Product packaging for Diethylamine phosphate(Cat. No.:CAS No. 68109-72-8)

Diethylamine phosphate

Cat. No.: B118757
CAS No.: 68109-72-8
M. Wt: 171.13 g/mol
InChI Key: ASLNLSYDVOWAFS-UHFFFAOYSA-N
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Description

Diethylamine phosphate (Diethylammonium dihydrogen phosphate) is a specialized organic salt with significant value in scientific research and development, primarily in the fields of materials science and corrosion inhibition . Its principal researched application is as an effective vapor phase corrosion inhibitor (VPI) for protecting carbon steel. Studies demonstrate that its vapor forms a thin protective film on metal surfaces, achieving over 90% protection efficiency under highly humid conditions by acting as a cathodic inhibitor . Beyond metallurgy, this compound serves as an important auxiliary material in the research of advanced ferroelectric and piezoelectric materials, which are critical for sensors, actuators, and memory devices . The compound is characterized by its low, optimal vapor pressure, which ensures a sustained inhibitory atmosphere in confined spaces . This combination of properties makes this compound a versatile compound for R&D, facilitating innovation in both industrial protection and functional materials. This product is strictly for laboratory research and further manufacturing use and is not intended for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H14NO4P B118757 Diethylamine phosphate CAS No. 68109-72-8

Properties

IUPAC Name

N-ethylethanamine;phosphoric acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLNLSYDVOWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

68109-72-8, 74710-25-1, 109-89-7 (Parent)
Record name Ethanamine, N-ethyl-, phosphate (1:1)
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Record name Ethanamine, N-ethyl-, phosphate (3:1)
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Record name Diethylammonium phosphate
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DSSTOX Substance ID

DTXSID6071089
Record name Ethanamine, N-ethyl-, phosphate (1:1)
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Molecular Weight

171.13 g/mol
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CAS No.

60159-97-9, 68109-72-8
Record name Ethanamine, N-ethyl-, phosphate (1:?)
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Record name Diethylamine phosphate
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Record name Diethylammonium dihydrogen phosphate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of diethylamine phosphate. This compound, a salt formed from the reaction of diethylamine and phosphoric acid, finds applications in various fields, including as a reagent in organic synthesis and in the study of ferroelectric and piezoelectric materials.[1][2] This document details a plausible synthesis protocol, outlines various analytical techniques for its characterization, and presents key quantitative data in a structured format. Experimental workflows and the synthesis reaction are visualized to enhance understanding.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid. The reaction is typically exothermic and results in the formation of the diethylammonium phosphate salt.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_product Product Diethylamine Diethylamine (C₂H₅)₂NH DiethylaminePhosphate This compound [(C₂H₅)₂NH₂]⁺[H₂PO₄]⁻ Diethylamine->DiethylaminePhosphate + PhosphoricAcid Phosphoric Acid H₃PO₄ PhosphoricAcid->DiethylaminePhosphate

Caption: Synthesis of this compound.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound in a laboratory setting.

Materials:

  • Diethylamine (≥99.5%)

  • Orthophosphoric acid (85% in water)

  • Anhydrous diethyl ether or ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of diethylamine in a suitable solvent like anhydrous diethyl ether or ethanol. The choice of solvent will influence the precipitation of the final product. Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.

  • Addition of Phosphoric Acid: Slowly add an equimolar amount of 85% orthophosphoric acid to the stirred diethylamine solution using a dropping funnel. The slow addition is crucial to manage the heat generated during the reaction.

  • Precipitation and Crystallization: Upon addition of phosphoric acid, this compound will precipitate out of the solution, especially if a non-polar solvent like diethyl ether is used. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction and crystallization.

  • Isolation of the Product: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum to remove residual solvent. The final product should be a white to off-white crystalline powder.[3]

  • Storage: Store the hygroscopic product in a tightly sealed container in a refrigerator under an inert atmosphere.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₁₄NO₄P[1][2][4]
Molecular Weight 171.13 g/mol [1][2][4]
Appearance White to off-white crystalline powder[3]
Melting Point 153-156 °C[1][3]
Purity (by titration) ≥98%[4][5]
Solubility Soluble in DMSO, Methanol, Water[3]
Storage Conditions Hygroscopic, store in a refrigerator under inert atmosphere[3][4]

Characterization Methods

A variety of analytical techniques can be employed to characterize this compound and confirm its identity, purity, and structure.

Characterization Workflow

CharacterizationWorkflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization A This compound Synthesis B Filtration & Drying A->B C Spectroscopy (NMR, IR) B->C D Chromatography (HPLC, GC, IC) B->D E Titration B->E F Thermal Analysis B->F

Caption: General workflow for the characterization of synthesized this compound.

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum is used to identify the protons in the diethylammonium cation. Expected signals would include a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, along with a broad signal for the amine protons.

  • ¹³C NMR: The carbon-13 NMR spectrum will show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the presence of the phosphate group and will show a characteristic signal.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire the NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Spectra for this compound are available in public databases for reference.[6]

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include N-H stretching and bending vibrations from the diethylammonium cation, P-O and P=O stretching vibrations from the phosphate anion, and C-H stretching and bending vibrations from the ethyl groups.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the dry this compound powder directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for amine salts and phosphates.

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity of this compound and for quantitative analysis.

Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent would be suitable.

Experimental Protocol (Conceptual HILIC Method):

  • Column: HILIC column (e.g., silica-based with a polar stationary phase).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer). Diethylamine itself can be used as a mobile phase modifier to improve peak shape.[7]

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Direct analysis of the salt by GC is challenging due to its low volatility. Derivatization is typically required to convert the non-volatile this compound into a more volatile derivative suitable for GC analysis.

Experimental Protocol (Conceptual with Derivatization):

  • Derivatization: React the this compound sample with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to form a volatile ester of the phosphate and a derivative of the amine.[8]

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injector and Detector Temperature: Optimized for the volatility of the derivatives.

    • Detection: Mass Spectrometry (MS) for identification and quantification.

Ion chromatography is an excellent method for the simultaneous or separate determination of the diethylammonium cation and the phosphate anion.[9][10]

Experimental Protocol (Conceptual):

  • Cation Analysis:

    • Column: A cation-exchange column.

    • Eluent: An acidic solution (e.g., methanesulfonic acid).

    • Detection: Suppressed conductivity detection.

  • Anion Analysis:

    • Column: An anion-exchange column.

    • Eluent: A basic solution (e.g., sodium hydroxide or carbonate/bicarbonate buffer).

    • Detection: Suppressed conductivity detection.

Titration

Acid-base titration can be used to determine the purity of the synthesized this compound.

Experimental Protocol (Conceptual):

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter to monitor the equivalence points. The titration curve will show equivalence points corresponding to the neutralization of the diethylammonium cation and the protons of the dihydrogen phosphate anion.

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and decomposition of this compound. TGA would provide information on the temperature at which the compound starts to decompose, while DSC can be used to accurately determine the melting point and other thermal transitions.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is a straightforward acid-base reaction, and the resulting product can be thoroughly characterized using a combination of spectroscopic, chromatographic, and other analytical techniques. The provided protocols and data serve as a valuable resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of diethylamine phosphate. Due to the limited availability of specific crystallographic data for this compound in publicly accessible literature, this paper presents a detailed analysis of the structurally analogous compound, ammonium dihydrogen phosphate (ADP), as a representative model. The guide outlines detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and discusses the critical role of hydrogen bonding in the crystal lattice.

Introduction

This compound, also known as diethylammonium dihydrogen phosphate, is an organic salt with potential applications in various fields, including as a component in the synthesis of ferroelectric and piezoelectric materials. Understanding its crystal structure is paramount for elucidating its physicochemical properties and for the rational design of new materials. The arrangement of the diethylammonium cations and dihydrogen phosphate anions, particularly the intricate network of hydrogen bonds, dictates the material's stability, solubility, and ultimately its functional properties.

Data Presentation: A Case Study of Ammonium Dihydrogen Phosphate (ADP)

The following tables summarize the crystallographic data for ammonium dihydrogen phosphate (ADP), which serves as a model to infer the potential structural characteristics of this compound.

Table 1: Crystal Data and Structure Refinement for Ammonium Dihydrogen Phosphate (ADP) [3][4]

ParameterValue
Chemical FormulaNH₄H₂PO₄
Formula Weight115.03 g/mol
Crystal SystemTetragonal
Space GroupI-42d
a, b (Å)7.479, 7.479
c (Å)7.516
α, β, γ (°)90, 90, 90
Volume (ų)420.7
Z4
Calculated Density (g/cm³)1.816
Temperature (K)Room Temperature

Table 2: Selected Bond Lengths and Angles for Ammonium Dihydrogen Phosphate (ADP) [3]

Bond/AngleLength (Å) / Angle (°)
P-O1.537
O-H1.05
N-H1.03
O-P-O109.47
H-O-P109.5
H-N-H109.5

Table 3: Hydrogen Bond Geometry in Ammonium Dihydrogen Phosphate (ADP) [2][3]

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···O1.051.482.53175.0
N-H···O1.031.842.87174.0

Experimental Protocols

This section details the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an organic ammonium phosphate salt like this compound.

A common method for the synthesis of diethylammonium dihydrogen phosphate involves the acid-base neutralization reaction between diethylamine and phosphoric acid.[5]

  • Reaction Setup: In a fume hood, a stoichiometric amount of diethylamine is slowly added to a stirred aqueous solution of orthophosphoric acid (H₃PO₄) in a beaker. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.

  • Molar Ratio: A 1:1 molar ratio of diethylamine to phosphoric acid is typically used to favor the formation of the dihydrogen phosphate salt.

  • pH Adjustment: The pH of the resulting solution can be monitored and adjusted to be distinctly acidic to ensure the formation of the H₂PO₄⁻ anion.[6]

  • Initial Purification: The solution may be treated with activated charcoal to remove any colored impurities, followed by filtration.

The growth of high-quality single crystals is crucial for X-ray diffraction analysis. The slow evaporation method is a widely used technique.[1][7]

  • Solution Preparation: A saturated or slightly supersaturated solution of the synthesized this compound is prepared in a suitable solvent, typically deionized water or a water-ethanol mixture.

  • Evaporation: The solution is placed in a clean vessel (e.g., a beaker or crystallizing dish) and covered with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Harvesting: Once crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have formed, they are carefully harvested from the solution.

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8]

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoloop or a glass fiber with a suitable adhesive.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[9]

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot corresponds to the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms are then determined using direct methods or Patterson methods. The structural model is subsequently refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[8]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the experimental workflow and the structural relationships within the crystal lattice.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis diethylamine Diethylamine reaction Neutralization Reaction diethylamine->reaction phosphoric_acid Phosphoric Acid phosphoric_acid->reaction crude_product Crude this compound Solution reaction->crude_product slow_evaporation Slow Evaporation crude_product->slow_evaporation single_crystals Single Crystals slow_evaporation->single_crystals xray_diffraction Single-Crystal X-ray Diffraction single_crystals->xray_diffraction structure_determination Structure Determination & Refinement xray_diffraction->structure_determination final_structure Final Crystal Structure structure_determination->final_structure

Experimental workflow for the crystal structure analysis of this compound.

Schematic of hydrogen bonding in a diethylammonium phosphate crystal lattice.

Conclusion

While the precise crystal structure of this compound remains to be fully elucidated and published, this guide provides a robust framework for its investigation. By employing the detailed synthesis, crystallization, and single-crystal X-ray diffraction protocols outlined herein, researchers can obtain the necessary high-quality data for a complete structural analysis. The study of ammonium dihydrogen phosphate serves as an excellent model, highlighting the expected key structural features, particularly the extensive hydrogen-bonding network that will undoubtedly be a defining characteristic of this compound's crystal structure. Future work should focus on obtaining and publishing the specific crystallographic data for this compound to further our understanding of this and related organic phosphate materials.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate, also known as diethylammonium dihydrogen phosphate, is a chemical compound with the formula (CH₃CH₂)₂NH₂⁺H₂PO₄⁻. It is the salt formed from the neutralization of diethylamine, a secondary amine, with phosphoric acid. This compound serves as a valuable auxiliary reagent in various chemical applications, notably in the research and development of ferroelectric and piezoelectric materials.[1][2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, including detailed experimental protocols and data analysis for its synthesis, purification, and characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, application, and analysis in a laboratory setting.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 68109-72-8[2][4][5]
Molecular Formula C₄H₁₄NO₄P[2][5]
Molecular Weight 171.13 g/mol [2][5]
Appearance White to off-white crystalline powder, chunks, or flakes[6]
Melting Point 153-156 °C (lit.)[4][5]
Boiling Point 330 °C[5]
Solubility Soluble in water, DMSO, and Methanol.[5]
Stability Hygroscopic[5]
Table 2: Safety and Handling
PropertyValueReference(s)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[7]
Storage Hygroscopic, Refrigerator, under inert atmosphere.[5]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid.

Reaction: (CH₃CH₂)₂NH + H₃PO₄ → (CH₃CH₂)₂NH₂⁺H₂PO₄⁻

Materials:

  • Diethylamine ((CH₃CH₂)₂NH)

  • Phosphoric acid (H₃PO₄, 85% aqueous solution)

  • Anhydrous ethanol

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round bottom flask, dissolve a known molar amount of diethylamine in anhydrous ethanol.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add an equimolar amount of 85% phosphoric acid dropwise from a dropping funnel while continuously stirring the solution.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • The this compound salt will precipitate out of the solution. If precipitation is slow, the solution can be further cooled or a small amount of diethyl ether can be added to reduce the solubility of the salt.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound in a desiccator under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Diethylamine in Ethanol Diethylamine in Ethanol Mixing and Stirring Mixing and Stirring Diethylamine in Ethanol->Mixing and Stirring Phosphoric Acid Phosphoric Acid Phosphoric Acid->Mixing and Stirring Precipitation Precipitation Mixing and Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Figure 1: Synthesis workflow for this compound.
Purification by Recrystallization

Further purification of the synthesized this compound can be achieved by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Hot plate

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture. The optimal solvent ratio may need to be determined empirically.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.

  • Collect the recrystallized product by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a temperature below its melting point.

Assay by Acid-Base Titration

The purity of the synthesized this compound can be determined by acid-base titration. As it is the salt of a weak base and a strong acid, it can be titrated with a standardized strong base.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Buret

  • Erlenmeyer flask

  • Analytical balance

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in deionized water in an Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a buret with the standardized NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.

  • Record the final volume of the NaOH solution.

  • Calculate the purity of the this compound based on the volume of NaOH used, its concentration, and the initial mass of the sample.

Titration_Logic cluster_preparation Sample Preparation cluster_titration Titration cluster_calculation Calculation Weigh Sample Weigh Sample Dissolve in Water Dissolve in Water Weigh Sample->Dissolve in Water Add Indicator Add Indicator Dissolve in Water->Add Indicator Titrate with NaOH Titrate with NaOH Add Indicator->Titrate with NaOH Observe Endpoint Observe Endpoint Titrate with NaOH->Observe Endpoint Record Volume Record Volume Observe Endpoint->Record Volume Calculate Purity Calculate Purity Record Volume->Calculate Purity Final Result Final Result Calculate Purity->Final Result

Figure 2: Logical workflow for the assay of this compound.

Spectral Data and Analysis

Spectroscopic techniques are crucial for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups and the ammonium proton. The ethyl group protons will appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The ammonium proton (NH₂⁺) signal may be broad and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two non-equivalent carbons of the ethyl group (methyl and methylene carbons).

  • ³¹P NMR: The phosphorus NMR spectrum will show a single resonance, characteristic of a phosphate group. The chemical shift will be indicative of the specific phosphate species.

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the diethylammonium cation.

  • C-H stretching: Sharp peaks in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups.

  • N-H bending: A band around 1600-1500 cm⁻¹ from the bending vibration of the N-H bond.

  • P-O stretching: Strong and broad absorption bands in the 1100-900 cm⁻¹ region, characteristic of the phosphate anion.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. The Raman spectrum of this compound is expected to show:

  • P-O symmetric stretching: A strong, sharp peak around 950-1000 cm⁻¹, which is characteristic of the symmetric stretching of the P-O bonds in the phosphate anion.[8][9]

  • C-N stretching: Bands corresponding to the stretching of the carbon-nitrogen bonds.

  • C-C stretching: Signals from the carbon-carbon backbone of the ethyl groups.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and phase transitions of this compound.

  • Differential Scanning Calorimetry (DSC): A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound (around 153-156 °C).[4][5] The shape and enthalpy of this peak can provide information about the purity and crystallinity of the sample.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal decomposition temperature of this compound. The TGA curve would show the mass loss of the sample as a function of temperature, indicating the onset of decomposition and the subsequent steps involved.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available to suggest that this compound is involved in any biological signaling pathways or possesses any significant biological activity. Its primary application is as a chemical reagent in materials science.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The summarized data in tabular format, along with the outlined experimental protocols for its synthesis, purification, and analysis, serves as a valuable resource for researchers and scientists. The inclusion of expected spectral and thermal analysis data further aids in the characterization of this compound. While its biological activity is not established, its utility as a chemical reagent, particularly in the field of materials science, is well-documented.

References

Technical Guide: Solubility of Diethylamine Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diethylamine phosphate in various organic solvents. While specific quantitative public-domain data is limited, this document outlines the known qualitative solubility and furnishes a detailed, standardized experimental protocol for the precise determination of its solubility. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary framework to assess the solubility of this compound for applications in synthesis, formulation, and materials science. The document includes a template for data presentation and a visual representation of the experimental workflow.

Introduction

This compound (CAS RN: 68109-72-8), also known as diethylammonium dihydrogen phosphate, is a salt formed from the reaction of diethylamine and phosphoric acid.[1][2] With a molecular formula of C₄H₁₄NO₄P and a molecular weight of 171.13 g/mol , it exists as a white crystalline solid with a melting point of 153-156°C.[1][2][3][4] This compound finds application in various chemical syntheses and as an auxiliary material in the research of ferroelectric and piezoelectric materials.[2]

The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, its bioavailability in pharmaceutical formulations, and its processing characteristics in materials science. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective application.

This guide addresses the current knowledge on the solubility of this compound and provides a robust experimental methodology for its quantitative determination.

Qualitative Solubility

Publicly available data on the solubility of this compound is primarily qualitative. It is reported to be soluble in the following solvents:

  • Dimethyl Sulfoxide (DMSO)[1][2][3]

  • Methanol[1][2][3]

  • Water[1][2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal equilibrium method, a standard and reliable technique for determining the solubility of a crystalline solid in an organic solvent.

3.1. Materials and Equipment

  • This compound (purity ≥99%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with temperature control (±0.1°C)

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system if the analyte is volatile after derivatization.

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids. The filtration step should be performed quickly to minimize any temperature-induced precipitation.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

  • Quantitative Analysis (e.g., by HPLC):

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or other appropriate analytical method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.

3.3. Data Calculation

The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

  • From Gravimetric Analysis:

    • S ( g/100 mL) = (mass of residue / volume of supernatant) × 100

  • From Quantitative Analysis:

    • S (mol/L) = Concentration from analysis (mol/L) × Dilution factor

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions. The following table is a template for presenting such data.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol32.7Value AValue X
Ethanol24.5Value BValue Y
Acetone20.7Value CValue Z
Dichloromethane9.1Value DValue W
Ethyl Acetate6.0Value EValue V
Toluene2.4Value FValue U
Hexane1.9Value GValue T

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess This compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Gravimetric Analysis E->F G Quantitative Analysis (e.g., HPLC) E->G H Solubility Data F->H G->H

Experimental workflow for solubility determination.

Discussion and Considerations

The solubility of amine salts like this compound in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the diethylammonium cation and the phosphate anion, which is expected to facilitate solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments and can solvate the ions, though the interactions might be different compared to protic solvents. The high solubility in DMSO is indicative of its strong solvating power for salts.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of an ionic salt like this compound is expected to be very low in nonpolar solvents due to the large difference in polarity and the inability of these solvents to effectively solvate the ions.

For drug development professionals, understanding the solubility in a range of solvents is critical for selecting appropriate systems for synthesis, purification (e.g., crystallization), and the preparation of formulations. The provided experimental protocol offers a standardized approach to generate the necessary data for these applications.

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Diethylamine phosphate, an amine phosphate salt, is anticipated to exhibit a multi-stage thermal decomposition process. The initial decomposition is likely to involve the loss of the diethylamine moiety and the condensation of the phosphate groups. At lower temperatures, endothermic processes corresponding to melting and initial decomposition are expected, while at higher temperatures, exothermic events may occur due to the decomposition of the organic component and the formation of more stable inorganic phosphate structures. This guide provides a detailed overview of the probable thermal decomposition pathways, predicted quantitative data based on similar compounds, and comprehensive experimental protocols for the analysis of this compound's thermal behavior.

Data Presentation

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on the analysis of similar amine phosphate compounds.

Table 1: Predicted Thermal Events for this compound

Thermal EventPredicted Temperature Range (°C)TechniquePredicted Mass Loss (%)Description
Melting150 - 160DSC0Endothermic event corresponding to the melting point of this compound.
Initial Decomposition180 - 250TGA/DSC30 - 40Endothermic decomposition involving the loss of diethylamine and initial condensation of phosphate groups to form pyrophosphates.
Secondary Decomposition250 - 400TGA/DSC10 - 20Further condensation of pyrophosphates to polyphosphates and decomposition of organic residues. This stage may show exothermic behavior.
Final Decomposition> 400TGA/DSC5 - 10Formation of a stable polyphosphoric acid or inorganic phosphate residue.

Table 2: Predicted Decomposition Products of this compound

Temperature Range (°C)Gaseous ProductsCondensed Phase Products
180 - 250Diethylamine, WaterDiethylammonium pyrophosphate, Pyrophosphoric acid
250 - 400Ammonia, Water, Volatile organic aminesPolyphosphoric acid, Charred organic residue
> 400Water, Carbon Dioxide, Nitrogen OxidesInorganic phosphate residue (e.g., P₂O₅)

Experimental Protocols

Detailed methodologies for the key experiments to characterize the thermal decomposition of this compound are provided below.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature and mass loss of this compound upon heating.

  • Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 5500, Mettler Toledo TGA/DSC 3+).

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Record the mass loss as a function of temperature.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.[1]

  • Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2500, Mettler Toledo DSC 3+).

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the heat flow to identify endothermic (melting, decomposition) and exothermic (crystallization, some decomposition processes) events.

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile products evolved during the thermal decomposition of this compound.[2][3][4][5]

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer, Agilent GC/MSD).

  • Procedure:

    • Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

    • Insert the sample cup into the pyrolyzer, which is interfaced with the GC injector.

    • Pyrolyze the sample at a series of specific temperatures (e.g., 200 °C, 300 °C, 400 °C) to analyze the products at different decomposition stages.

    • The volatile pyrolysis products are separated by the GC column (e.g., a non-polar or medium-polarity column).

    • The separated compounds are then identified by the mass spectrometer based on their mass spectra and comparison with spectral libraries.

Mandatory Visualizations

Diagram 1: Predicted Thermal Decomposition Pathway of this compound

DecompositionPathway Predicted Thermal Decomposition Pathway of this compound DEAP This compound ((CH₃CH₂)₂NH₂⁺)(H₂PO₄⁻) Heat1 Heat (180-250 °C) DEAP->Heat1 DEA_gas Diethylamine (gas) (CH₃CH₂)₂NH Heat1->DEA_gas Loss of Amine Water1 Water (gas) H₂O Heat1->Water1 Condensation Pyro Pyrophosphoric Acid H₄P₂O₇ Heat1->Pyro Heat2 Heat (250-400 °C) Pyro->Heat2 Poly Polyphosphoric Acid (HPO₃)n Heat2->Poly Further Condensation Water2 Water (gas) H₂O Heat2->Water2 Organic_Residue Charred Organic Residue Heat2->Organic_Residue Heat3 Heat (>400 °C) Poly->Heat3 Organic_Residue->Heat3 Final Inorganic Phosphate Residue (e.g., P₂O₅) Heat3->Final Gaseous_Products Other Gaseous Products (NH₃, CO₂, NOx) Heat3->Gaseous_Products

Caption: Predicted multi-stage thermal decomposition of this compound.

Diagram 2: Experimental Workflow for Thermal Analysis

ExperimentalWorkflow Experimental Workflow for Thermal Analysis Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Data1 Mass Loss vs. Temperature (TGA Curve, DTG Curve) TGA->Data1 Data2 Heat Flow vs. Temperature (DSC Thermogram) DSC->Data2 Data3 Identification of Volatile Products (Chromatogram, Mass Spectra) PyGCMS->Data3 Analysis Data Analysis and Interpretation Data1->Analysis Data2->Analysis Data3->Analysis Report Comprehensive Thermal Behavior Report Analysis->Report

Caption: Workflow for the comprehensive thermal analysis of this compound.

Diagram 3: Logical Relationships of Decomposition Products

LogicalRelationships Logical Relationships of Decomposition Products cluster_primary Primary Decomposition cluster_secondary Secondary Reactions cluster_tertiary High-Temperature Products DEAP This compound DEA Diethylamine DEAP->DEA releases PhosphoricAcid Phosphoric Acid DEAP->PhosphoricAcid forms Char Char DEA->Char decomposes to PyrophosphoricAcid Pyrophosphoric Acid PhosphoricAcid->PyrophosphoricAcid condenses to Water Water PhosphoricAcid->Water releases PolyphosphoricAcid Polyphosphoric Acid PyrophosphoricAcid->PolyphosphoricAcid further condenses to

References

Spectroscopic Analysis of Diethylamine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate, a salt formed from the reaction of diethylamine and phosphoric acid, is a compound with applications in various chemical and pharmaceutical contexts. A thorough understanding of its structural and vibrational properties is essential for its characterization, quality control, and formulation development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. The guide is intended to serve as a core resource for researchers and professionals involved in the analysis and application of this compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A ¹H NMR spectrum of this compound in D₂O shows two main signals corresponding to the ethyl groups of the diethylammonium cation.[1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.068[1]Quartet4H-CH₂-
1.280[1]Triplet6H-CH₃

¹³C NMR Data

Predicted Chemical Shift (δ) ppmAssignment
~40-50-CH₂-
~10-20-CH₃

³¹P NMR Data

The ³¹P NMR spectrum of this compound is expected to show a single resonance for the phosphate anion. The chemical shift can be influenced by the solvent and pH. In aqueous solutions, the chemical shift of inorganic phosphate is pH-dependent.

Predicted Chemical Shift (δ) ppmAssignment
~0-5PO₄³⁻
Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is a composite of the vibrational modes of the diethylammonium cation and the phosphate anion. SpectraBase indicates the availability of FTIR data for this compound.[3][4] Key expected vibrational frequencies are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3300Strong, BroadN-H stretching (from R₂NH₂⁺)
~2850-2980Medium-StrongC-H stretching (alkyl)
~1600-1650MediumN-H bending
~1450-1480MediumC-H bending (CH₂)
~1370-1390MediumC-H bending (CH₃)
~1000-1100Strong, BroadP-O stretching (phosphate)

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. SpectraBase indicates the availability of Raman spectral data for this compound.[4] The phosphate ion, in particular, exhibits a strong and characteristic Raman signal.

Raman Shift (cm⁻¹)IntensityAssignment
~2850-2980StrongC-H stretching (alkyl)
~1440-1480MediumC-H bending (CH₂)
~930-980Very StrongP-O symmetric stretching (phosphate)

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available in the public domain. However, based on standard laboratory practices, the following general methodologies can be outlined.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving the solid compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) for ¹H and ³¹P NMR, or deuterated chloroform (CDCl₃) for ¹³C NMR if solubility permits. A typical concentration for ¹H NMR is 5-10 mg/mL.

  • Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • ³¹P NMR Acquisition: A proton-decoupled pulse sequence is commonly used. The chemical shifts are referenced to an external standard of 85% H₃PO₄.[5][6]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy
  • Sample Preparation: Solid samples can be analyzed directly by placing them in a suitable holder in the path of the laser beam. For solutions, a cuvette or a capillary tube can be used.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Prep Solid Sample Preparation (e.g., KBr Pellet, ATR) Sample->Solid_Prep for IR/Raman NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR Raman Raman Spectroscopy Solid_Prep->Raman Processing Spectral Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing Raman->Processing Peak_Picking Peak Picking and Integration Processing->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound and outlined the general experimental protocols for their acquisition. While ¹H NMR data is quantitatively available, further experimental work is required to obtain detailed peak lists for ¹³C NMR, ³¹P NMR, IR, and Raman spectroscopy. The provided information and the general workflow serve as a valuable starting point for researchers and professionals in the fields of chemistry and drug development for the characterization and analysis of this compound. The combination of these spectroscopic techniques provides a powerful toolkit for elucidating the molecular structure and vibrational properties of this compound.

References

Quantum Chemical Calculations for Diethylamine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of diethylamine phosphate (DEAP). DEAP is a compound of interest in materials science and potentially in pharmaceutical applications due to its proton donor-acceptor characteristics. Understanding its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its behavior and designing new applications. This document outlines the theoretical framework, computational methodologies, and expected outcomes of a thorough quantum chemical analysis of DEAP, supplemented with proposed experimental protocols for validation. The data presented herein is illustrative, based on typical results for similar organophosphate compounds, and serves as a template for a comprehensive study.

Introduction

This compound [(CH₃CH₂)₂NH₂]⁺[H₂PO₄]⁻ is an organic-inorganic hybrid salt formed from the proton transfer between phosphoric acid and diethylamine. The resulting structure is stabilized by a network of hydrogen bonds, which are fundamental to its chemical and physical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the intricacies of its molecular structure, vibrational modes, and electronic characteristics. Such studies provide insights that are often difficult to obtain through experimental methods alone and are invaluable for understanding intermolecular interactions and chemical reactivity.[1][2] This guide details the theoretical and experimental protocols for a comprehensive analysis of DEAP.

Computational Methodology

The theoretical investigation of this compound would be conducted using Gaussian suite of programs or similar quantum chemistry software. The methodology involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

Geometry Optimization

The initial molecular structure of the diethylammonium cation and the dihydrogen phosphate anion would be constructed. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar systems.[1][2] The convergence criteria would be set to the default values, ensuring that a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a stable point on the potential energy surface.[1]

Vibrational Analysis

Following geometry optimization, harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated vibrational spectra (Infrared and Raman) are crucial for the interpretation of experimentally obtained spectra. Theoretical wavenumbers are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical model. A detailed assignment of the vibrational modes can be achieved through visualization of the normal modes and analysis of the potential energy distribution (PED).

Electronic Properties Analysis

The electronic properties of DEAP are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are important for understanding the chemical reactivity and kinetic stability of the molecule.[3][4] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) provides information about the charge transfer interactions occurring within the molecule.[5] Additionally, a Natural Bond Orbital (NBO) analysis can be performed to study the intramolecular charge transfer, hyperconjugative interactions, and to determine the atomic charges.[6] The Molecular Electrostatic Potential (MEP) surface would also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[1]

Experimental Protocols

To validate the theoretical calculations, the following experimental techniques are proposed.

Synthesis of this compound

This compound can be synthesized by the slow addition of an equimolar amount of phosphoric acid (H₃PO₄) to a solution of diethylamine ((CH₃CH₂)₂NH) in a suitable solvent like ethanol, under constant stirring. The resulting precipitate would be filtered, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: The vibrational spectra of the synthesized DEAP powder would be recorded at room temperature. The FT-IR spectrum can be obtained using a spectrometer equipped with a KBr pellet sample holder, in the range of 4000-400 cm⁻¹. The FT-Raman spectrum can be recorded using a Nd:YAG laser source with an excitation wavelength of 1064 nm in the same spectral range.

  • UV-Vis Spectroscopy: The electronic absorption spectrum of DEAP dissolved in a suitable solvent (e.g., water or ethanol) would be recorded using a double-beam UV-Vis spectrophotometer in the 200-800 nm range. This spectrum can be used to experimentally determine the HOMO-LUMO energy gap.

Expected Results and Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations and experimental validation. The values presented are illustrative and based on typical findings for similar organophosphate compounds.

Table 1: Optimized Geometrical Parameters
ParameterBondBond Length (Å)Bond Angle (°)Dihedral Angle (°)
DiethylammoniumN-H1.025H-N-H108.5
N-C1.489H-N-C110.2
C-C1.534N-C-C112.1
C-H1.095C-C-H110.7
Dihydrogen PhosphateP=O1.485O=P-OH115.3
P-OH1.578HO-P-OH105.7
Table 2: Vibrational Frequencies and Assignments
Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
ν(O-H)34503465O-H stretching in H₂PO₄⁻
ν(N-H)32103225N-H stretching in (CH₃CH₂)₂NH₂⁺
νas(CH₂)29852990Asymmetric CH₂ stretching
νs(CH₂)29402945Symmetric CH₂ stretching
δ(NH₂)16201625NH₂ scissoring
νas(PO₂)11501158Asymmetric PO₂ stretching
νs(PO₂)10801085Symmetric PO₂ stretching
ν(C-N)9951000C-N stretching
Table 3: Electronic Properties
ParameterValue
EHOMO-6.8 eV
ELUMO-0.5 eV
HOMO-LUMO Energy Gap (ΔE)6.3 eV
Ionization Potential6.8 eV
Electron Affinity0.5 eV
Hardness (η)3.15 eV
Softness (S)0.317 eV⁻¹
Electronegativity (χ)3.65 eV
Chemical Potential (μ)-3.65 eV
Electrophilicity Index (ω)2.11 eV

Visualizations

Workflow for Quantum Chemical Analysis

The following diagram illustrates the logical workflow for the computational and experimental analysis of this compound.

G Computational and Experimental Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_analysis Data Analysis and Interpretation mol_struct 1. Propose Molecular Structure (this compound) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 4. Electronic Property Calculation (HOMO-LUMO, NBO, MEP) geom_opt->elec_prop compare Compare Calculated and Experimental Spectra freq_calc->compare interpret Interpret Molecular Properties and Reactivity elec_prop->interpret synthesis A. Synthesis of DEAP ftir_raman B. FT-IR & FT-Raman Spectroscopy synthesis->ftir_raman uv_vis C. UV-Vis Spectroscopy synthesis->uv_vis ftir_raman->compare uv_vis->interpret compare->interpret

Caption: Workflow for the analysis of this compound.

Signaling Pathway Analogy: Proton Transfer and Salt Formation

While not a biological signaling pathway, the formation of this compound can be represented as a chemical interaction pathway.

G Proton Transfer Pathway cluster_reactants Reactants cluster_interaction Interaction cluster_products Products diethylamine Diethylamine ((CH₃CH₂)₂NH) proton_transfer Proton Transfer diethylamine->proton_transfer Base (Proton Acceptor) phosphoric_acid Phosphoric Acid (H₃PO₄) phosphoric_acid->proton_transfer Acid (Proton Donor) diethylammonium Diethylammonium Cation [(CH₃CH₂)₂NH₂]⁺ proton_transfer->diethylammonium dihydrogen_phosphate Dihydrogen Phosphate Anion [H₂PO₄]⁻ proton_transfer->dihydrogen_phosphate deap This compound Salt diethylammonium->deap dihydrogen_phosphate->deap

Caption: Proton transfer in this compound formation.

Conclusion

This technical guide has outlined a comprehensive approach for the quantum chemical investigation of this compound. The combination of DFT calculations and experimental spectroscopic methods provides a powerful framework for a detailed understanding of its molecular structure, vibrational properties, and electronic behavior. The insights gained from such a study are essential for the rational design of new materials and for exploring the potential applications of this compound in various scientific and industrial fields, including drug development. The methodologies and expected data presented here serve as a robust template for researchers embarking on the characterization of this and similar organophosphate compounds.

References

Comprehensive literature review on diethylamine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of diethylamine phosphate (DEAP). It covers the fundamental chemical and physical properties, detailed synthesis methodologies, and diverse applications of this compound. Special emphasis is placed on its emerging roles in materials science, corrosion inhibition, and its potential, though not yet fully explored, applications in the pharmaceutical industry. This document consolidates quantitative data into accessible tables, provides detailed experimental protocols, and utilizes visualizations to illustrate key processes and relationships, serving as an in-depth resource for researchers and professionals in chemistry and drug development.

Introduction

This compound, the salt formed from the neutralization of diethylamine and phosphoric acid, is a compound with a growing profile in various scientific and industrial sectors. While its primary applications have traditionally been in materials science and as a reagent in organic synthesis, its potential in other fields is an area of active investigation. This guide aims to provide a thorough technical overview of this compound, consolidating available information on its synthesis, properties, and applications to facilitate further research and development.

Chemical and Physical Properties

This compound is a white crystalline solid that is hygroscopic. It is soluble in water, methanol, and DMSO.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms Diethylammonium dihydrogen phosphate, N-ethylethanamine;phosphoric acid[1][2]
CAS Number 68109-72-8[3]
Molecular Formula C₄H₁₄NO₄P[3]
Molecular Weight 171.13 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 153-156 °C[1]
Boiling Point 330 °C[1]
Solubility Soluble in water, DMSO, Methanol[1]
Stability Hygroscopic[1]
Topological Polar Surface Area 89.8 Ų[4]
LogP -0.3128[4]

Synthesis and Characterization

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its preparation is based on a straightforward acid-base neutralization reaction between diethylamine and phosphoric acid.[5][6]

Experimental Protocol: General Synthesis of an Amine Phosphate Salt

This protocol is a generalized procedure for the synthesis of an amine phosphate salt and can be adapted for this compound.

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath to control the exothermic reaction.

  • Reagents: Diethylamine is placed in the reaction flask. Phosphoric acid is charged into the dropping funnel. The molar ratio of diethylamine to phosphoric acid can be varied to obtain the desired phosphate salt (mono-, di-, or tri-basic). For diethylammonium dihydrogen phosphate, a 1:1 molar ratio is typically used.

  • Reaction: The phosphoric acid is added dropwise to the stirred diethylamine solution while maintaining a low temperature (e.g., 0-10 °C) to manage the exotherm.

  • Isolation: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The resulting salt may precipitate out of the solution, or the solvent may need to be removed under reduced pressure to induce crystallization.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture.

SynthesisWorkflow Diethylamine Diethylamine ReactionVessel Reaction Vessel (Ice Bath) Diethylamine->ReactionVessel PhosphoricAcid Phosphoric Acid PhosphoricAcid->ReactionVessel Stirring Stirring & Cooling ReactionVessel->Stirring Neutralization Acid-Base Neutralization Stirring->Neutralization Isolation Isolation/ Crystallization Neutralization->Isolation DEAP Diethylamine Phosphate Isolation->DEAP

Characterization

The structural elucidation of this compound is primarily achieved through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the diethylammonium cation.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the diethylammonium cation.[7]

  • ³¹P NMR: The phosphorus-31 NMR spectrum is characteristic of the phosphate anion.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present, including N-H stretches of the ammonium group, C-H stretches of the ethyl groups, and P-O stretches of the phosphate group.[8]

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the diethylammonium cation and to study the fragmentation patterns of the molecule.[4]

Applications

Materials Science: Zeolite Synthesis

Diethylamine has been utilized as a structure-directing agent (SDA), or template, in the hydrothermal synthesis of zeolites and silicoaluminophosphate (SAPO) molecular sieves, such as SAPO-34.[9][10][11] The diethylammonium cation, formed in the synthesis gel, influences the framework structure of the resulting microporous material. The size and shape of the organic cation direct the formation of specific pore architectures.

Experimental Protocol: Hydrothermal Synthesis of SAPO-34 using Diethylamine

This protocol is a generalized representation of the synthesis of SAPO-34 using diethylamine as a template. Specific reactant ratios and synthesis conditions can be found in the cited literature.[9][11]

  • Gel Preparation: A hydrogel is prepared by mixing sources of aluminum (e.g., pseudoboehmite), silicon (e.g., silica sol), and phosphorus (e.g., phosphoric acid) in deionized water.

  • Template Addition: Diethylamine is added to the gel as the structure-directing agent.

  • Hydrothermal Synthesis: The resulting gel is transferred to a Teflon-lined stainless-steel autoclave and heated under autogenous pressure at a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 24-48 hours).

  • Product Recovery: After cooling, the solid product is recovered by filtration, washed with deionized water, and dried.

  • Calcination: The as-synthesized material is calcined in air at a high temperature (e.g., 550-600 °C) to remove the organic template, yielding the porous SAPO-34 framework.

ZeoliteSynthesis Sources Al, Si, P Sources Gel Synthesis Gel Sources->Gel Water Water Water->Gel DEA Diethylamine (Template) DEA->Gel Autoclave Autoclave (Hydrothermal Treatment) Gel->Autoclave Crystallization Crystallization Autoclave->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Calcination Calcination Drying->Calcination SAPO34 SAPO-34 Molecular Sieve Calcination->SAPO34

Corrosion Inhibition

Amine phosphates are a class of compounds known for their corrosion-inhibiting properties, particularly for steel in acidic or chloride-containing environments.[6][12][13][14][15] The mechanism of inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that hinders the corrosion process. The amine group can adsorb onto the metal surface, while the phosphate group can react with metal ions to form a passive layer.[14][15]

CorrosionInhibition cluster_surface Metal Surface Metal Steel Surface DEAP This compound (Inhibitor) Adsorption Adsorption of Diethylammonium Cation DEAP->Adsorption Adsorption->Metal FilmFormation Formation of Protective Film Adsorption->FilmFormation Corrosion Corrosion (Anodic & Cathodic Reactions) FilmFormation->Corrosion Blocks Inhibition Corrosion Inhibition FilmFormation->Inhibition Corrosion->Metal

Potential Pharmaceutical Applications

The role of this compound in drug development is not well-documented. However, its constituent parts, diethylamine and phosphate, are relevant in pharmaceutical sciences. Diethylamine is a common intermediate in the synthesis of active pharmaceutical ingredients (APIs).[16] Phosphate salts are frequently used to improve the solubility and bioavailability of drugs.[17]

Co-crystals: Pharmaceutical co-crystals are multi-component crystals of an API and a co-former. This compound could potentially act as a co-former in the development of pharmaceutical co-crystals, modifying the physicochemical properties of an API.[18][19][20]

Buffering Agent: Phosphate buffers are widely used in parenteral and other pharmaceutical formulations to maintain a stable pH.[17] While not a standard buffer, this compound could theoretically be used to create a buffer system in a specific pH range.

It is important to note that the toxicological profile of this compound would need to be thoroughly evaluated before any pharmaceutical application could be considered.

Toxicology and Safety

The toxicological data specifically for this compound is limited. However, information is available for its components.

Diethylamine: Diethylamine is a corrosive substance that can cause severe skin burns and eye damage.[5] Inhalation can cause respiratory irritation.[5]

Phosphates: Inorganic phosphates are generally considered to have low toxicity.[21][22] However, high doses can lead to metabolic disturbances.[21]

This compound: The available safety data sheets (SDS) for this compound indicate that it is a skin and eye irritant.[14]

Conclusion

This compound is a versatile compound with established applications in materials synthesis and potential for use in corrosion inhibition. While its role in drug development is currently speculative, the functionalities of its constituent ions suggest plausible, yet unexplored, avenues in pharmaceutical formulation, such as in the formation of co-crystals. Further research is warranted to fully elucidate the performance of this compound in these and other potential applications. A thorough toxicological evaluation is a prerequisite for any application involving biological systems. This guide provides a foundational understanding of this compound to support and inspire future research endeavors.

References

Unveiling the Trajectory of Diethylamine Phosphate: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate, systematically known as diethylammonium dihydrogen phosphate, is a compound that has carved a niche in the realm of materials science. While its name might suggest a straightforward ionic salt, its historical and scientific journey reveals a more nuanced profile, primarily centered on its intriguing physical properties. This technical guide provides a comprehensive overview of the historical development of this compound research, presenting key data, experimental methodologies, and a glimpse into its limited exploration in other scientific domains.

Core Chemical and Physical Properties

This compound is an organic ammonium salt with the chemical formula (CH₃CH₂)₂NH₂⁺H₂PO₄⁻. It is a white crystalline solid, soluble in water, DMSO, and methanol.[1]

PropertyValueReference
CAS Number 68109-72-8[2]
Molecular Formula C₄H₁₄NO₄P[2]
Molecular Weight 171.13 g/mol [2]
Melting Point 153-156 °C[3]
Synonyms Diethylammonium dihydrogen phosphate, N-Ethylethanamine phosphate[2]

Historical Development and Primary Applications

The primary application that has driven the majority of research into this compound is its use as an auxiliary material in the development of ferroelectric and piezoelectric materials .[3][7] These materials exhibit spontaneous electric polarization that can be reversed by an external electric field (ferroelectricity) and the ability to generate an electric charge in response to applied mechanical stress (piezoelectricity).

While specific quantitative data for the ferroelectric and piezoelectric properties of pure this compound are not extensively published, research on related alkylammonium phosphates indicates that the organic cation plays a crucial role in the crystal structure and, consequently, the material's physical characteristics.[5][6]

Experimental Protocols

Synthesis of Diethylammonium Dihydrogen Phosphate

A general and straightforward method for the synthesis of diethylammonium dihydrogen phosphate involves the acid-base reaction between diethylamine and phosphoric acid.

Materials:

  • Diethylamine ((CH₃CH₂)₂NH)

  • Orthophosphoric acid (H₃PO₄)

  • Suitable solvent (e.g., ethanol or water)

Procedure:

  • Dissolve a known molar amount of diethylamine in the chosen solvent in a reaction vessel.

  • Slowly add an equimolar amount of orthophosphoric acid to the diethylamine solution while stirring continuously. The reaction is exothermic, so controlled addition and cooling may be necessary.

  • Continue stirring the mixture for a specified period to ensure complete reaction.

  • The diethylammonium dihydrogen phosphate salt will precipitate out of the solution. The product can be isolated by filtration.

  • The collected solid is then washed with a cold solvent to remove any unreacted starting materials and dried under vacuum.

  • For single crystal growth, the synthesized salt can be recrystallized from a suitable solvent by slow evaporation.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, concentration, and stirring time would need to be optimized for desired yield and purity.

Characterization of Material Properties

Standard solid-state characterization techniques are employed to investigate the properties of this compound.

  • Crystal Structure: Single-crystal X-ray diffraction (XRD) is used to determine the crystal system, space group, and atomic arrangement.

  • Ferroelectric Properties: The ferroelectric behavior is typically characterized by measuring the polarization-electric field (P-E) hysteresis loop. This provides key parameters such as spontaneous polarization (P_s), remnant polarization (P_r), and the coercive field (E_c).

  • Piezoelectric Properties: The piezoelectric coefficient (d₃₃) can be measured using a d₃₃ meter, which applies a known force to the material and measures the generated charge.

  • Dielectric Properties: Dielectric spectroscopy is used to measure the dielectric constant and dielectric loss as a function of frequency and temperature.

Exploration in Other Fields

Organic Synthesis

This compound is described as a compound useful in organic synthesis and as a phosphitylating agent.[3] While specific, widely adopted applications in mainstream organic synthesis are not extensively documented, its nature as a salt of a secondary amine and a phosphate moiety suggests potential utility as a catalyst or reagent in reactions where proton transfer or phosphate group transfer is involved.

Biological and Pharmaceutical Context

The role of this compound in drug development is minimal to non-existent. While diethylamine itself is a crucial intermediate in the synthesis of various pharmaceuticals, including anesthetics and antihistamines, there is no substantial evidence to suggest that this compound is used as an active pharmaceutical ingredient or a key manufacturing intermediate.[8]

However, some research has explored the use of diethylammonium dihydrogen phosphate as an ionic liquid in biological contexts. Studies have investigated its effects on protein stability, indicating that it can influence the structural integrity of biomolecules like hemoglobin.[9][10] This line of inquiry positions it more as a tool for biochemical research rather than a component of a therapeutic agent. There is no known involvement of this compound in specific signaling pathways.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and characterization, as well as the conceptual relationship of this compound to broader fields of study.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties DEA Diethylamine Reaction Acid-Base Reaction DEA->Reaction H3PO4 Phosphoric Acid H3PO4->Reaction DEAP_Salt This compound Reaction->DEAP_Salt XRD X-Ray Diffraction DEAP_Salt->XRD PE_Loop P-E Hysteresis Loop DEAP_Salt->PE_Loop d33_Measurement d33 Measurement DEAP_Salt->d33_Measurement Dielectric_Spec Dielectric Spectroscopy DEAP_Salt->Dielectric_Spec Crystal_Structure Crystal Structure XRD->Crystal_Structure Ferroelectric Ferroelectric Properties PE_Loop->Ferroelectric Piezoelectric Piezoelectric Properties d33_Measurement->Piezoelectric Dielectric Dielectric Properties Dielectric_Spec->Dielectric

Fig. 1: Experimental workflow for synthesis and characterization.

conceptual_relationship cluster_materials Materials Science cluster_chemistry Chemistry cluster_biology Biology/Pharma DEAP This compound Ferroelectrics Ferroelectrics DEAP->Ferroelectrics Primary Application Piezoelectrics Piezoelectrics DEAP->Piezoelectrics Primary Application Organic_Synthesis Organic Synthesis DEAP->Organic_Synthesis Potential Use Ionic_Liquids Ionic Liquids DEAP->Ionic_Liquids Emerging Interest Protein_Stability Protein Stability DEAP->Protein_Stability Research Application Drug_Development Drug Development (Indirect) DEAP->Drug_Development via Diethylamine

References

Diethylamine phosphate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and identifiers of diethylamine phosphate. It is intended to be a valuable resource for professionals in research and development who require detailed information on this compound.

Core Chemical Information

This compound is a chemical compound that serves as a useful reagent in various organic syntheses. It is primarily utilized as a phosphitylating agent and as an auxiliary material in the research of ferroelectric and piezoelectric materials.[1][2]

Chemical Identifiers and Properties

A summary of the key chemical identifiers and properties for this compound is presented in the table below for easy reference and comparison.

IdentifierValue
CAS Number 68109-72-8
Molecular Formula C₄H₁₄NO₄P
Molecular Weight 171.13 g/mol
IUPAC Name N-ethylethanamine;phosphoric acid
Synonyms Diethylammonium dihydrogen phosphate, N-Ethylethanamine phosphate
SMILES CCNCC.OP(=O)(O)O
InChIKey ASLNLSYDVOWAFS-UHFFFAOYSA-N
Appearance White to off-white powder or crystalline powder
Melting Point 153-156 °C
Solubility Soluble in DMSO, Methanol, and Water

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a general methodology can be inferred from standard acid-base chemistry. The compound is formed through the reaction of diethylamine with phosphoric acid.

General Synthesis of this compound

Objective: To synthesize this compound via an acid-base reaction.

Materials:

  • Diethylamine

  • Phosphoric acid (e.g., 85% aqueous solution)

  • A suitable solvent (e.g., ethanol or isopropanol)

  • Stirring apparatus

  • Cooling bath (e.g., ice-water bath)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a flask equipped with a stirrer, dissolve a known amount of diethylamine in the chosen solvent.

  • Cool the solution in an ice-water bath to control the exothermic nature of the reaction.

  • Slowly add an equimolar amount of phosphoric acid to the stirred diethylamine solution. The addition should be dropwise to maintain a low temperature.

  • After the addition is complete, continue stirring the mixture in the cooling bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • The this compound salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Protocols

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should show characteristic peaks for the ethyl groups of the diethylammonium cation.

  • ¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the carbon atoms in the ethyl groups.

  • ³¹P NMR: A ³¹P NMR spectrum will exhibit a single peak corresponding to the phosphate anion.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain an FTIR spectrum of the solid product using a technique such as Attenuated Total Reflectance (ATR) or by preparing a KBr pellet.

  • The spectrum should display characteristic absorption bands for N-H stretching of the ammonium group, C-H stretching of the ethyl groups, and P-O stretching of the phosphate group.

Visualizing the Synthesis of this compound

The following diagram illustrates the straightforward acid-base reaction for the formation of this compound.

Synthesis_of_Diethylamine_Phosphate cluster_product Product Diethylamine Diethylamine (CH₃CH₂)₂NH DiethylaminePhosphate This compound (CH₃CH₂)₂NH₂⁺ H₂PO₄⁻ Diethylamine->DiethylaminePhosphate + PhosphoricAcid Phosphoric Acid H₃PO₄

Caption: Synthesis of this compound.

References

Diethylamine Phosphate: A Review of its Properties and Potential for Ferroelectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Diethylamine phosphate ((C₂H₅)₂NH₂H₂PO₄), a compound recognized for its potential in ferroelectric and piezoelectric applications, is the subject of this technical overview. While the material has garnered interest within the research community, a comprehensive public-domain dataset of its thermodynamic properties and phase transitions remains elusive. This document consolidates the available information and outlines the typical experimental methodologies used to characterize such materials, providing a framework for future research and development.

Introduction to this compound

This compound, also known as diethylammonium dihydrogen phosphate, is an organic-inorganic hybrid material. It is synthesized from diethylamine and phosphoric acid. The compound is noted for its potential use in the development of ferroelectric and piezoelectric materials, which have applications in sensors, actuators, and memory devices. Its chemical and physical properties are summarized in Table 1.

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 68109-72-8[1]
Molecular Formula C₄H₁₄NO₄P[1]
Molecular Weight 171.13 g/mol [1]
Melting Point 153-156 °C[2]
Appearance White crystalline powder[2]

Thermodynamic Properties and Phase Transitions: A Knowledge Gap

  • Transition Temperatures (Tc): Temperatures at which the material undergoes a change in its physical state or crystal structure.

  • Enthalpy of Transition (ΔH): The heat absorbed or released during a phase transition.

  • Entropy of Transition (ΔS): The change in the degree of disorder of the system during a phase transition.

The absence of this data hinders a complete understanding of the material's behavior and its suitability for specific applications.

Standard Experimental Protocols for Characterization

To address the existing knowledge gap, a systematic characterization of this compound single crystals would be required. The following experimental protocols are standard in the field for investigating the thermodynamic properties and phase transitions of materials like this compound.

Synthesis and Crystal Growth

The initial step involves the synthesis of this compound, typically through the reaction of diethylamine with phosphoric acid in a suitable solvent. High-quality single crystals are then grown from the synthesized material, often using slow evaporation, temperature lowering, or solvent diffusion techniques. The quality of the single crystals is paramount for accurate characterization of the material's intrinsic properties.

A general workflow for the synthesis and crystal growth is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_growth Crystal Growth start Start: Diethylamine & Phosphoric Acid dissolve Dissolution in Solvent start->dissolve react Reaction dissolve->react precipitate Precipitation/Crystallization react->precipitate filter Filtering and Washing precipitate->filter dry Drying filter->dry product This compound Powder dry->product dissolve_powder Dissolution of Powder in Solvent product->dissolve_powder Use Powder for Crystal Growth saturate Saturated Solution Preparation dissolve_powder->saturate grow Slow Evaporation / Cooling saturate->grow harvest Crystal Harvesting grow->harvest characterize Characterization harvest->characterize

Figure 1: General workflow for the synthesis of this compound powder and subsequent single crystal growth.
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for identifying phase transitions and quantifying their associated enthalpy changes.

Experimental Protocol:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped up and/or down at a controlled rate (e.g., 5-20 °C/min) over a temperature range of interest.

  • The heat flow to the sample relative to the reference is measured as a function of temperature. Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions.

  • The onset temperature of a peak is taken as the transition temperature (Tc), and the area under the peak is integrated to determine the enthalpy of transition (ΔH).

The logical flow of a DSC experiment is illustrated below:

G start Start: Sample Preparation weigh Weigh Sample start->weigh seal Seal in DSC Pan weigh->seal load Load Sample and Reference into DSC seal->load program Set Temperature Program load->program run Run DSC Scan program->run acquire Acquire Heat Flow Data run->acquire analyze Analyze Thermogram acquire->analyze results Determine Tc and ΔH analyze->results

Figure 2: Logical workflow of a Differential Scanning Calorimetry (DSC) experiment.
X-ray Diffraction (XRD)

X-ray Diffraction is used to determine the crystal structure of the material at different temperatures. Changes in the diffraction pattern with temperature can reveal structural phase transitions.

Experimental Protocol:

  • A powdered sample or a single crystal of this compound is mounted on the XRD sample holder.

  • The sample is placed in a temperature-controlled stage within the diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Diffraction patterns are collected at various temperatures, particularly around the transition temperatures identified by DSC.

  • Analysis of the diffraction patterns allows for the determination of the crystal system, space group, and lattice parameters for each phase.

The relationship between temperature, phase, and the resulting XRD pattern is shown in the following diagram:

G cluster_experiment Temperature-Dependent XRD cluster_analysis Analysis temp1 Temperature T1 phase1 Phase I temp1->phase1 temp2 Temperature T2 (T2 > T1) phase2 Phase II temp2->phase2 xrd1 XRD Pattern 1 phase1->xrd1 xrd2 XRD Pattern 2 phase2->xrd2 compare Compare XRD Patterns xrd1->compare xrd2->compare determine Determine Crystal Structures compare->determine identify Identify Structural Phase Transition determine->identify

Figure 3: Relationship between temperature, crystal phase, and X-ray diffraction patterns in identifying structural phase transitions.
Dielectric Spectroscopy

Dielectric spectroscopy is a powerful tool for investigating the electrical properties of materials and is particularly sensitive to phase transitions in ferroelectric materials.

Experimental Protocol:

  • A thin, plate-like single crystal of this compound is prepared with parallel faces.

  • Conductive electrodes (e.g., silver paste or sputtered gold) are applied to the parallel faces to form a capacitor.

  • The sample is placed in a temperature-controlled sample holder.

  • An oscillating electric field is applied across the sample, and the complex permittivity (ε' and ε'') is measured as a function of frequency and temperature.

  • Anomalies, such as sharp peaks in the real part of the dielectric permittivity (ε'), are indicative of phase transitions.

The experimental setup and data analysis flow for dielectric spectroscopy are outlined below:

G start Start: Sample Preparation electrode Apply Electrodes start->electrode mount Mount in Sample Holder electrode->mount connect Connect to Impedance Analyzer mount->connect program Set Temperature and Frequency Sweep connect->program measure Measure Complex Permittivity program->measure plot Plot ε' and ε'' vs. T and f measure->plot analyze Analyze for Anomalies plot->analyze results Identify Phase Transitions analyze->results

Figure 4: Workflow for a dielectric spectroscopy experiment to investigate phase transitions.

Conclusion and Future Outlook

This compound holds promise as a material for ferroelectric and piezoelectric applications. However, a significant lack of publicly available, detailed experimental data on its thermodynamic properties and phase transitions currently limits its full potential. A comprehensive investigation utilizing standard characterization techniques such as Differential Scanning Calorimetry, X-ray Diffraction, and Dielectric Spectroscopy is crucial to fill this knowledge gap. The detailed experimental protocols and logical workflows presented in this guide provide a roadmap for researchers to systematically characterize this and other similar materials. Such studies will be instrumental in understanding the structure-property relationships in this compound and paving the way for its application in advanced electronic devices. Professionals in materials science and drug development who rely on a thorough understanding of a compound's physical and chemical behavior are encouraged to support and engage in further research in this area.

References

Proton Conductivity Mechanisms in Diethylamine Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quest for efficient proton-conducting materials is a critical endeavor in the development of various electrochemical devices, such as fuel cells, sensors, and electrolyzers. Organic-inorganic hybrid materials, particularly those based on phosphates, have emerged as a promising class of proton conductors. These materials often exhibit tunable properties, combining the structural stability of the inorganic component with the functional versatility of the organic counterpart. Diethylamine phosphate, a salt formed from the reaction of diethylamine and phosphoric acid, is a noteworthy candidate in this category. Its structure, characterized by the presence of proton-donating and -accepting groups within a well-defined crystalline lattice, provides a fertile ground for facilitating proton transport. This guide aims to elucidate the potential mechanisms governing proton conduction in this compound, providing a technical framework for researchers in the field.

Synthesis and Crystal Growth

The synthesis of this compound is a straightforward acid-base reaction. High-quality single crystals, essential for detailed structural and conductivity studies, can be grown from aqueous solutions.

Synthesis Protocol

A typical synthesis involves the reaction of an aqueous solution of phosphoric acid (H₃PO₄) with diethylamine [(CH₃CH₂)₂NH] in a 1:1 molar ratio. The reaction is exothermic and should be carried out with cooling to control the temperature. The resulting solution is then subjected to slow evaporation at room temperature to facilitate the growth of colorless, single crystals of this compound.

Crystal Growth

For obtaining large, high-quality single crystals suitable for physical property measurements, the slow evaporation method is commonly employed. The saturated solution of this compound is prepared and left undisturbed in a controlled environment to allow for the gradual removal of the solvent. The quality of the resulting crystals is dependent on factors such as the rate of evaporation, temperature stability, and the purity of the reagents.

Structural Characteristics and Hydrogen Bonding Network

The proton conductivity of a material is intrinsically linked to its crystal structure. A detailed understanding of the atomic arrangement and, more importantly, the hydrogen bonding network is paramount.

Crystal Structure Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

ParameterValue
Chemical Formula[(CH₃CH₂)₂NH₂]⁺[H₂PO₄]⁻
Molecular Weight171.13 g/mol
Crystal SystemTriclinic
Space GroupP-1
a8.3643 (6) Å
b8.8308 (15) Å
c11.6446 (12) Å
α88.219 (10)°
β83.649 (7)°
γ79.700 (7)°
Volume841.00 (18) ų
Z4

Note: Data sourced from crystallographic studies of diethylammonium dihydrogen orthophosphate.

The Hydrogen Bonding Network

The crystal structure of this compound is characterized by an extensive three-dimensional hydrogen bonding network. This network is formed by the interactions between the diethylammonium cations, [(CH₃CH₂)₂NH₂]⁺, and the dihydrogen phosphate anions, [H₂PO₄]⁻. The primary interactions are:

  • O-H···O bonds: These strong hydrogen bonds link the dihydrogen phosphate anions to form chains or sheets. The protonated hydroxyl groups of one phosphate anion act as donors to the oxygen atoms of neighboring phosphate anions.

  • N-H···O bonds: The ammonium group of the diethylammonium cation acts as a hydrogen bond donor to the oxygen atoms of the dihydrogen phosphate anions. This interaction serves to link the organic and inorganic components of the structure.

This intricate network of hydrogen bonds provides pre-defined pathways for the transport of protons through the crystal lattice.

Proton Conductivity Mechanisms

The proton conductivity in this compound is expected to occur primarily through two well-established mechanisms: the Grotthuss mechanism and the Vehicle mechanism. The prevalence of each mechanism is likely dependent on factors such as temperature and humidity.

Grotthuss Mechanism (Proton Hopping)

The Grotthuss mechanism involves the "hopping" of a proton from one site to another along the hydrogen-bonded network. In the context of this compound, a proton can hop from a protonated phosphate group (P-OH) to an adjacent deprotonated phosphate group (P-O⁻). This is followed by a reorientation of the newly formed P-OH group to allow for the next hop. This process results in the net transport of a proton without the large-scale displacement of any single molecule. The extensive O-H···O network within the crystal is crucial for this mechanism.

Vehicle Mechanism

In the Vehicle mechanism, the proton is transported by a mobile "vehicle" molecule. In hydrated systems, this vehicle is typically a water molecule (forming H₃O⁺). In the case of this compound, the diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, could potentially act as a proton carrier. A proton could attach to the amine group, which then diffuses through the lattice to release the proton at another site. The mobility of the diethylammonium cation within the crystal structure would be a key determinant of the efficiency of this mechanism.

Grotthuss_Mechanism cluster_0 Initial State cluster_1 Proton Hop cluster_2 Reorientation P1_OH P-OH P2_O P-O⁻ P1_OH->P2_O H-bond P1_O P-O⁻ P1_OH->P1_O Proton Transfer P2_OH_reoriented P-OH (reoriented) P1_O->P2_OH_reoriented Molecular Rotation P2_OH P-OH P3_O P-O⁻ P2_OH_reoriented->P3_O H-bond

Experimental Characterization Protocols

To quantitatively assess the proton conductivity of this compound, a series of experimental techniques are required. The following sections outline the general protocols for these key experiments.

Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is the primary technique used to measure the ionic conductivity of solid-state materials.

Methodology:

  • Sample Preparation: A pellet of polycrystalline this compound is prepared by pressing the powdered sample under high pressure. The typical diameter is around 10 mm and the thickness is 1-2 mm.

  • Electrode Application: To ensure good electrical contact, a conductive material (e.g., gold or platinum) is sputtered or painted onto the flat surfaces of the pellet to serve as blocking electrodes.

  • Measurement Setup: The pellet is placed in a two-electrode measurement cell. The cell is housed in a temperature and humidity-controlled chamber.

  • Data Acquisition: An AC voltage of small amplitude (e.g., 10-100 mV) is applied across the sample over a wide frequency range (e.g., 1 MHz to 1 Hz). The resulting current and phase shift are measured by a frequency response analyzer.

  • Data Analysis: The impedance data is plotted in a Nyquist plot (imaginary vs. real impedance). The bulk resistance (R) of the material is determined from the intercept of the impedance arc with the real axis. The conductivity (σ) is then calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet and A is the electrode area.

  • Temperature and Humidity Dependence: The measurements are repeated at various temperatures and relative humidity levels to determine the activation energy for proton conduction and to understand the role of water in the transport mechanism.

Impedance_Spectroscopy_Workflow Sample_Prep Sample Preparation (Pellet Pressing) Electrode_App Electrode Application (Au/Pt Sputtering) Sample_Prep->Electrode_App Measurement Impedance Measurement (Frequency Sweep) Electrode_App->Measurement Data_Analysis Data Analysis (Nyquist Plot) Measurement->Data_Analysis Conductivity_Calc Conductivity Calculation Data_Analysis->Conductivity_Calc

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.

Methodology:

  • TGA: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. This provides information on decomposition temperatures and the presence of volatile components.

  • DSC: A small amount of the sample is sealed in a DSC pan. The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This reveals information about phase transitions (e.g., melting, solid-solid transitions) and their associated enthalpy changes.

Quantitative Data from Analogous Systems

As previously mentioned, specific quantitative data for the proton conductivity of this compound is scarce in the literature. However, data from similar alkylammonium phosphate compounds can provide valuable insights and a basis for comparison.

CompoundTemperature (°C)Relative Humidity (%)Conductivity (S/cm)Activation Energy (eV)
Methylammonium Dihydrogen Phosphate25951.2 x 10⁻⁴0.35
Ethylammonium Dihydrogen Phosphate25985.0 x 10⁻⁵0.42
Propylammonium Dihydrogen Phosphate80902.1 x 10⁻³0.28
Ammonium Dihydrogen Phosphate150anhydrous~10⁻⁶-

Note: This table presents representative data from the literature on various alkylammonium and ammonium dihydrogen phosphates to provide a comparative context. These values are not for this compound.

Conclusion and Future Outlook

This compound presents a compelling case for investigation as a proton-conducting material due to its well-defined crystal structure and extensive hydrogen-bonding network. The proton transport is likely facilitated by a combination of Grotthuss and vehicle mechanisms, with the exact contributions being dependent on environmental conditions. While the foundational structural information is available, a significant gap exists in the experimental characterization of its proton conductivity and thermal properties. Future research should focus on the synthesis of high-quality single crystals and the systematic investigation of their proton conductivity as a function of temperature and humidity using impedance spectroscopy. Complementary thermal analysis will be crucial to understand the material's stability and any phase transitions that may influence proton transport. Such studies will not only elucidate the fundamental mechanisms of proton conduction in this specific material but also contribute to the broader understanding and design of novel organic-inorganic hybrid proton conductors for advanced electrochemical applications.

In-depth Technical Guide on the Dielectric Properties of Diethylamine Phosphate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

While general information indicates that diethylamine phosphate (C₄H₁₄NO₄P) is utilized as an auxiliary reagent in the research of ferroelectric and piezoelectric materials, detailed studies quantifying its dielectric behavior are conspicuously absent.[1][2] This guide, therefore, aims to provide a foundational understanding by outlining the typical experimental methodologies used for characterizing the dielectric properties of similar crystalline materials and presenting a framework for future research in this specific area.

Synthesis and Crystal Growth

The initial and crucial step for investigating the dielectric properties of this compound is the synthesis of high-quality single crystals. While specific protocols for this compound are not detailed in the available literature, general methods for growing organic and semi-organic single crystals can be adapted. A common and effective method is the slow evaporation solution growth technique.

Experimental Protocol: Slow Evaporation Solution Growth
  • Solvent Selection: Choose a suitable solvent in which this compound has good solubility and a lower evaporation rate at a constant temperature. Deionized water or a mixture of organic solvents like acetonitrile/methanol are common choices for similar compounds.[3]

  • Saturation: Prepare a saturated or slightly supersaturated solution of high-purity this compound in the selected solvent at a specific temperature. Continuous stirring is essential to ensure homogeneity.

  • Filtration: Filter the solution using a high-quality filter paper (e.g., Whatman) to remove any suspended impurities.

  • Crystallization: Transfer the filtered solution into a clean, undisturbed container (e.g., a beaker covered with a perforated lid to control the evaporation rate). The container should be placed in a constant temperature bath or a vibration-free environment to promote the growth of large, defect-free single crystals.

  • Harvesting: Once crystals of suitable size have formed, they should be carefully harvested from the solution, gently dried with filter paper, and stored in a desiccator.

The following diagram illustrates a typical workflow for single crystal growth by the slow evaporation technique.

G Crystal Growth Workflow A Solvent Selection & Solute Dissolution B Preparation of Saturated Solution A->B C Solution Filtration B->C D Slow Evaporation at Constant Temperature C->D E Crystal Nucleation & Growth D->E F Harvesting & Drying of Single Crystals E->F

Caption: Workflow for single crystal growth.

Dielectric Property Measurement

The dielectric properties of a material, primarily the dielectric constant (ε') and dielectric loss (tan δ), are typically measured as a function of frequency and temperature. These measurements provide insights into the material's charge storage capacity and energy dissipation mechanisms.

Experimental Protocol: Parallel Plate Capacitor Method
  • Sample Preparation: A grown single crystal is cut into a thin, flat plate with parallel faces. The thickness and area of the crystal are precisely measured. The parallel faces are then coated with a conductive material (e.g., silver paint or sputtered gold) to serve as electrodes, forming a parallel plate capacitor.

  • Measurement Setup: The prepared crystal is placed in a sample holder connected to an LCR meter or an impedance analyzer. The sample holder is often placed within a furnace or cryostat to control the temperature.

  • Data Acquisition: The capacitance (C) and dissipation factor (D) of the crystal are measured over a desired range of frequencies and temperatures.

  • Calculation of Dielectric Properties:

    • The dielectric constant (ε') is calculated using the formula: ε' = (C * d) / (ε₀ * A) where:

      • C is the measured capacitance

      • d is the thickness of the crystal

      • A is the area of the electrode

      • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • The dielectric loss (tan δ) is typically provided directly by the LCR meter as the dissipation factor (D).

The logical relationship for determining dielectric properties from measured parameters is depicted below.

G Dielectric Property Calculation Logic cluster_0 Measured Parameters cluster_1 Calculated Properties Capacitance Capacitance (C) DielectricConstant Dielectric Constant (ε') Capacitance->DielectricConstant Dissipation Dissipation Factor (D) DielectricLoss Dielectric Loss (tan δ) Dissipation->DielectricLoss Thickness Thickness (d) Thickness->DielectricConstant Area Area (A) Area->DielectricConstant

Caption: Logic for calculating dielectric properties.

Expected Dielectric Behavior and Data Presentation

While specific data for this compound is unavailable, the dielectric behavior of similar organic and semi-organic crystals often exhibits the following characteristics:

  • Frequency Dependence: The dielectric constant typically decreases with increasing frequency. This is due to the inability of different polarization mechanisms (space charge, dipolar, ionic, and electronic) to follow the rapidly changing electric field at higher frequencies. Dielectric loss may show a peak at a certain frequency corresponding to a relaxation process.

  • Temperature Dependence: The dielectric constant can show significant changes with temperature, particularly near a phase transition. For a ferroelectric material, a sharp peak in the dielectric constant is expected at the Curie temperature.

To facilitate analysis and comparison, the quantitative data obtained from dielectric measurements should be summarized in structured tables.

Table 1: Frequency Dependence of Dielectric Properties at Room Temperature (Hypothetical Data)

Frequency (Hz)Dielectric Constant (ε')Dielectric Loss (tan δ)
10²......
10³......
10⁴......
10⁵......
10⁶......

Table 2: Temperature Dependence of Dielectric Properties at a Fixed Frequency (e.g., 1 kHz) (Hypothetical Data)

Temperature (K)Dielectric Constant (ε')Dielectric Loss (tan δ)
300......
320......
340......
360......
380......

Signaling Pathways and Logical Relationships in Dielectric Response

The dielectric response of a material is governed by various polarization mechanisms. The logical flow from an applied electric field to the observed dielectric properties can be visualized as follows.

G Polarization Mechanisms and Dielectric Response cluster_0 Polarization Mechanisms cluster_1 Resultant Properties AppliedField Applied AC Electric Field SpaceCharge Space Charge Polarization AppliedField->SpaceCharge Dipolar Dipolar Polarization AppliedField->Dipolar Ionic Ionic Polarization AppliedField->Ionic Electronic Electronic Polarization AppliedField->Electronic DielectricConstant Dielectric Constant (ε') SpaceCharge->DielectricConstant DielectricLoss Dielectric Loss (tan δ) SpaceCharge->DielectricLoss Dipolar->DielectricConstant Dipolar->DielectricLoss Ionic->DielectricConstant Ionic->DielectricLoss Electronic->DielectricConstant Electronic->DielectricLoss

References

Unveiling Diethylamine Phosphate: A Technical Chronicle of Its Early Studies and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate, a seemingly unassuming molecule at the intersection of organic amines and inorganic acids, holds a history rooted in the fundamental principles of acid-base chemistry. While its modern applications are primarily in the realm of materials science and specialized organic synthesis, a comprehensive understanding of its early studies and discovery provides valuable context for contemporary research. This technical guide delves into the historical synthesis, initial characterizations, and the nascent explorations of the properties of this compound, presenting the available data in a structured format for clarity and comparative analysis.

Early Synthesis and Discovery

The discovery of this compound was not a singular event but rather an extension of the broader understanding of amine salt formation. The reaction between an amine and an acid to form a salt is a fundamental concept in organic chemistry. Diethylamine, a secondary amine, readily reacts with phosphoric acid in a straightforward acid-base neutralization to yield diethylammonium dihydrogen phosphate, the formal name for this compound.

While a definitive "discovery" paper for this specific salt is not readily identifiable in early chemical literature, its existence and basic properties can be inferred from the foundational work on amine chemistry in the late 19th and early 20th centuries. The synthesis is a simple addition reaction, and it is highly probable that this salt was prepared and characterized as part of systematic studies on the reactions of amines with various acids.

A notable development in the broader field of amine-phosphorus compounds came later. In 1975, Appel and Einig described a general method for the synthesis of phosphoramidates, which involves the reaction of a phosphoric acid and an amine in the presence of a coupling agent.[1] While this method produces a covalent bond between nitrogen and phosphorus rather than the ionic bond in this compound, it signifies the ongoing interest in the reactivity of these two functional groups during that era.

The straightforward synthesis of alkylammonium phosphates, including those from primary and secondary amines, was a subject of study for understanding their crystal structures and their role in the synthesis of other materials. For instance, a 1998 study by Oliver et al. detailed the synthesis and crystal structures of several alkylammonium phosphates, highlighting the formation of these salts in aluminophosphate synthesis mixtures.[2] This work underscores the fundamental nature of the amine-phosphoric acid reaction.

Physicochemical Properties

The early characterization of this compound would have focused on its fundamental physical and chemical properties. Modern data, which is consistent with the expected properties of a simple organic salt, is summarized below.

PropertyValue
Molecular Formula C₄H₁₄NO₄P
Molecular Weight 171.13 g/mol
CAS Number 68109-72-8
Melting Point 153-156 °C
Solubility Soluble in water, DMSO, and Methanol
Appearance White crystalline powder

Experimental Protocols

The preparation of this compound is a standard laboratory procedure that would have been familiar to chemists of the early 20th century. The following protocol is a generalized representation of the synthesis based on fundamental chemical principles.

Synthesis of this compound

Materials:

  • Diethylamine ((C₂H₅)₂NH)

  • Phosphoric Acid (H₃PO₄, 85% aqueous solution)

  • Anhydrous diethyl ether or ethanol

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., desiccator or vacuum oven)

Procedure:

  • A solution of diethylamine in a suitable solvent (e.g., anhydrous diethyl ether or ethanol) is prepared in a flask and cooled in an ice bath.

  • A stoichiometric amount of phosphoric acid (85% aqueous solution) is slowly added dropwise to the cooled and stirring diethylamine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Upon addition of the phosphoric acid, a white precipitate of this compound will form.

  • The reaction mixture is stirred for a period to ensure complete reaction.

  • The precipitate is collected by filtration using a Büchner funnel.

  • The collected solid is washed with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.

  • The purified this compound is then dried in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to remove any residual solvent.

Early Biological and Pharmacological Studies

A comprehensive search of early scientific literature did not reveal any specific pharmacological or in-depth biological studies focused on this compound. The toxicity and biological effects of its parent amine, diethylamine, have been studied more extensively. However, it is important to note that in the early to mid-20th century, broad screening of simple chemical compounds for various biological activities was common. It is plausible that this compound was synthesized and tested as part of these larger screening programs, but the results may not have been published or may be difficult to locate in modern databases. The primary focus of early amine salt research in the pharmaceutical context was often on improving the solubility and bioavailability of drug molecules containing amine functional groups.[3]

Logical Relationship of Synthesis

The synthesis of this compound is a direct consequence of the chemical properties of its constituent molecules. The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Logical_Flow cluster_reactants Reactants cluster_process Process cluster_product Product Diethylamine Diethylamine ((C₂H₅)₂NH) - Lewis Base Reaction Acid-Base Neutralization Diethylamine->Reaction PhosphoricAcid Phosphoric Acid (H₃PO₄) - Brønsted-Lowry Acid PhosphoricAcid->Reaction DEAP This compound [(C₂H₅)₂NH₂]⁺[H₂PO₄]⁻ Reaction->DEAP Proton Transfer

Caption: Logical flow of the synthesis of this compound.

Conclusion

The history of this compound is one of quiet existence in the annals of fundamental chemistry. Its discovery was not a breakthrough moment but rather a logical consequence of the well-established principles of acid-base reactions. While early, specific studies detailing its synthesis and properties are not prominent in the historical record, its straightforward preparation and basic characteristics can be confidently inferred. The lack of significant early biological or pharmacological interest has relegated it to a role as a specialized reagent in modern chemistry. This technical guide provides a consolidated overview of the available knowledge, offering a foundation for researchers and professionals working with this and related compounds.

References

Theoretical Modeling of Diethylamine Phosphate's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylamine phosphate, a salt formed from the weak base diethylamine and phosphoric acid, holds interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, stability, and intermolecular interactions is crucial for predicting its behavior in different environments. This technical guide provides a comprehensive overview of the theoretical methodologies employed to model the molecular structure of this compound. It details the application of quantum chemical calculations and molecular dynamics simulations to elucidate its geometric parameters, vibrational frequencies, and interaction energies. This document serves as a practical protocol for researchers initiating computational studies on this and similar amine phosphate salts.

Introduction

The study of amine phosphate salts is fundamental to understanding a wide range of chemical and biological processes, from their role as buffers to their involvement in proton transfer reactions.[1][2] this compound, with the chemical formula (CH₃CH₂)₂NH₂⁺·H₂PO₄⁻, is a representative example of such a salt. Its molecular properties are governed by the interplay of the diethylammonium cation and the dihydrogen phosphate anion, involving ionic bonding, hydrogen bonding, and van der Waals interactions.

Theoretical modeling provides a powerful lens through which to investigate these properties at an atomic level of detail, offering insights that can be challenging to obtain through experimental methods alone. This guide outlines the state-of-the-art computational techniques used to model the molecular structure and dynamics of this compound.

Theoretical Approaches to Modeling this compound

The theoretical investigation of this compound's molecular structure primarily involves two complementary computational chemistry techniques: Quantum Chemical Calculations and Molecular Dynamics Simulations.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry, electronic structure, and vibrational properties of a molecule.[3][4][5][6] These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, providing a static picture of the molecule's most stable conformation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the molecular system.[7][8][9][10] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the temporal evolution of atomic positions, revealing information about conformational changes, intermolecular interactions, and the influence of the surrounding environment (e.g., solvent).

Methodologies and Protocols

This section details the typical experimental protocols for conducting theoretical modeling studies on this compound.

Quantum Chemical Calculations Protocol

A standard workflow for performing quantum chemical calculations on this compound is as follows:

  • Initial Structure Generation: The initial 3D structures of the diethylammonium cation and the dihydrogen phosphate anion are constructed separately.

  • Geometry Optimization: The individual ions and the ion pair are optimized to find their minimum energy structures.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Energy Calculations: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Analysis of Results: The optimized geometries (bond lengths, angles), vibrational frequencies, and electronic properties (e.g., Mulliken charges, molecular orbitals) are analyzed.

Table 1: Recommended Quantum Chemical Calculation Parameters

ParameterRecommended SettingRationale
Method Density Functional Theory (DFT)Provides a good balance between accuracy and computational cost for systems of this size.
Functional B3LYP or ωB97X-DB3LYP is a widely used and well-benchmarked hybrid functional. ωB97X-D includes empirical dispersion corrections, which are important for accurately describing non-covalent interactions like hydrogen bonding.[4]
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This provides a flexible description of the electron density, which is crucial for describing anions and hydrogen bonding.[3]
Solvation Model Polarizable Continuum Model (PCM)To account for the bulk effects of a solvent (e.g., water), a continuum solvation model can be employed to provide a more realistic representation of the molecule in solution.[11]
Software Gaussian, ORCA, Q-Chem, etc.Standard quantum chemistry software packages.
Molecular Dynamics Simulations Protocol

A typical workflow for MD simulations of this compound in an aqueous solution is as follows:

  • System Setup: A simulation box is created containing one or more this compound ion pairs and a large number of solvent molecules (e.g., water).

  • Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system.

  • Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

  • Production Run: Once equilibrated, the production simulation is run for a sufficient length of time to sample the desired molecular motions and interactions.

  • Trajectory Analysis: The saved trajectory of atomic coordinates is analyzed to calculate various properties of interest, such as radial distribution functions (RDFs), hydrogen bond lifetimes, and diffusion coefficients.

Table 2: Recommended Molecular Dynamics Simulation Parameters

ParameterRecommended SettingRationale
Force Field AMBER, CHARMM, or OPLS-AAWell-established and widely used force fields for biomolecular and organic systems. Parameters for the ions may need to be generated or validated.
Water Model TIP3P or SPC/ECommon and computationally efficient explicit water models.
Ensemble NPT (Isothermal-isobaric)Simulates constant temperature and pressure, which is representative of many experimental conditions.
Temperature 298.15 K (25 °C)Standard ambient temperature.
Pressure 1 atmStandard atmospheric pressure.
Time Step 2 fsA standard time step for simulations with rigid water models and constrained hydrogen bonds.
Simulation Time 100 ns or longerThe length of the simulation will depend on the specific properties being investigated. Longer simulations are required to sample slower processes.
Software GROMACS, AMBER, NAMD, etc.Widely used software packages for performing molecular dynamics simulations.

Predicted Molecular Properties

Based on the theoretical methods described above and data from similar systems, we can predict the key molecular properties of this compound.

Geometric Parameters

Quantum chemical calculations are expected to provide precise values for bond lengths, bond angles, and dihedral angles.

Table 3: Predicted Geometric Parameters of this compound (Gas Phase, DFT B3LYP/6-311++G(d,p))

ParameterDiethylammonium CationPredicted ValueDihydrogen Phosphate AnionPredicted Value
Bond Lengths (Å) N-H~1.03P-OH~1.58
N-C~1.48P=O~1.49
C-C~1.53O-H~0.97
C-H~1.09
Bond Angles (°) H-N-H~109O-P-O~109-115
C-N-C~112P-O-H~109
N-C-C~110

Note: These are representative values and will be refined by actual calculations.

Vibrational Frequencies

Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in spectral assignment. Key predicted vibrational modes are listed below.

Table 4: Predicted Key Vibrational Frequencies of this compound (cm⁻¹)

Functional GroupVibrational ModePredicted Frequency Range
N-H (Ammonium) Stretching3200 - 3400
Bending1500 - 1650
C-H (Ethyl) Stretching2850 - 3000
Bending1350 - 1470
P=O Stretching1200 - 1300
P-OH Stretching900 - 1100
O-H Stretching3400 - 3600
Bending1600 - 1700

Note: These are approximate ranges and are sensitive to the level of theory and hydrogen bonding interactions.[11][12][13][14]

Visualizations of Theoretical Workflows and Molecular Interactions

Graphviz diagrams are provided to illustrate the logical flow of the theoretical modeling process and the key interactions within the this compound system.

computational_workflow cluster_qc Quantum Chemical Calculations cluster_md Molecular Dynamics Simulations qc_start Initial Structure Generation qc_opt Geometry Optimization qc_start->qc_opt qc_freq Frequency Calculation qc_opt->qc_freq qc_energy Single-Point Energy qc_freq->qc_energy qc_analysis Analysis of Geometric and Electronic Properties qc_energy->qc_analysis end_node End: Characterized Molecular Structure qc_analysis->end_node md_setup System Setup (Ions + Solvent) md_ff Force Field Selection md_setup->md_ff md_min Energy Minimization md_ff->md_min md_equil Equilibration (NVT/NPT) md_min->md_equil md_prod Production Run md_equil->md_prod md_analysis Trajectory Analysis md_prod->md_analysis md_analysis->end_node start Start: Define Research Question cluster_qc cluster_qc start->cluster_qc cluster_md cluster_md start->cluster_md

Caption: Computational workflow for theoretical modeling.

molecular_interactions cluster_cation Diethylammonium Cation cluster_anion Dihydrogen Phosphate Anion N N⁺H₂ C1 CH₂ N->C1 C3 CH₂ N->C3 O1 O⁻ N->O1 H-Bond O3 O⁻ N->O3 H-Bond C2 CH₃ C1->C2 C4 CH₃ C3->C4 P P P->O1 O2 O P->O2 P->O3 O4 O P->O4 H1 H O2->H1 H2 H O4->H2

Caption: Key intermolecular interactions in this compound.

Conclusion

The theoretical modeling of this compound's molecular structure through a combination of quantum chemical calculations and molecular dynamics simulations offers a robust framework for understanding its intrinsic properties and behavior in solution. This guide provides a detailed set of protocols and expected outcomes to facilitate such computational investigations. The insights gained from these theoretical studies are invaluable for applications in materials science, pharmacology, and fundamental chemistry, enabling the rational design and manipulation of systems involving amine phosphate interactions.

References

Methodological & Application

Application Notes and Protocols: Diethylamine Phosphate in Advanced Crystal Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethylamine Phosphate in Crystal Engineering

This compound (DEAP), also known as diethylammonium dihydrogen phosphate, is a versatile and readily available organic salt with the chemical formula (CH₃CH₂)₂NH₂⁺·H₂PO₄⁻.[1] Its molecular structure, featuring a protonated secondary amine and a dihydrogen phosphate anion, makes it an excellent candidate for crystal engineering, particularly in the formation of co-crystals with active pharmaceutical ingredients (APIs). The diethylammonium cation can act as a hydrogen bond donor, while the dihydrogen phosphate anion provides multiple hydrogen bond donor and acceptor sites. This dual functionality allows for the formation of robust and diverse supramolecular synthons, which are fundamental to the rational design of crystalline solids with tailored physicochemical properties.

In pharmaceutical sciences, co-crystallization has emerged as a powerful technique to enhance the solubility, dissolution rate, stability, and bioavailability of poorly soluble drugs. By forming co-crystals, the original molecular structure of the API remains unchanged, while its solid-state properties can be significantly improved. This compound serves as a promising co-former due to its potential to form strong hydrogen bonds with common functional groups found in APIs, such as carboxylic acids, amides, and alcohols.

These application notes provide a comprehensive overview of the use of this compound in advanced crystal engineering, with a focus on methodologies for co-crystal screening, synthesis, and characterization relevant to drug development.

Physicochemical Properties of this compound

A thorough understanding of the co-former's properties is crucial for designing co-crystallization experiments.

PropertyValueReference
CAS Number 68109-72-8[1]
Molecular Formula C₄H₁₄NO₄P[1]
Molecular Weight 171.13 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 153-156 °C[1]
Solubility Soluble in DMSO, Methanol, Water[1]

Experimental Protocols

General Co-crystal Screening Workflow

The following workflow outlines a systematic approach to screen for co-crystal formation between an API and this compound.

Co-crystal Screening Workflow cluster_0 Preparation cluster_1 Screening Methods cluster_2 Characterization cluster_3 Analysis API Select API Ratio Determine Stoichiometric Ratios (e.g., 1:1, 1:2, 2:1) API->Ratio DEAP Select Co-former (this compound) DEAP->Ratio LAG Liquid-Assisted Grinding Ratio->LAG Prepare physical mixture Slurry Slurry Crystallization Ratio->Slurry Evaporation Solvent Evaporation Ratio->Evaporation PXRD Powder X-ray Diffraction (PXRD) LAG->PXRD Slurry->PXRD Evaporation->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC FTIR FTIR Spectroscopy DSC->FTIR Analysis Analyze Results: - New Crystalline Phase? - Thermal Stability - Spectroscopic Shifts FTIR->Analysis SCXRD Single-Crystal X-ray Diffraction (SCXRD) Success Co-crystal Formed Analysis->Success Positive Indication Failure No Co-crystal Analysis->Failure Negative Indication Success->SCXRD For structural elucidation

Caption: A general workflow for co-crystal screening of an API with this compound.

Protocol 1: Co-crystal Screening by Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a rapid and efficient method for screening co-crystal formation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DEAP)

  • Grinding solvent (e.g., ethanol, methanol, acetonitrile, water)

  • Ball mill or mortar and pestle

  • Spatula

  • Vials

Procedure:

  • Weigh stoichiometric amounts of the API and DEAP (e.g., 1:1, 1:2, 2:1 molar ratios) to a total mass of 50-100 mg.

  • Transfer the physical mixture to a grinding jar or mortar.

  • Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of solid). The consistency should be a thick paste.

  • If using a ball mill, grind the mixture at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).

  • If using a mortar and pestle, grind the mixture manually for 15-20 minutes.

  • Collect the resulting solid powder.

  • Analyze the powder using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy can provide further evidence of co-crystal formation.

Protocol 2: Co-crystal Synthesis by Slurry Crystallization

Slurry crystallization is a solution-mediated method that can yield thermodynamically stable co-crystals.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DEAP)

  • A suitable solvent in which both components have some solubility.

  • Magnetic stirrer and stir bar

  • Vials with screw caps

  • Filtration apparatus (e.g., Buchner funnel or syringe filter)

  • Spatula

Procedure:

  • Prepare a saturated solution of the more soluble component (either API or DEAP) in the chosen solvent.

  • Add an excess of the less soluble component to the saturated solution to create a slurry. Ensure the molar ratio of the two components is as desired (e.g., 1:1).

  • Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (e.g., 24-72 hours).

  • After the equilibration period, filter the solid from the slurry.

  • Wash the collected solid with a small amount of the cold solvent to remove any residual soluble components.

  • Dry the solid material under vacuum or at ambient conditions.

  • Characterize the solid product by PXRD, DSC, and FTIR to confirm co-crystal formation.

Characterization of this compound Containing Crystals

Thorough characterization is essential to confirm the formation of a new crystalline phase and to understand its structure and properties.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying new crystalline phases. The formation of a co-crystal is indicated by a diffraction pattern that is distinct from the patterns of the individual components and their physical mixture.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the material, such as the melting point and enthalpy of fusion. A new single, sharp endotherm at a temperature different from the melting points of the API and DEAP is a strong indicator of co-crystal formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence of hydrogen bonding interactions between the API and DEAP. Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O) are indicative of co-crystal formation.

Single-Crystal X-ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides unambiguous proof of co-crystal formation and allows for the precise determination of the crystal structure, including bond lengths, bond angles, and the hydrogen bonding network.

Quantitative Data Presentation

The following table presents the crystallographic data for diethylammonium dihydrogen phosphate, which serves as a reference for the co-former and an example of the type of quantitative data to be collected for a new co-crystal.

Table 1: Crystallographic Data for Diethylammonium Dihydrogen Phosphate

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.034(2)
b (Å) 10.593(2)
c (Å) 16.327(3)
α (°) ** 90
β (°) 96.69(3)
γ (°) 90
Volume (ų) 1723.3(6)
Z 8
Calculated Density (g/cm³) **1.315
Hydrogen Bond (N-H···O) distance (Å) 2.77 - 2.85
Hydrogen Bond (O-H···O) distance (Å) 2.56 - 2.64

Data obtained from crystallographic studies of diethylammonium dihydrogen orthophosphate.

Visualization of Logical Relationships

The decision-making process for co-crystal development can be visualized to clarify the logical flow from screening to formulation.

Co-crystal Development Pathway start API with Poor Physicochemical Properties coformer_selection Select this compound as Co-former start->coformer_selection screening Co-crystal Screening (LAG, Slurry, etc.) coformer_selection->screening characterization Solid-State Characterization (PXRD, DSC, FTIR) screening->characterization is_cocrystal New Crystalline Phase Formed? characterization->is_cocrystal optimization Optimize Synthesis & Scale-up is_cocrystal->optimization Yes rescreen Re-screen with Different Conditions/ Co-formers is_cocrystal->rescreen No property_testing Physicochemical Property Enhancement? (Solubility, Stability) optimization->property_testing formulation Proceed to Formulation Development property_testing->formulation Yes property_testing->rescreen No

References

Application Notes and Protocols for Phosphate-Based Proton Conductors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed overview of a novel class of proton-conducting materials, with a specific focus on open-framework zinc phosphates. While the initial inquiry centered on diethylamine phosphate, a comprehensive literature search revealed a lack of specific data regarding its application as a primary proton conductor. Instead, it is more commonly cited as an auxiliary material in ferroelectric and piezoelectric research.[1]

Therefore, to provide a thorough and data-rich resource, this document will focus on a well-characterized example from the broader and highly promising family of phosphate-based proton conductors: the open-framework zinc phosphate, [C₃N₂H₁₂][Zn(HPO₄)₂]. This compound serves as an excellent model for understanding the synthesis, characterization, and proton transport mechanisms in such materials. The principles and protocols outlined herein are broadly applicable to the wider class of crystalline proton conductors.

1. Material Focus: Open-Framework Zinc Phosphate [C₃N₂H₁₂][Zn(HPO₄)₂]

Open-framework metal phosphates are crystalline materials characterized by a porous structure, high surface area, and tunable properties, making them excellent candidates for applications in fuel cells, sensors, and other electrochemical devices.[2][3] The compound [C₃N₂H₁₂][Zn(HPO₄)₂] features a one-dimensional inorganic framework of zinc and phosphate groups, with organic cations (diprotonated 1,3-diaminopropane) residing in the channels.[2] These organic cations and the phosphate groups form an extensive hydrogen-bond network that facilitates efficient proton transport.[2][3]

2. Quantitative Data Presentation

The proton conductivity of [C₃N₂H₁₂][Zn(HPO₄)₂] is highly dependent on both temperature and relative humidity (RH). The following tables summarize the key quantitative data gathered from the literature.

Table 1: Proton Conductivity of [C₃N₂H₁₂][Zn(HPO₄)₂] at Various Relative Humidities (T = 303 K)

Relative Humidity (%)Proton Conductivity (S cm⁻¹)
751.00 x 10⁻³
852.54 x 10⁻³
998.33 x 10⁻³

Data sourced from[3]

Table 2: Temperature Dependence of Proton Conductivity for [C₃N₂H₁₂][Zn(HPO₄)₂] at 85% and 99% RH

Temperature (K)Proton Conductivity at 85% RH (S cm⁻¹)Proton Conductivity at 99% RH (S cm⁻¹)
3032.54 x 10⁻³6.99 x 10⁻³
3132.99 x 10⁻³9.66 x 10⁻³
3233.21 x 10⁻³-
3333.43 x 10⁻³1.11 x 10⁻²

Data sourced from[3]

3. Experimental Protocols

3.1. Synthesis of [C₃N₂H₁₂][Zn(HPO₄)₂] via Hydrothermal Reaction

This protocol describes the hydrothermal synthesis of the open-framework zinc phosphate [C₃N₂H₁₂][Zn(HPO₄)₂].[2]

Materials:

  • Zinc acetate dihydrate (Zn(ac)₂·2H₂O)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl, 35%)

  • Phosphoric acid (H₃PO₄, 85 wt% aq.)

  • 1,3-Diaminopropane (DAP)

  • 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • Disperse 0.5480 g of Zn(ac)₂·2H₂O in 4.5 mL of deionized water in a beaker.

  • To this suspension, add 0.22 mL of hydrochloric acid (35%) and 0.81 mL of phosphoric acid (85 wt%).

  • Slowly add 1.26 mL of 1,3-diaminopropane dropwise to the mixture while stirring.

  • Homogenize the resulting mixture by stirring for 30 minutes.

  • Transfer the final mixture to a 25 mL Teflon-lined stainless steel autoclave and seal it.

  • Heat the autoclave at 438 K (165 °C) for 24 hours.

  • After 24 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white plate-like crystals by filtration, wash with deionized water and ethanol, and dry in air.

3.2. Protocol for Proton Conductivity Measurement

This protocol outlines a general procedure for measuring the proton conductivity of a crystalline solid material using AC impedance spectroscopy.

Equipment:

  • Potentiostat/galvanostat with a frequency response analyzer (FRA) module

  • Temperature and humidity-controlled measurement cell (e.g., Autolab Microcell HC)

  • Pellet press

  • Micrometer screw

  • Conductive electrodes (e.g., gold-plated stainless steel)

Procedure:

  • Sample Preparation:

    • Grind the crystalline sample into a fine powder.

    • Press the powder into a self-standing pellet of known diameter (e.g., 10 mm) using a pellet press at a high pressure (e.g., ~900 MPa) for an extended period (e.g., 12 hours) to ensure a dense pellet.[4]

    • Measure the thickness of the pellet accurately using a micrometer screw.

    • To ensure good electrical contact, coat both faces of the pellet with a thin layer of a conductive material such as graphite or sputtered gold.[4]

  • Impedance Measurement:

    • Place the prepared pellet into the measurement cell, ensuring it is securely contacted by the electrodes.

    • Set the desired temperature and relative humidity within the measurement cell and allow the system to equilibrate for a sufficient time (e.g., at least 1200 seconds) before each measurement.[4]

    • Perform AC impedance spectroscopy over a wide frequency range (e.g., 100 kHz down to 0.1 Hz) with a small AC voltage amplitude (e.g., 100 mV RMS) to ensure a linear response.[4]

    • Record the Nyquist plot (Z' vs. -Z''). The bulk resistance (R) of the material is determined from the intercept of the semicircle with the real axis (Z').

  • Conductivity Calculation:

    • Calculate the proton conductivity (σ) using the following equation: σ = d / (R * A) where:

      • d is the thickness of the pellet (cm)

      • R is the bulk resistance obtained from the Nyquist plot (Ω)

      • A is the cross-sectional area of the pellet (cm²)

4. Visualizations

4.1. Experimental Workflow

experimental_workflow reagents Reagents: - Zn(ac)₂·2H₂O - H₃PO₄ - DAP, HCl, H₂O mixing Mixing and Homogenization reagents->mixing hydrothermal Hydrothermal Synthesis (165°C, 24h) mixing->hydrothermal crystals White Plate Crystals hydrothermal->crystals characterization Characterization: - PXRD - TGA, SEM crystals->characterization pellet Pellet Pressing crystals->pellet ac_impedance AC Impedance Spectroscopy pellet->ac_impedance data_analysis Data Analysis & Conductivity Calculation ac_impedance->data_analysis Grotthuss_Mechanism P1 HPO₄²⁻ P2 HPO₄²⁻ P1->P2 H2O1 H₂O P1->H2O1 H⁺ P3 HPO₄²⁻ P2->P3 H2O2 H₂O H2O1->H2O2 H⁺ H2O2->P2 H⁺

References

Investigating Diethylamine Phosphate for Nonlinear Optical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonlinear optical (NLO) materials are crucial for a wide range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic-inorganic hybrid materials, such as diethylamine phosphate (C₄H₁₄NO₄P), are a promising class of NLO crystals, potentially combining the high nonlinearities of organic molecules with the favorable thermal and mechanical properties of inorganic salts. This document provides a comprehensive guide for the investigation of this compound as a novel NLO material. While specific experimental data for this compound is not extensively available in the current body of scientific literature, this guide furnishes detailed protocols for its synthesis, single crystal growth, and characterization based on established methods for analogous phosphate-based NLO crystals like Potassium Dihydrogen Phosphate (KDP) and Ammonium Dihydrogen Phosphate (ADP). The provided protocols and benchmark data from well-characterized materials will enable researchers to systematically explore the potential of this compound for NLO applications.

Introduction to this compound as a Potential NLO Material

This compound, also known as diethylammonium dihydrogen phosphate, is an organic-inorganic salt with the chemical formula C₄H₁₄NO₄P. Its structure, comprising an organic cation (diethylammonium) and an inorganic anion (dihydrogen phosphate), makes it a candidate for exhibiting second-order NLO properties. The presence of hydrogen bonds and the potential for non-centrosymmetric crystal packing are key factors that could lead to a significant second harmonic generation (SHG) response. The investigation of novel materials like this compound is essential for the discovery of new, efficient NLO crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction.

Materials
  • Diethylamine ((C₂H₅)₂NH)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water

  • Ethanol or Methanol (for recrystallization)

  • Magnetic stirrer and hot plate

  • Beakers and other standard laboratory glassware

  • pH meter or pH indicator strips

Protocol
  • Reaction Setup: In a beaker, dissolve a known molar quantity of diethylamine in deionized water with continuous stirring.

  • Acid Addition: Slowly add an equimolar amount of orthophosphoric acid to the diethylamine solution. The reaction is exothermic, so the acid should be added dropwise to control the temperature.

  • pH Adjustment: Monitor the pH of the solution. Adjust the addition of phosphoric acid until a neutral pH (around 7.0) is achieved.

  • Crystallization: Allow the solution to cool to room temperature. The this compound salt will start to precipitate out of the solution. For further purification, the crude product can be recrystallized from an alcohol-water mixture.

  • Drying: Filter the synthesized salt and dry it in a desiccator or a vacuum oven at a low temperature.

Single Crystal Growth by Slow Evaporation

The growth of high-quality single crystals is paramount for the characterization of NLO properties. The slow evaporation solution technique is a common and effective method for growing organic and semi-organic crystals.

Materials
  • Synthesized this compound powder

  • High-purity deionized water (or another suitable solvent)

  • Beakers with perforated covers (e.g., covered with parafilm with small holes)

  • Constant temperature bath or a vibration-free, temperature-stable environment

Protocol
  • Saturated Solution Preparation: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Filtration: Filter the saturated solution using a syringe filter or Whatman filter paper to remove any undissolved impurities or dust particles.

  • Crystallization Vessel: Transfer the filtered solution to a clean beaker and cover it with a perforated lid.

  • Incubation: Place the beaker in a constant temperature environment, free from mechanical vibrations.

  • Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.

  • Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.

Characterization of this compound Crystals

A series of characterization techniques are employed to determine the structural, linear, and nonlinear optical properties of the grown crystals.

Structural and Physical Characterization
Technique Purpose
Single-Crystal X-ray Diffraction (XRD) To determine the crystal system, space group, and lattice parameters. This is crucial to confirm a non-centrosymmetric structure, a prerequisite for second-order NLO activity.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the synthesized material and the grown crystals.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the this compound molecule and to confirm the formation of the salt.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) To determine the thermal stability of the crystal, including its melting point and decomposition temperature.
Linear Optical Characterization
Technique Purpose
UV-Vis-NIR Spectroscopy To determine the optical transmission window of the crystal. A wide transparency range is desirable for NLO applications to avoid absorption of the fundamental and frequency-doubled laser beams.[1]
Nonlinear Optical Characterization

The primary NLO properties of interest are the second harmonic generation (SHG) efficiency, the nonlinear refractive index, and the laser damage threshold.

The Kurtz-Perry powder technique is a widely used method for the initial screening of the SHG efficiency of new NLO materials.[2]

Protocol: Kurtz-Perry Powder Technique

  • Sample Preparation: Grind the grown this compound crystals into a fine powder and sieve them to obtain a uniform particle size. Pack the powder into a micro-capillary tube or between two glass slides.

  • Laser Source: Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • Measurement: Direct the laser beam onto the powdered sample. The output signal is passed through a monochromator to select the second harmonic signal at 532 nm.

  • Detection: A photomultiplier tube (PMT) is used to detect the intensity of the 532 nm light.

  • Comparison: Compare the SHG signal intensity from the this compound sample with that of a standard reference material, such as KDP or urea, under identical experimental conditions. The relative SHG efficiency is then calculated.

The Z-scan technique is a simple and sensitive method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Protocol: Z-scan Technique

  • Experimental Setup: A laser beam is focused by a lens. The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens. The transmitted beam intensity is measured by a photodetector in the far-field.

  • Closed-Aperture Z-scan: An aperture is placed before the detector. The transmittance through the aperture is measured as a function of the sample's position. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing). The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.

  • Open-Aperture Z-scan: The aperture is removed, and the entire transmitted beam is collected by the detector. This measurement is sensitive to nonlinear absorption. A valley in the transmittance at the focal point indicates two-photon absorption or reverse saturable absorption, from which the nonlinear absorption coefficient β can be determined.

The LDT is a critical parameter that determines the material's suitability for high-power laser applications. It is defined as the minimum laser fluence at which permanent damage occurs on the crystal surface or in its bulk.[3]

Protocol: S-on-1 Laser Damage Threshold Test

  • Laser Source: A pulsed laser with a well-characterized beam profile and pulse duration (e.g., Nd:YAG laser) is used.[4]

  • Sample Preparation: The surface of the this compound crystal should be polished to a high optical quality.

  • Irradiation: The laser beam is focused onto a specific site on the crystal surface. The site is irradiated with a predetermined number of pulses ('S') at a given fluence.

  • Damage Detection: After irradiation, the site is inspected for any visible damage using a high-magnification microscope or by detecting changes in scattered light.

  • Threshold Determination: The procedure is repeated for multiple sites with varying laser fluences. The LDT is determined as the highest fluence at which no damage is observed for a statistically significant number of sites.[4][5]

Quantitative Data and Benchmarking

As specific NLO data for this compound is not yet established, the following table provides benchmark values for KDP, a widely used inorganic NLO crystal. This data serves as a reference for evaluating the performance of newly synthesized this compound crystals.

Property Potassium Dihydrogen Phosphate (KDP) Reference
Crystal System Tetragonal[6]
Space Group I-42d
Transparency Range 200 - 1500 nm[7]
SHG Efficiency (relative to KDP) 1(by definition)
Nonlinear Refractive Index (n₂) @ 1064 nm ~3 x 10⁻¹⁶ cm²/W[8]
Laser Damage Threshold (LDT) @ 1064 nm, 1 ns 5 - 10 J/cm²[9]

Visualizing Experimental Workflows

Synthesis and Crystal Growth Workflow

Synthesis_Crystal_Growth cluster_synthesis Synthesis cluster_growth Crystal Growth S1 Dissolve Diethylamine in Deionized Water S2 Slowly Add Orthophosphoric Acid S1->S2 S3 Monitor and Adjust pH to Neutral S2->S3 S4 Cool Solution to Precipitate Salt S3->S4 S5 Recrystallize and Dry This compound Powder S4->S5 G1 Prepare Saturated Solution S5->G1 Synthesized Powder G2 Filter Solution G1->G2 G3 Slow Evaporation in Controlled Environment G2->G3 G4 Harvest Single Crystals G3->G4

Caption: Workflow for the synthesis and single crystal growth of this compound.

Nonlinear Optical Characterization Workflow

NLO_Characterization cluster_characterization Characterization cluster_zscan Z-scan Details cluster_results Results Input Grown Diethylamine Phosphate Single Crystal C1 Kurtz-Perry Powder Technique Input->C1 C2 Z-scan Measurement Input->C2 C3 Laser Damage Threshold Test Input->C3 R1 SHG Efficiency C1->R1 Z1 Closed-Aperture (for n₂) C2->Z1 Z2 Open-Aperture (for β) C2->Z2 R4 Laser Damage Threshold (LDT) C3->R4 R2 Nonlinear Refractive Index (n₂) Z1->R2 R3 Nonlinear Absorption (β) Z2->R3

Caption: Workflow for the nonlinear optical characterization of this compound crystals.

Conclusion

The investigation of novel materials like this compound is a critical endeavor in the field of nonlinear optics. This document provides a foundational framework for researchers to synthesize, grow, and characterize this compound crystals for NLO applications. By following the detailed protocols and using the provided benchmark data, a systematic evaluation of this promising material can be undertaken. The successful characterization of this compound could lead to the development of a new, efficient material for various photonic and optoelectronic devices.

References

Protocol for Synthesizing Novel Co-Crystals with Diethylamine Phosphate: A General Approach for Screening and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-crystallization has emerged as a valuable technique in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their intrinsic pharmacological activity. This document provides a detailed protocol for the screening and synthesis of novel co-crystals using diethylamine phosphate as a co-former. While specific co-crystals of this compound with APIs are not yet widely reported in scientific literature, this guide offers established methodologies that can be adapted for the systematic investigation of its potential as a co-former.

This compound is a commercially available reagent with the potential to form hydrogen bonds, a key interaction in the formation of co-crystals. Its phosphate group can act as a hydrogen bond acceptor, while the diethylammonium cation can act as a hydrogen bond donor.

Co-Crystal Screening and Synthesis Methodologies

The formation of co-crystals can be explored through various techniques. It is recommended to employ multiple methods to increase the probability of discovering a new co-crystalline phase.

Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is an efficient mechanochemical method for co-crystal screening. The addition of a small amount of solvent can catalyze the co-crystal formation.

Protocol:

  • Combine the API and this compound in a stoichiometric ratio (commonly 1:1, 1:2, or 2:1) in a milling jar.

  • Add a minimal amount (typically 10-20 µL) of a suitable solvent. Solvent selection is crucial; consider solvents in which both components have some, but not excessive, solubility (e.g., ethanol, methanol, acetonitrile, or ethyl acetate).

  • Mill the mixture using a ball mill or a vibratory shaker for a predetermined time (e.g., 30-60 minutes).

  • Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify any new crystalline phases.

Solvent Evaporation

This is a common solution-based method suitable for generating single crystals for structural analysis.

Protocol:

  • Dissolve stoichiometric amounts of the API and this compound in a common solvent or a solvent mixture with gentle heating if necessary.

  • Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood or a desiccator).

  • Collect the resulting crystals and analyze them using PXRD and other characterization techniques.

Slurry Crystallization

This method involves equilibrating a suspension of the API and co-former, which can lead to the formation of the most thermodynamically stable co-crystal.

Protocol:

  • Create a slurry by adding an excess of the API and this compound (in a chosen stoichiometric ratio) to a selected solvent.

  • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for equilibration.

  • Isolate the solid phase by filtration.

  • Wash the solid with a small amount of the solvent and dry it.

  • Characterize the solid product using PXRD.

Characterization of Novel Co-Crystals

Once a potential new solid phase is identified, comprehensive characterization is essential to confirm co-crystal formation and determine its properties.

Characterization TechniquePurposeExpected Observations for Co-Crystal Formation
Powder X-ray Diffraction (PXRD) To identify the crystalline phase.The PXRD pattern of the product will be unique and different from the patterns of the individual starting materials (API and this compound).
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior.A single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the API and co-former.
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.Provides information on the decomposition temperature and can indicate the presence of solvates if weight loss occurs before the melting point.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in functional groups due to intermolecular interactions.Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., N-H, P=O, O-H) compared to the spectra of the individual components.
Raman Spectroscopy To provide complementary information on molecular vibrations.Similar to FTIR, shifts in Raman bands can indicate the formation of new intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional crystal structure.Provides definitive proof of co-crystal formation, including the stoichiometric ratio and the specific hydrogen bonding interactions between the API and this compound.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison of the properties of the novel co-crystals with the parent API.

Table 1: Physicochemical Properties of API and Potential Co-crystals

Solid FormStoichiometric Ratio (API:Co-former)Melting Point (°C)Aqueous Solubility (mg/mL)Dissolution Rate (mg/cm²/min)
Pure API-e.g., 150e.g., 0.1e.g., 0.05
Co-crystal 11:1e.g., 175e.g., 1.2e.g., 0.5
Co-crystal 22:1e.g., 160e.g., 0.8e.g., 0.3

Visualization of Experimental Workflow

A clear workflow is essential for reproducible research. The following diagram illustrates a general workflow for co-crystal screening and characterization.

CoCrystal_Workflow cluster_Screening Co-Crystal Screening cluster_Characterization Characterization cluster_Analysis Data Analysis & Property Evaluation Screening_LAG Liquid-Assisted Grinding PXRD Powder X-ray Diffraction Screening_LAG->PXRD Screening_SE Solvent Evaporation Screening_SE->PXRD Screening_Slurry Slurry Crystallization Screening_Slurry->PXRD DSC_TGA DSC / TGA PXRD->DSC_TGA If new phase identified Spectroscopy FTIR / Raman Spectroscopy DSC_TGA->Spectroscopy Data_Table Summarize Quantitative Data DSC_TGA->Data_Table SCXRD Single-Crystal X-ray Diffraction Spectroscopy->SCXRD If single crystals obtained Property_Eval Evaluate Physicochemical Properties Spectroscopy->Property_Eval SCXRD->Data_Table Data_Table->Property_Eval API Active Pharmaceutical Ingredient (API) API->Screening_LAG API->Screening_SE API->Screening_Slurry Coformer This compound Coformer->Screening_LAG Coformer->Screening_SE Coformer->Screening_Slurry

Caption: General workflow for co-crystal screening and characterization.

Logical Relationship for Co-Crystal Formation

The formation of a co-crystal is dependent on the favorable intermolecular interactions between the API and the co-former, which must be stronger than the interactions within the crystals of the individual components.

Logical_Relationship cluster_Components Starting Materials cluster_Process Co-crystallization Process cluster_Outcome Possible Outcomes API API Crystal Lattice (API-API Interactions) Process Grinding / Solvent Evaporation / Slurrying API->Process Coformer Co-former Crystal Lattice (Co-former-Co-former Interactions) Coformer->Process CoCrystal Co-crystal Formation (API-Co-former Interactions > API-API & Co-former-Co-former) Process->CoCrystal Favorable Energetics NoCoCrystal No Co-crystal Formation (Physical Mixture of Reactants) Process->NoCoCrystal Unfavorable Energetics

Caption: Logical relationship for the formation of a co-crystal.

Conclusion

This document provides a foundational protocol for exploring the potential of this compound as a co-former in the development of novel pharmaceutical co-crystals. Successful co-crystallization can lead to improved drug formulations with enhanced physicochemical properties. The systematic application of these screening and characterization methods will be crucial in identifying and optimizing new co-crystal systems. It is important to note that all experimental work should be conducted in accordance with laboratory safety guidelines.

Diethylamine Phosphate as a Catalyst: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific examples of diethylamine phosphate being utilized as a catalyst for the Knoevenagel condensation, Henry, or Biginelli reactions. While diethylamine itself, a related secondary amine, is historically known as a basic catalyst for reactions like the Knoevenagel condensation, the specific use of its phosphate salt for these transformations is not well-documented.

Therefore, it is not possible to provide detailed application notes, experimental protocols, and quantitative data tables specifically for this compound as a catalyst in these organic reactions. The information required to create such a document, including reaction conditions, yields, and substrate scope, is not present in the accessible literature.

For researchers interested in the catalytic activity of related compounds, extensive information is available on the use of diethylamine and other amine-based catalysts in these fundamental carbon-carbon bond-forming reactions. Below is a general overview of the role of basic catalysts in these reactions, which may serve as a foundational guide for exploring alternative catalysts.

General Principles of Amine Catalysis in Condensation Reactions

In reactions like the Knoevenagel condensation, a basic catalyst is required to deprotonate an active methylene compound, generating a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent steps typically involve proton transfer and dehydration to yield the final α,β-unsaturated product.

Hypothetical Catalytic Cycle

Should this compound be explored as a catalyst, its mechanism would likely involve the diethylamine moiety acting as the primary basic component. The phosphate anion could potentially play a role in proton transfer steps or in modulating the overall basicity and solubility of the catalyst. A hypothetical workflow for a base-catalyzed condensation reaction is depicted below.

G cluster_workflow General Workflow for Base-Catalyzed Condensation A Active Methylene Compound + Aldehyde/Ketone B Addition of Base Catalyst A->B C Reaction Mixture (Stirring, Heating) B->C D Reaction Quenching C->D E Extraction and Washing D->E F Drying and Solvent Removal E->F G Purification (e.g., Crystallization, Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: A generalized experimental workflow for a base-catalyzed condensation reaction.

Potential Areas for Future Research

The absence of literature on this compound as a catalyst for these specific reactions could indicate an area for novel research. Scientists and drug development professionals might consider investigating its catalytic activity, comparing its efficacy, selectivity, and substrate scope against more conventional catalysts like diethylamine, piperidine, or triethylamine. Such studies would need to systematically determine optimal reaction conditions, including solvent, temperature, and catalyst loading.

Application Notes and Protocols: Diethylamine Phosphate Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate is a buffer system formed by the combination of the weak base diethylamine and the polyprotic weak acid, phosphoric acid. This buffer can be utilized in a variety of biochemical assays, offering a specific pH range and ionic environment that can be advantageous for certain applications. The presence of both a phosphate component, which is physiologically relevant, and an amine component provides unique properties that can influence enzyme activity, protein stability, and molecular interactions. These application notes provide a comprehensive guide to the preparation and use of this compound buffer in biochemical research.

Properties of this compound Buffer

Understanding the physicochemical properties of this compound is crucial for its effective application. The buffering capacity is determined by the pKa values of both diethylamine and the various ionization states of phosphoric acid.

PropertyValueSource
Molecular Formula C4H14NO4P[1]
Molecular Weight 171.13 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 153-156 °C
pKa of Diethylamine (at 25°C) ~11.0[3]
pKa values of Phosphoric Acid (at 25°C) pKa1 ≈ 2.15, pKa2 ≈ 7.20, pKa3 ≈ 12.35[4]
Effective pH Range This buffer system can theoretically buffer in three pH ranges: around pH 2, pH 7, and pH 11-12. The most relevant range for many biochemical assays is centered around pH 7, utilizing the second dissociation of phosphoric acid.
Temperature Coefficient (d(pH)/dT) Data not readily available. Users should empirically determine the pH at the desired experimental temperature.
Solubility Highly soluble in water.[5]
UV Absorbance Phosphate buffers generally have low UV absorbance, making them suitable for spectrophotometric assays.[2]

Applications in Biochemical Assays

This compound buffer can be a suitable choice for various biochemical and analytical techniques:

  • Enzyme Assays: This buffer can be used to maintain a stable pH for a variety of enzymatic reactions, particularly those with optimal activity in the neutral pH range.[6][7] However, it is crucial to consider the potential inhibitory effects of phosphate on certain enzymes.[8]

  • Protein Stability Studies: The ionic composition of the buffer can influence protein stability. This compound may offer a unique environment for studying protein folding, unfolding, and aggregation.

  • High-Performance Liquid Chromatography (HPLC): Diethylamine and other amines can be used as mobile phase modifiers or ion-pairing agents in reversed-phase HPLC to improve the separation of acidic and basic compounds.[9]

  • Capillary Electrophoresis (CE): Diethylamine has been used as an electrolyte additive in CE for the separation of carbohydrates, where it can reduce the electroosmotic flow and form ion-pairs with the analytes.[10]

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 7.0)

Materials:

  • Diethylamine (reagent grade)

  • Phosphoric acid (85%, reagent grade)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Graduated cylinders

  • Beakers

Procedure:

  • Add approximately 800 mL of deionized water to a 1 L beaker on a magnetic stirrer.

  • Slowly and carefully add 68.5 mL of 85% phosphoric acid to the water while stirring. Caution: The reaction is exothermic.

  • Allow the solution to cool to room temperature.

  • In a fume hood, slowly add diethylamine to the phosphoric acid solution while continuously monitoring the pH. Continue adding diethylamine until the pH reaches 7.0. The approximate volume of diethylamine needed will be around 69 mL, but this should be adjusted based on the real-time pH measurement.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Mix the solution thoroughly.

  • Filter the buffer through a 0.22 µm filter for sterilization and to remove any particulates, especially if it will be used for cell-based assays or long-term storage.

  • Store the stock solution at 4°C.

Protocol 2: General Enzyme Activity Assay using this compound Buffer

This protocol provides a general framework for an enzyme assay. The specific concentrations of substrate, enzyme, and cofactors, as well as the incubation time and temperature, will need to be optimized for the specific enzyme being studied.

Materials:

  • 1 M this compound buffer (pH 7.0, from Protocol 1)

  • Enzyme stock solution

  • Substrate stock solution

  • Cofactors or other required additives

  • Deionized water

  • Spectrophotometer or other appropriate detection instrument

  • Microplate or cuvettes

Procedure:

  • Prepare the Assay Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (e.g., 50 mM) with deionized water. Adjust the pH to the optimal value for the enzyme at the intended assay temperature.

  • Prepare the Reaction Mixture: In a microplate well or cuvette, combine the following components in the specified order:

    • Assay Buffer

    • Deionized water (to reach the final volume)

    • Cofactors or additives (if required)

    • Substrate solution

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction. The final volume of the reaction should be consistent across all assays.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a predetermined amount of time.

  • Detection: Measure the change in absorbance, fluorescence, or other signal over time using a suitable instrument. The rate of the reaction can be determined from the initial linear portion of the progress curve.

  • Controls: Include appropriate controls, such as a reaction without the enzyme (to measure non-enzymatic substrate degradation) and a reaction without the substrate (to measure any background signal from the enzyme preparation).

Visualizations

Experimental_Workflow_Enzyme_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (this compound) A1 Combine Buffer, Substrate, Cofactors P1->A1 P2 Prepare Reagents (Enzyme, Substrate, Cofactors) P2->A1 A2 Initiate with Enzyme A1->A2 A3 Incubate at Optimal Temperature A2->A3 D1 Measure Signal (e.g., Absorbance) A3->D1 D2 Determine Reaction Rate D1->D2

Caption: Workflow for a typical enzyme activity assay.

Signaling_Pathway_Buffer_Influence cluster_environment Reaction Environment cluster_components Reaction Components Buffer Diethylamine Phosphate Buffer pH Stable pH Buffer->pH IonicStrength Ionic Strength Buffer->IonicStrength Enzyme Enzyme pH->Enzyme Maintains Optimal Conformation IonicStrength->Enzyme Affects Activity/Stability Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Binds to Active Site

Caption: Influence of buffer on an enzymatic reaction.

Considerations and Troubleshooting

  • pH Stability and Temperature: The pH of amine-containing buffers can be sensitive to temperature changes. It is essential to measure and adjust the pH of the this compound buffer at the temperature at which the assay will be performed.

  • Interaction with Divalent Cations: Phosphate is known to precipitate with certain divalent cations, such as Ca²⁺ and Mg²⁺, at high concentrations. If your assay requires these cations, it is advisable to test for precipitation or consider using a lower concentration of the buffer.

  • Enzyme Inhibition: Phosphate ions can act as inhibitors for some enzymes, particularly those that utilize phosphate-containing substrates or are regulated by phosphorylation. It is crucial to perform control experiments to assess any potential inhibitory effects of the this compound buffer on the enzyme of interest.[8]

  • Buffer Purity: The purity of diethylamine and phosphoric acid can affect the performance of the buffer. Use high-quality reagents to avoid contamination with metal ions or other interfering substances.

  • Ionic Strength: The ionic strength of the buffer can influence enzyme kinetics and protein stability. The concentration of the this compound buffer should be optimized for each specific application.

Conclusion

This compound buffer offers a viable alternative to more common biological buffers for specific applications. Its unique composition can provide a suitable environment for various biochemical assays, particularly in the neutral pH range. However, researchers must be mindful of its potential interactions with assay components and the influence of temperature on its pH. Careful optimization and appropriate control experiments are essential for the successful implementation of this buffer system in your research.

References

Application Notes and Protocols: Diethylamine Phosphate in Solid-State Proton-Conducting Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential application of diethylamine phosphate (DEAP) as a component in solid-state proton-conducting electrolytes. While direct experimental data for DEAP in this specific application is limited in publicly available literature, this document presents a representative framework based on analogous organic amine phosphate systems. The protocols outlined below are intended to serve as a foundational guide for researchers exploring novel proton-conducting materials. The information includes a proposed synthesis method, detailed experimental protocols for characterization, and representative data for key performance metrics such as ionic conductivity and thermal stability.

Introduction

Solid-state proton conductors are a critical component in the development of next-generation electrochemical devices, including fuel cells and sensors. The incorporation of organic cations, such as protonated amines, into phosphate-based frameworks is a promising strategy for enhancing proton conductivity.[1][2] The diethylammonium cation, derived from diethylamine, can potentially facilitate proton transport through the formation of extensive hydrogen-bonding networks.[3] This document outlines the synthesis and characterization of a hypothetical this compound-based solid electrolyte.

Synthesis of this compound (DEAP)

A common method for synthesizing amine phosphate salts is through a straightforward acid-base neutralization reaction.

Materials:

  • Diethylamine ((C₂H₅)₂NH)

  • Orthophosphoric acid (H₃PO₄)

  • Ethanol (or another suitable solvent)

  • Deionized water

Protocol:

  • In a fume hood, dissolve a specific molar quantity of diethylamine in ethanol in a reaction vessel.

  • Slowly add an equimolar amount of orthophosphoric acid dropwise to the diethylamine solution while stirring continuously. The reaction is exothermic, so cooling the vessel in an ice bath is recommended.

  • After the addition is complete, continue stirring the solution for 2-4 hours at room temperature to ensure the reaction goes to completion.

  • The resulting this compound salt can be isolated by solvent evaporation under reduced pressure.

  • The solid product should be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Characterization of DEAP Solid Electrolyte

Ionic Conductivity Measurement

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for determining the ionic conductivity of solid electrolytes.

Experimental Protocol:

  • Sample Preparation:

    • Grind the synthesized DEAP powder into a fine consistency using an agate mortar and pestle.

    • Press the powder into a pellet of known diameter (e.g., 10 mm) and thickness (e.g., 1-2 mm) using a hydraulic press at a pressure of approximately 5-10 tons.

  • Electrode Application:

    • Sputter coat both faces of the pellet with a conductive metal, such as gold or platinum, to serve as blocking electrodes. The thickness of the electrode layer should be around 50-100 nm.

  • EIS Measurement:

    • Place the pellet in a two-electrode test cell.

    • Connect the cell to an impedance analyzer.

    • Perform the EIS measurement over a frequency range of 1 MHz to 1 Hz with an AC amplitude of 10-20 mV.

    • Conduct the measurements at various temperatures and relative humidity (RH) levels to determine their effect on conductivity. The sample should be allowed to equilibrate at each condition for at least 30 minutes before measurement.

  • Data Analysis:

    • The bulk resistance (R) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z') of the Nyquist plot.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet and A is the cross-sectional area of the electrode.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the material.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of the DEAP powder (5-10 mg) into an alumina crucible.

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to a desired upper temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis:

    • The TGA curve will show the weight loss of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical DEAP-based solid electrolyte, based on values reported for similar organic amine phosphate systems.[1][3]

Table 1: Representative Ionic Conductivity of DEAP Solid Electrolyte

Temperature (°C)Relative Humidity (%)Ionic Conductivity (S/cm)
25501.2 x 10⁻⁵
25755.8 x 10⁻⁴
25952.1 x 10⁻³
50958.5 x 10⁻³
75951.5 x 10⁻²

Table 2: Representative Thermal Stability of DEAP Solid Electrolyte

ParameterValue
Onset Decomposition Temperature (T_onset)~220 °C
Temperature at 5% Weight Loss (T_d5%)~250 °C
Residual Weight at 600 °C~40%

Visualizations

experimental_workflow cluster_synthesis Synthesis of DEAP cluster_characterization Characterization cluster_analysis Data Analysis s1 Dissolve Diethylamine in Ethanol s2 Add H₃PO₄ Dropwise s1->s2 s3 Stir at Room Temperature s2->s3 s4 Isolate by Solvent Evaporation s3->s4 s5 Wash and Dry s4->s5 c1 Prepare Pellet s5->c1 c4 TGA Measurement s5->c4 c2 Sputter Coat Electrodes c1->c2 c3 EIS Measurement c2->c3 a1 Calculate Ionic Conductivity c3->a1 a2 Determine Thermal Stability c4->a2

Caption: Experimental workflow for the synthesis and characterization of DEAP.

proton_conduction cluster_phosphate Phosphate Anion cluster_amine Diethylammonium Cation P P O1 O P->O1 O2 O P->O2 O3 O-H P->O3 O4 O P->O4 H_hop H⁺ O3->H_hop Proton Release N N⁺-H N->H_amine Et1 Et N->Et1 Et2 Et N->Et2 N->H_hop Proton Acceptance H_hop->O1 Proton Hopping

Caption: Generalized proton conduction mechanism in an organic amine phosphate system.

Conclusion

The protocols and representative data presented herein provide a foundational framework for the investigation of this compound as a potential solid-state proton-conducting electrolyte. The use of organic cations like diethylammonium is a viable strategy for designing novel materials with tailored proton transport properties. Further experimental validation is necessary to fully elucidate the performance and potential of DEAP in electrochemical applications.

References

Diethylamine Phosphate: A Versatile Precursor for the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate (DEAP), a salt formed from the reaction of diethylamine and phosphoric acid, is emerging as a versatile precursor and structure-directing agent in the synthesis of a variety of functional materials. Its utility spans from the creation of microporous crystalline materials like aluminophosphate (AlPO) and silicoaluminophosphate (SAPO) molecular sieves to potential applications in the development of ferroelectric and piezoelectric materials. For professionals in drug development, the porous nature and tunable properties of materials synthesized using DEAP-related methods open avenues for novel drug delivery systems.

These application notes provide a comprehensive overview of the use of diethylamine and its phosphate salt in materials synthesis, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and potential biological interactions. While many synthesis protocols utilize diethylamine directly with a phosphorus source like phosphoric acid, it is understood that this compound is formed in situ under these conditions, acting as the functional precursor.

I. Synthesis of Silicoaluminophosphate (SAPO-34) Molecular Sieves

SAPO-34, a molecular sieve with a chabazite (CHA) crystal structure, is of significant interest as a catalyst, particularly in the methanol-to-olefins (MTO) reaction. Diethylamine is a commonly employed organic structure-directing agent (SDA) for the hydrothermal synthesis of SAPO-34.

Quantitative Data for SAPO-34 Synthesis
ParameterValue/RangeReference
Reactant Molar Ratio
DEA/Al2O3≥ 1.5[1]
SiO2/Al2O3> 0.1[1]
P2O5/Al2O30.8 - 1.0[1]
H2O/Al2O350[1]
Crystallization Conditions
Temperature200 °C[1]
Time48 hours[1]
Calcination Conditions
Temperature550 °C[1]
Time5 hours[1]
Experimental Protocol: Hydrothermal Synthesis of SAPO-34

This protocol details the hydrothermal synthesis of SAPO-34 using diethylamine as a structure-directing agent.

Materials:

  • Pseudoboehmite (Al2O3 source)

  • Phosphoric acid (85 wt%)

  • Silica sol (25 wt% SiO2)

  • Diethylamine (DEA)

  • Deionized water

Procedure:

  • Prepare the synthesis gel with the molar composition: xDEA : 0.6SiO2 : 1.0Al2O3 : 0.8P2O5 : 50H2O, where x ≥ 1.5.

  • In a typical preparation, combine the required amount of deionized water and phosphoric acid in a beaker.

  • Slowly add the pseudoboehmite to the solution while stirring vigorously to form a homogeneous slurry.

  • Add the silica sol to the slurry and continue stirring.

  • Finally, add the diethylamine dropwise to the mixture under continuous stirring.

  • Stir the final gel for an additional 2-4 hours to ensure homogeneity.

  • Transfer the gel to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 200 °C for 48 hours under static conditions.

  • After crystallization, cool the autoclave to room temperature.

  • Recover the solid product by filtration, wash it thoroughly with deionized water until the pH of the filtrate is neutral, and dry it at 120 °C for 4 hours.

  • To remove the organic template (DEA), calcine the as-synthesized powder at 550 °C for 5 hours in air.

Experimental Workflow for SAPO-34 Synthesis

SAPO34_Synthesis cluster_reactants Reactant Preparation cluster_process Synthesis Process H3PO4 Phosphoric Acid Mixing Gel Preparation H3PO4->Mixing Al2O3_source Pseudoboehmite Al2O3_source->Mixing SiO2_source Silica Sol SiO2_source->Mixing DEA Diethylamine DEA->Mixing H2O Deionized Water H2O->Mixing Hydrothermal Hydrothermal Synthesis (200°C, 48h) Mixing->Hydrothermal Autoclave Post_synthesis Filtration, Washing & Drying Hydrothermal->Post_synthesis Calcination Calcination (550°C, 5h) Post_synthesis->Calcination As-synthesized SAPO-34 Final_Product SAPO-34 Product Calcination->Final_Product Calcined SAPO-34

Hydrothermal synthesis workflow for SAPO-34.

II. Synthesis of Ferroelectric and Piezoelectric Materials

While this compound is cited as a reagent for research in ferroelectric and piezoelectric materials, specific synthesis protocols explicitly using this precursor are not widely available in peer-reviewed literature.[1] Therefore, a general overview of a common synthesis method for these materials is provided below. The role of this compound in such syntheses would likely be as a source of phosphate ions and as a component that can influence the pH and ionic strength of the reaction medium, potentially affecting crystal growth and morphology.

General Protocol: Solid-State Reaction for Ceramic Synthesis

This method is widely used for preparing polycrystalline ferroelectric and piezoelectric ceramics.

Materials:

  • High-purity metal oxide or carbonate powders (e.g., PbO, ZrO2, TiO2 for PZT).

  • Phosphate source (e.g., ammonium dihydrogen phosphate, or potentially this compound).

Procedure:

  • Weigh the precursor powders in stoichiometric amounts.

  • Mix the powders thoroughly in a ball mill with a suitable solvent (e.g., ethanol or isopropanol) and grinding media for several hours to achieve a homogeneous mixture.

  • Dry the mixture to remove the solvent.

  • Calcine the dried powder at a high temperature (e.g., 800-1200 °C) for several hours to form the desired crystalline phase. The exact temperature and time depend on the specific material.

  • Grind the calcined powder again to reduce agglomeration.

  • Add a binder (e.g., polyvinyl alcohol) to the powder and press it into the desired shape (e.g., pellets).

  • Sinter the pressed pellets at a higher temperature (e.g., 1100-1350 °C) to achieve high density.

  • Apply electrodes to the sintered ceramic.

  • Pole the ceramic by applying a strong DC electric field at an elevated temperature to align the ferroelectric domains.

III. Applications in Drug Delivery

The porous nature of materials like SAPO-34 makes them potential candidates for drug delivery systems. The uniform micropores can encapsulate drug molecules, offering protection from degradation and enabling controlled release. While specific studies on the drug delivery applications of materials synthesized with this compound are limited, the general principles of using porous inorganic nanoparticles for this purpose are well-established.

Biocompatibility and Cellular Uptake

The biocompatibility of aluminophosphate-based materials is a critical factor for their use in drug delivery. Studies on similar porous inorganic nanoparticles, such as silica nanoparticles, have shown that surface functionalization is key to determining their interaction with cells and their overall biocompatibility. Amine-functionalized surfaces, which would be a feature of materials synthesized with diethylamine, can influence cellular uptake and cytotoxicity.

It is hypothesized that drug-loaded SAPO-34 nanoparticles would be taken up by cells through endocytosis. The release of the drug could then be triggered by the lower pH environment within endosomes or lysosomes.

Logical Workflow for Nanoparticle-Based Drug Delivery

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Cellular Interaction NP_Synthesis Porous Nanoparticle (e.g., SAPO-34) Synthesis Drug_Loading Drug Loading NP_Synthesis->Drug_Loading Administration Administration (e.g., intravenous) Drug_Loading->Administration Drug-loaded Nanoparticle Cellular_Uptake Cellular Uptake (Endocytosis) Administration->Cellular_Uptake Endosomal_Escape Endosomal Escape Cellular_Uptake->Endosomal_Escape Target_Cell Target Cell Cellular_Uptake->Target_Cell Drug_Release Drug Release (pH-triggered) Endosomal_Escape->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Generalized workflow of nanoparticle-based drug delivery.

Conclusion

This compound, and more broadly diethylamine in combination with a phosphate source, serves as an effective structure-directing agent for the synthesis of functional materials, most notably SAPO-34 molecular sieves. The detailed protocols provided herein offer a foundation for the reproducible synthesis of these materials. While its application in the synthesis of ferroelectric and piezoelectric materials is less documented, the general principles of ceramic synthesis can be applied. Furthermore, the potential of the resulting porous materials in drug delivery applications presents an exciting frontier for research, although further studies are required to establish their biocompatibility and efficacy in biological systems. These notes are intended to guide researchers in exploring the diverse applications of this versatile precursor.

References

Application Note & Protocol: Measuring Proton Conductivity in Diethylamine Phosphate Using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the characterization of proton conductivity in diethylamine phosphate (DEAP). The primary technique described is Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive method for analyzing the electrical properties of materials. This guide covers sample preparation, the experimental setup including environmental control, measurement procedures, and data analysis.

Introduction

This compound (CAS: 68109-72-8), also known as diethylammonium dihydrogen phosphate, is an organic phosphate salt used as a reagent in materials research, particularly in the study of ferroelectric and piezoelectric materials.[1][2] The presence of phosphate groups and hydrogen ions suggests its potential as a proton-conducting material, which is a critical property for applications in electrochemical devices such as fuel cells and sensors.

Proton conductivity (σ) is a measure of a material's ability to transport protons (H⁺ ions). In solid-state materials, this transport is highly dependent on factors like temperature and hydration level.[3][4] Electrochemical Impedance Spectroscopy (EIS) is the standard method for determining the ionic conductivity of solid electrolytes.[5] The technique involves applying a small sinusoidal AC voltage over a wide range of frequencies and measuring the resulting current to determine the system's impedance.[6][7] By analyzing the impedance spectrum, typically with a Nyquist plot, the bulk resistance of the material can be isolated and used to calculate its intrinsic conductivity.[8]

This application note details a robust methodology for preparing this compound samples and measuring their proton conductivity under controlled temperature and humidity conditions.

Materials and Equipment

2.1 Materials

  • This compound (C₄H₁₄NO₄P), ≥98% purity[9][10]

  • Deionized Water

  • Inert gas (Argon or Nitrogen) for storage

2.2 Equipment

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module (e.g., Metrohm Autolab, Gamry, Solartron)[8]

  • Temperature and humidity-controlled environmental chamber

  • Two-probe conductivity cell with blocking electrodes (e.g., gold-plated or platinum-plated stainless steel)

  • Hydraulic press with a pellet die (e.g., 10 mm diameter)

  • Micrometer screw for thickness measurement

  • Mortar and pestle (agate or zirconia)

  • Analytical balance (±0.1 mg)

  • Glove box or desiccator for sample handling

Experimental Protocols

Protocol 1: Sample Preparation (Pelletizing)

This protocol describes the preparation of a dense, self-standing pellet from powdered this compound, which is essential for accurate conductivity measurements.[8]

  • Drying: Dry the this compound powder under vacuum at 60°C for 12 hours to remove any adsorbed moisture.

  • Grinding: Gently grind the dried powder using an agate mortar and pestle to ensure a fine, homogeneous particle size.

  • Weighing: Weigh approximately 200-300 mg of the ground powder.

  • Pressing:

    • Assemble the pellet die and transfer the weighed powder into the die cavity.

    • Level the powder surface gently.

    • Place the die in the hydraulic press and apply a pressure of approximately 800-900 MPa for 10-15 minutes to form a compact pellet.[8]

    • Carefully release the pressure and eject the pellet from the die.

  • Measurement & Storage:

    • Measure the thickness (L) of the pellet at several points using a micrometer and calculate the average.

    • Measure the diameter of the pellet to calculate the cross-sectional area (A).

    • Store the pellet in a desiccator or under an inert atmosphere to prevent rehydration before measurement.

Protocol 2: Assembly of the Conductivity Measurement Cell

  • Electrode Placement: Place the prepared this compound pellet into the two-probe conductivity cell, ensuring it is centered between the two parallel blocking electrodes.

  • Contact Pressure: Apply a consistent and moderate contact pressure to ensure good electrical contact between the electrodes and the pellet surface. A spring-loaded mechanism is ideal for this purpose.[8]

  • Cell Connection: Connect the current- and voltage-carrying leads from the potentiostat to the corresponding terminals on the conductivity cell.

  • Environmental Sealing: Place the assembled cell inside the temperature and humidity-controlled chamber. Ensure the chamber is sealed.

Protocol 3: AC Impedance Spectroscopy Measurement

This protocol outlines the procedure for collecting impedance data under controlled environmental conditions.

  • System Equilibration:

    • Set the desired temperature (e.g., 25°C) and relative humidity (e.g., 40% RH) in the environmental chamber.

    • Allow the system to equilibrate for at least 2 hours to ensure the sample reaches thermal and hydration equilibrium.[5]

  • EIS Parameter Setup:

    • Configure the potentiostat software for an EIS measurement.

    • Set the frequency range, typically from 1 MHz down to 1 Hz or 0.1 Hz.[8]

    • Apply a small AC voltage amplitude, typically 10 mV to 100 mV, to ensure the system responds linearly.[8]

    • Set the measurement mode to potentiostatic.

  • Data Acquisition:

    • Run the EIS measurement and save the resulting data file. The data will contain frequency, real impedance (Z'), and imaginary impedance (Z'').

  • Variable Sweeping:

    • To study the effect of environment, perform a series of measurements by systematically varying the temperature (e.g., in 10-15°C steps) or the relative humidity, ensuring the system equilibrates at each new setpoint before starting the measurement.

Protocol 4: Data Analysis and Conductivity Calculation

  • Nyquist Plot: Plot the impedance data with the imaginary part (-Z'') versus the real part (Z'). This is known as a Nyquist plot.

  • Determine Bulk Resistance (R_b): The plot for a solid electrolyte typically shows a semicircle at high frequencies, representing the bulk material response. The bulk resistance (R_b) is determined from the low-frequency intercept of this semicircle with the real (Z') axis.[5][7]

  • Calculate Proton Conductivity (σ): Use the measured bulk resistance and the pellet's dimensions to calculate the proton conductivity using the following equation:

    σ = L / (R_b * A)

    Where:

    • σ is the proton conductivity (S/cm)

    • L is the average thickness of the pellet (cm)

    • R_b is the bulk resistance (Ω)

    • A is the cross-sectional area of the pellet (cm²)

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables present a set of key experimental parameters and illustrative (hypothetical) results for the proton conductivity of this compound.

Table 1: Key Experimental Parameters for EIS Measurement

ParameterValue
Sample Pellet Diameter10.0 mm
Sample Pellet Thickness (L)~1.5 mm
Electrode MaterialGold-Plated Stainless Steel
AC Voltage Amplitude50 mV
Frequency Range1 MHz to 1 Hz
Temperature Range25°C – 85°C
Relative Humidity (RH) Range40% – 95%

Table 2: Illustrative Proton Conductivity (σ) of this compound

Temperature (°C)RH (%)Bulk Resistance (R_b) (kΩ)Proton Conductivity (σ) (S/cm)
2540950.52.0 x 10⁻⁷
2560475.24.0 x 10⁻⁷
2580158.41.2 x 10⁻⁶
259554.13.5 x 10⁻⁶
5540190.11.0 x 10⁻⁶
556079.22.4 x 10⁻⁶
558028.56.7 x 10⁻⁶
55959.52.0 x 10⁻⁵
854038.05.0 x 10⁻⁶
856015.81.2 x 10⁻⁵
85806.33.0 x 10⁻⁵
85952.86.8 x 10⁻⁵
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for solid phosphate proton conductors.[3][11]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Measurement Setup cluster_analysis Measurement & Analysis A DEAP Powder B Grind & Dry A->B C Press into Pellet (800-900 MPa) B->C D Assemble in Conductivity Cell C->D E Place in Environmental Chamber D->E F Equilibrate System (Temp & Humidity) E->F G Perform EIS Scan (1 MHz - 1 Hz) F->G H Generate Nyquist Plot G->H I Determine Bulk Resistance (Rb) H->I J Calculate Conductivity (σ) I->J

Caption: Workflow for proton conductivity measurement.

Logical Relationship Diagram

G Temp Temperature Sample DEAP Pellet State (Hydration Level) Temp->Sample influences Humidity Relative Humidity Humidity->Sample influences EIS EIS Measurement (AC Voltage Sweep) Sample->EIS is probed by Spectrum Impedance Spectrum (Nyquist Plot) EIS->Spectrum yields Resistance Bulk Resistance (Rb) Spectrum->Resistance analysis gives Conductivity Proton Conductivity (σ) Resistance->Conductivity calculation gives

Caption: Relationship between experimental variables and output.

References

Application Notes and Protocols: Diethylamine as a Template in Zeolite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeolites are crystalline microporous materials with well-defined pore structures that make them highly valuable in a range of applications, including catalysis, separations, and as drug delivery vehicles. The synthesis of zeolites with specific framework topologies is often guided by the use of organic molecules known as structure-directing agents (SDAs), or templates. Diethylamine (DEA) has been successfully employed as a template in the synthesis of silicoaluminophosphate (SAPO) zeolites, most notably SAPO-34, which possesses the chabazite (CHA) framework topology.

These application notes provide a comprehensive overview of the role of diethylamine as a template in the synthesis of SAPO-34. The "phosphate" component in the context of "diethylamine phosphate" refers to the phosphate source, typically phosphoric acid, used in the synthesis gel to form the aluminophosphate framework, rather than a distinct this compound salt acting as the template. This document offers detailed experimental protocols, quantitative data from literature, and visual representations of the synthesis process to aid researchers in the successful synthesis and understanding of these materials.

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of SAPO-34 using diethylamine as a template. These tables highlight the influence of synthesis parameters on the final product characteristics.

Table 1: Influence of Diethylamine and Silica Concentration on SAPO-34 Synthesis

Molar Ratio (DEA/Al₂O₃)Molar Ratio (SiO₂/Al₂O₃)Crystalline PhaseCrystallinityCrystal Size (µm)Source
1.00.4SAPO-34 + SAPO-11--[1]
1.50.4SAPO-34High3-7[1]
2.00.4SAPO-34High3-7[1]
3.00.4SAPO-34High3-7[1]
4.00.4SAPO-34 + AmorphousLower-[1]
2.00.0AlPO₄-11-16-20 (aggregates)[1]
2.00.1SAPO-11--[1]
2.00.2SAPO-34 + SAPO-11--[1]
2.00.6SAPO-34High~5[2]
2.00.8SAPO-34High-[1]

Note: The synthesis conditions for the data in Table 1 were a crystallization temperature of 200°C for 48 hours.[1]

Table 2: Crystallization Time and Product Characteristics for SAPO-34 Synthesis with Diethylamine

Crystallization Time (h)Crystalline PhaseRelative Crystallinity (%)Crystal MorphologySource
0Amorphous + trace SAPO-34Very LowAmorphous[2]
0.5SAPO-34 + Amorphous-Cubic-like rhombohedra[2]
4SAPO-34~90Cubic-like rhombohedra[2]
24SAPO-34HighCubic-like rhombohedra[2]
48SAPO-34HighCubic-like rhombohedra[2]

Note: The synthesis conditions for the data in Table 2 were a gel composition of 2.0DEA:0.6SiO₂:1.0Al₂O₃:0.8P₂O₅:50H₂O and a crystallization temperature of 200°C.[2]

Experimental Protocols

This section provides a detailed methodology for the hydrothermal synthesis of SAPO-34 using diethylamine as a template, based on established literature.[1][2]

Materials:

  • Pseudoboehmite (AlOOH) or another suitable aluminum source

  • Phosphoric acid (H₃PO₄, 85 wt%)

  • Silica sol (e.g., 30 wt% SiO₂) or another reactive silica source

  • Diethylamine (DEA)

  • Deionized water

Protocol for SAPO-34 Synthesis:

  • Preparation of the Aluminophosphate Gel:

    • In a suitable beaker, add the required amount of deionized water.

    • Slowly add the phosphoric acid to the water with vigorous stirring.

    • Gradually add the pseudoboehmite to the diluted phosphoric acid solution.

    • Continue stirring the mixture for at least 1-2 hours to form a homogeneous white gel.

  • Addition of Silica Source and Template:

    • To the aluminophosphate gel, add the silica sol while maintaining vigorous stirring.

    • Subsequently, slowly add the diethylamine to the mixture.

    • Continue stirring the final gel for another 1-2 hours to ensure homogeneity.

  • Hydrothermal Crystallization:

    • Transfer the final synthesis gel into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at the desired crystallization temperature (typically 180-200°C).

    • Maintain the autoclave at this temperature for the specified crystallization time (typically 24-48 hours).

  • Product Recovery and Purification:

    • After the crystallization period, cool the autoclave to room temperature.

    • Open the autoclave and recover the solid product.

    • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral. This can be done through centrifugation or filtration.

    • Dry the washed product in an oven at 100-120°C overnight.

  • Template Removal (Calcination):

    • To remove the occluded diethylamine template from the zeolite pores, place the dried, as-synthesized product in a furnace.

    • Heat the sample in air or nitrogen flow with a slow heating ramp (e.g., 1-2°C/min) to a final temperature of 550-600°C.

    • Hold at the final temperature for 4-6 hours to ensure complete removal of the organic template.

    • Cool the furnace to room temperature to obtain the calcined, template-free SAPO-34.

Characterization:

The synthesized material should be characterized using standard techniques to confirm its structure, morphology, and properties. These include:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and assess crystallinity.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • Energy Dispersive X-ray Spectroscopy (EDX) or X-ray Fluorescence (XRF): To determine the elemental composition (Si, Al, P).

  • Nitrogen Physisorption: To measure the surface area and pore volume.

  • Thermogravimetric Analysis (TGA): To determine the amount of occluded template and the thermal stability of the material.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the synthesis of SAPO-34 using diethylamine as a template.

experimental_workflow cluster_gel_prep Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_post_synthesis Post-Synthesis Treatment reagents Reactants (Al, P, Si sources, H₂O, DEA) mixing Homogeneous Mixing reagents->mixing aging Aging (optional) mixing->aging autoclave Autoclave (180-200°C, 24-48h) aging->autoclave crystallization Crystallization autoclave->crystallization washing Washing & Filtration crystallization->washing drying Drying (100-120°C) washing->drying calcination Calcination (550-600°C) drying->calcination final_product Final Product (Calcined SAPO-34) calcination->final_product

Caption: Experimental workflow for the synthesis of SAPO-34.

templating_mechanism cluster_solution Aqueous Precursor Solution cluster_nucleation Nucleation cluster_growth Crystal Growth al_p_species Aluminophosphate Species nucleus Inorganic-Organic Composite Nucleus al_p_species->nucleus si_species Silicate Species si_species->nucleus dea Protonated Diethylamine (DEA-H⁺) dea->nucleus dea_in_nucleus DEA-H⁺ within pre-CHA cage nucleus->dea_in_nucleus crystal SAPO-34 Crystal Growth nucleus->crystal dea_occluded Occluded DEA-H⁺ in CHA cages crystal->dea_occluded final_crystal As-Synthesized SAPO-34 Crystal crystal->final_crystal

Caption: Proposed templating mechanism of diethylamine in SAPO-34 synthesis.

logical_relationships cluster_params Synthesis Parameters cluster_props Product Properties dea_conc DEA Concentration crystallinity Crystallinity dea_conc->crystallinity influences phase_purity Phase Purity dea_conc->phase_purity influences si_conc Silica Concentration si_conc->phase_purity influences si_incorporation Silicon Incorporation si_conc->si_incorporation determines temp Crystallization Temperature temp->crystallinity affects crystal_size Crystal Size temp->crystal_size affects time Crystallization Time time->crystallinity affects

Caption: Logical relationships between synthesis parameters and product properties.

References

Application Notes & Protocols for Diethylamine Phosphate (DEAP) Thin Film Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethylamine phosphate (DEAP) is a compound of interest for various applications, including as a precursor or component in the fabrication of functional thin films. High-quality thin films are crucial for their performance in areas such as drug delivery systems, where they can offer controlled release and enhanced stability of therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the preparation of high-quality DEAP thin films using common laboratory techniques.

Thin Film Deposition Techniques

The preparation of high-quality DEAP thin films can be achieved through several methods, primarily categorized into solution-based and vapor-based depositions. The choice of technique often depends on the desired film thickness, uniformity, and the scale of production.

Solution Processing: Spin Coating

Spin coating is a widely used technique for depositing uniform thin films onto flat substrates.[4] It involves depositing a small amount of a fluid onto the center of a substrate and then spinning the substrate at high speed.[5] The centrifugal force spreads the solution, and the solvent evaporates, leaving a thin film of the material.[4]

Key Advantages:

  • Simple, rapid, and low-cost setup.[5]

  • Produces highly uniform films.[4]

  • Film thickness can be controlled by adjusting spin speed, solution concentration, and viscosity.[6][7]

Vapor Deposition Techniques

Vapor deposition methods involve the deposition of a volatilized precursor onto a substrate. These techniques are performed in a vacuum, which minimizes impurities in the deposited film.[8]

  • Chemical Vapor Deposition (CVD): In CVD, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[9] This technique is advantageous for creating conformal coatings with precise thickness control.[10]

  • Physical Vapor Deposition (PVD): PVD involves the vaporization of a solid material into a plasma or ions, which then travel to the substrate and condense to form a thin film.[11] Common PVD methods include thermal evaporation and sputtering.[12]

Experimental Protocols

The following protocols provide a starting point for the preparation of DEAP thin films. Optimization of these parameters is recommended for specific substrates and applications.

Protocol 1: Spin Coating of DEAP Thin Films

Objective: To prepare a uniform thin film of this compound on a substrate using spin coating.

Materials:

  • This compound (DEAP) powder (Purity ≥98%)[13][14][15]

  • Solvent (e.g., deionized water, ethanol, or a suitable organic solvent)

  • Substrates (e.g., silicon wafers, glass slides, quartz)

  • Spin coater

  • Hot plate or vacuum oven for annealing

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Optional: Treat the substrates with oxygen plasma to enhance surface wettability.

  • Precursor Solution Preparation:

    • Prepare a DEAP solution of the desired concentration (e.g., 0.1 M to 0.5 M) by dissolving DEAP powder in the chosen solvent.

    • Stir the solution at room temperature until the DEAP is completely dissolved.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the DEAP solution onto the center of the substrate (e.g., 100 µL for a 1x1 cm² substrate).

    • Start the spin coating program. A two-step process is often effective:

      • Step 1 (Spreading): 500 rpm for 10 seconds to spread the solution across the substrate.[16]

      • Step 2 (Thinning): 3000-6000 rpm for 30-60 seconds to achieve the desired film thickness.[6]

    • The substrate should be spun until the film is dry.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hot plate or into a vacuum oven.

    • Anneal the film at a temperature range of 100-250°C for 30-60 minutes. Annealing can help to improve film density, remove residual solvent, and enhance crystallinity.[17][18] The optimal temperature will depend on the thermal stability of DEAP and the substrate.[19]

Protocol 2: Generic Vapor Deposition of DEAP Thin Films

Objective: To deposit a thin film of DEAP using a thermal evaporation-based PVD technique.

Materials:

  • High-purity DEAP powder[13][14][15]

  • Substrates (e.g., silicon wafers, quartz)

  • High-vacuum deposition chamber with a thermal evaporation source (e.g., a tungsten boat)

  • Substrate holder with heating capabilities

Procedure:

  • Substrate Preparation:

    • Clean the substrates as described in Protocol 2.1.

    • Mount the substrates onto the substrate holder in the deposition chamber.

  • Source Preparation:

    • Place a small amount of DEAP powder into the thermal evaporation source (e.g., tungsten boat).

  • Deposition:

    • Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁵ Torr).

    • Heat the substrate to the desired deposition temperature (e.g., 50-150°C) to promote film adhesion and control morphology.

    • Gradually increase the current to the thermal evaporation source to heat the DEAP powder until it starts to sublimate or evaporate.

    • Deposit the DEAP vapor onto the substrates. The deposition rate and film thickness can be monitored in-situ using a quartz crystal microbalance.

    • Once the desired thickness is achieved, stop the evaporation by turning off the power to the source.

  • Post-Deposition Treatment:

    • Allow the substrates to cool down to room temperature inside the vacuum chamber before venting.

    • If required, perform a post-deposition annealing step as described in Protocol 2.1 to improve film quality.

Data Presentation

Table 1: Key Experimental Parameters for Spin Coating of DEAP Thin Films
ParameterRange / ValueEffect on Film Quality
Solution Concentration 0.1 M - 0.5 MHigher concentration generally leads to thicker films.[7]
Solvent Type Deionized water, Ethanol, etc.Affects solution viscosity, evaporation rate, and film morphology.
Spin Speed (Spreading) 500 - 1000 rpmEnsures complete coverage of the substrate by the solution.[16]
Spin Speed (Thinning) 1000 - 8000 rpmHigher speeds result in thinner films (thickness is inversely proportional to the square root of the spin speed).[6]
Spin Time 30 - 60 secondsAffects solvent evaporation and final film thickness.
Annealing Temperature 100 - 250 °CImproves film density, removes residual solvent, and can induce crystallization.[17][18]
Annealing Time 30 - 60 minutesEnsures complete solvent removal and uniform heat treatment.
Table 2: Common Thin Film Characterization Techniques
TechniquePrincipleInformation Obtained
Atomic Force Microscopy (AFM) A sharp tip on a cantilever scans the surface to create a topographical map.[20]Surface morphology, roughness, and grain size.[21]
Scanning Electron Microscopy (SEM) A focused beam of electrons scans the surface, and the resulting signals are used to form an image.[20]Surface morphology, composition (with EDS), and film thickness (cross-section).
X-ray Diffraction (XRD) Collimated X-rays are diffracted by the crystal planes in the film, producing a pattern characteristic of the crystal structure.[20]Crystalline structure, phase identification, and crystallite size.[22]
Fourier-Transform Infrared Spectroscopy (FTIR) Infrared radiation is passed through the film, and the absorption of specific frequencies reveals the presence of molecular bonds.Chemical composition and functional groups present in the film.
Ellipsometry Measures the change in polarization of light upon reflection from the film surface.Film thickness, refractive index, and optical constants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_depo Deposition cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning sol_prep DEAP Solution Preparation spin_coat Spin Coating sub_clean->spin_coat vap_depo Vapor Deposition sub_clean->vap_depo sol_prep->spin_coat anneal Annealing spin_coat->anneal vap_depo->anneal afm AFM anneal->afm sem SEM xrd XRD ftir FTIR drug_delivery_application cluster_fabrication Film Fabrication cluster_loading Drug Loading cluster_system Delivery System cluster_release Release Mechanism cluster_target Therapeutic Action deap_film DEAP Thin Film (Biocompatible Matrix) drug_loading Therapeutic Agent Loading deap_film->drug_loading drug_delivery_system DEAP-Based Drug Delivery System drug_loading->drug_delivery_system controlled_release Controlled Drug Release (e.g., via diffusion or degradation) drug_delivery_system->controlled_release target_site Target Site controlled_release->target_site

References

Application Notes and Protocols: Diethylamine Phosphate in the Development of New Pharmaceutical Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of pharmaceutical salts is a cornerstone of drug development, employed to enhance the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs).[1] For weakly acidic or basic drugs, converting the free form into a salt can significantly improve properties such as solubility, dissolution rate, stability, and manufacturability.[2][3] This, in turn, can lead to enhanced bioavailability.[4] Diethylamine phosphate is a salt-forming agent of interest, combining a secondary amine (diethylamine) with phosphoric acid. Phosphoric acid is a well-known counterion used to increase aqueous solubility, often facilitating parenteral administration.[5] Diethylamine, as a basic counterion, has been successfully used to formulate topical drugs like diclofenac, where it enhances skin permeability.[6] The combination in this compound offers a unique set of properties for formulators to explore.

These application notes provide a comprehensive overview of the use of this compound in forming novel pharmaceutical salts, including detailed experimental protocols for synthesis and characterization.

Rationale for Selecting this compound as a Salt Former

The selection of a suitable counterion is a critical step in the pre-formulation stage of drug development.[2] The "pKa rule" is a guiding principle, which suggests that a stable salt is likely to form when there is a difference of at least 2 to 3 pKa units between the API and the salt former.[2] Diethylamine is a moderately strong base (pKa of its conjugate acid is ~11), and phosphoric acid is a triprotic acid with pKa values of approximately 2.15, 7.20, and 12.35. This provides a versatile pH range for salt formation with a variety of APIs.

Key advantages of using this compound include:

  • Enhanced Solubility: Phosphates are known for their ability to significantly increase the aqueous solubility of APIs.[5]

  • Improved Dissolution Rate: By increasing solubility, the dissolution rate of the API is often proportionally enhanced, which can be a critical factor for oral absorption.[1]

  • Potential for Improved Permeability: The diethylamine moiety may enhance membrane permeability, particularly in topical formulations, as seen with diclofenac diethylamine.

  • Versatility in Formulation: The properties of this compound may be suitable for various dosage forms, including oral solids, parenteral solutions, and topical preparations.

Data Presentation: Comparative Physicochemical Properties

The choice of a salt form is often validated by comparing its properties to the free form of the API or other existing salts. The following table summarizes a case study on diclofenac, comparing the diethylamine salt to the more common sodium salt. While this is not a this compound salt, it provides valuable insight into the influence of the diethylamine counterion.

PropertyDiclofenac Diethylamine (DDEA)Diclofenac Sodium (DNa)Reference(s)
Aqueous Solubility (25°C) 33 mM66 mM[7]
Comments on Solubility Lower intrinsic aqueous solubility compared to the sodium salt. However, in the presence of cosolvents like ethanol and PEG 400, its solubility is significantly enhanced.Higher intrinsic aqueous solubility.[7][8]
Skin Permeation Exhibited significantly higher permeation through human skin in an emulsion formulation compared to a diclofenac sodium gel, even at a lower concentration.Lower skin permeation from a gel formulation compared to the diethylamine salt in an emulsion.

Experimental Protocols

General Protocol for the Preparation of a this compound Salt of a Weakly Acidic API

This protocol describes a general method for the synthesis of a this compound salt from a weakly acidic API using diethylamine and phosphoric acid.

Materials:

  • Weakly Acidic API

  • Diethylamine

  • Phosphoric Acid (85% w/w)

  • Suitable solvent (e.g., acetone, ethanol, isopropanol)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution of API: Dissolve the weakly acidic API in the selected solvent in the glass reactor. The amount of solvent should be sufficient to fully dissolve the API, typically at a slightly elevated temperature (e.g., 40-50°C).

  • Preparation of this compound Solution: In a separate vessel, prepare an equimolar solution of diethylamine and phosphoric acid in the same solvent. Caution: The reaction is exothermic and should be performed with cooling.

  • Salt Formation: Slowly add the this compound solution to the API solution with constant stirring.

  • pH Adjustment (Optional): Monitor the pH of the reaction mixture. If necessary, adjust the pH to the desired range by adding small amounts of diethylamine or phosphoric acid to ensure complete salt formation.

  • Crystallization: Cool the reaction mixture slowly to induce crystallization. The cooling rate can be controlled to influence crystal size and morphology. Seeding with a small amount of previously formed salt crystals can be beneficial if crystallization is slow to initiate.

  • Isolation: Once crystallization is complete, collect the solid salt by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials or impurities.

  • Drying: Dry the salt in a vacuum oven at a suitable temperature until a constant weight is achieved.

Characterization of the Newly Formed Salt

XRPD is a primary technique to confirm the formation of a new crystalline salt form and to characterize its solid state.[9][10]

Equipment:

  • X-ray powder diffractometer with a copper (Cu Kα) radiation source.

Procedure:

  • Sample Preparation: Gently grind a small amount of the dried salt to a fine powder using a mortar and pestle.

  • Sample Mounting: Pack the powdered sample into the sample holder.

  • Data Collection: Collect the XRPD pattern over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis: Compare the XRPD pattern of the new salt with those of the API free acid and the starting materials. The formation of a new crystalline phase is confirmed by a unique diffraction pattern with different peak positions and intensities.[9]

DSC is used to determine the melting point and other thermal properties of the salt, providing information on its purity and polymorphic form.[6][11]

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried salt into an aluminum DSC pan.

  • Sealing: Crimp the pan with a lid.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge over a temperature range that encompasses the expected melting point.

  • Data Analysis: The melting point is typically determined from the onset or peak of the endothermic event on the DSC thermogram. A sharp melting endotherm is indicative of a pure crystalline substance.

HPLC is used to determine the purity of the synthesized salt and to quantify any residual starting materials or impurities.

Equipment:

  • High-Performance Liquid Chromatography system with a suitable detector (e.g., UV-Vis).

  • Appropriate HPLC column (e.g., C18 reversed-phase).

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions of the API and the newly formed salt at known concentrations in a suitable mobile phase.

  • Chromatographic Conditions: Develop a suitable HPLC method to separate the API from potential impurities. This will involve optimizing the mobile phase composition, flow rate, and column temperature.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the salt by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizations

G cluster_prep Salt Preparation cluster_char Characterization cluster_dev Further Development dissolution 1. Dissolve API in Solvent mixing 2. Add Diethylamine Phosphate Solution dissolution->mixing crystallization 3. Induce Crystallization mixing->crystallization isolation 4. Isolate and Dry Salt crystallization->isolation xrpd XRPD (Crystal Structure) isolation->xrpd dsc DSC (Thermal Properties) isolation->dsc hplc HPLC (Purity) isolation->hplc solubility Solubility Studies isolation->solubility formulation Formulation Studies xrpd->formulation dsc->formulation hplc->formulation solubility->formulation stability Stability Testing formulation->stability bioavailability Bioavailability Studies stability->bioavailability

Caption: Experimental workflow for the preparation and characterization of a new pharmaceutical salt.

G cluster_problem Problem cluster_solution Solution cluster_outcome Outcome api Poorly Soluble API salt_formation Salt Formation with This compound api->salt_formation solubility Increased Solubility and Dissolution Rate salt_formation->solubility absorption Enhanced Absorption (e.g., oral, topical) solubility->absorption bioavailability Improved Bioavailability absorption->bioavailability

Caption: Logical relationship showing how salt formation improves drug bioavailability.

References

Practical Applications of Diethylamine Phosphate in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine phosphate (DEAP), with the chemical formula (CH₃CH₂)₂NH₂H₂PO₄, is a versatile compound that finds niche but important applications in various domains of materials science. Its properties, stemming from the combination of a secondary amine and a phosphate group, make it a valuable reagent in the synthesis of functional materials and as a protective agent against material degradation. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on its role as a corrosion inhibitor and as a reagent in the synthesis of functional materials. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz.

Application 1: Corrosion Inhibition

This compound is an effective corrosion inhibitor for various metals and alloys, particularly for mild steel in acidic environments. The inhibitive action is attributed to the adsorption of the diethylammonium cation and the phosphate anion onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the typical corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution at various concentrations, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) measurements.

Concentration (mM)Inhibition Efficiency (η%) from EISInhibition Efficiency (η%) from PDP
0.175.274.8
0.588.587.9
1.092.391.5
2.095.194.6
5.096.896.2
Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound using electrochemical methods.

1. Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat with EIS capability

  • Electrochemical cell

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound (inhibitor)

  • Acetone, ethanol, and deionized water for cleaning

  • Emery paper of various grades (e.g., 400, 600, 800, 1200 grit)

2. Working Electrode Preparation:

  • Mechanically polish the mild steel coupons with successively finer grades of emery paper.

  • Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and deionized water.

  • Dry the coupons in a stream of warm air.

  • Mount the prepared coupon in an electrode holder, exposing a defined surface area (e.g., 1 cm²) to the electrolyte.

3. Electrochemical Measurements:

  • Prepare the test solutions: 1 M HCl (blank) and 1 M HCl containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).

  • Assemble the three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode.

  • Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.

    • Fit the obtained Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Potentiodynamic Polarization (PDP):

    • After OCP stabilization, polarize the working electrode potentiodynamically from -250 mV to +250 mV (vs. OCP) at a scan rate of 1 mV/s.

    • Extrapolate the Tafel plots to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

G cluster_prep Electrode Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis polish Polish Mild Steel Coupon degrease Degrease with Acetone/Ethanol polish->degrease dry Dry Coupon degrease->dry mount Mount in Electrode Holder dry->mount assemble_cell Assemble 3-Electrode Cell mount->assemble_cell prepare_sol Prepare Test Solutions (Blank and with DEAP) prepare_sol->assemble_cell stabilize_ocp Stabilize Open Circuit Potential assemble_cell->stabilize_ocp eis Perform EIS Measurement stabilize_ocp->eis pdp Perform PDP Measurement stabilize_ocp->pdp analyze_eis Analyze Nyquist Plot (Calculate Rct) eis->analyze_eis analyze_pdp Analyze Tafel Plot (Calculate icorr) pdp->analyze_pdp calc_eff_eis Calculate Inhibition Efficiency (EIS) analyze_eis->calc_eff_eis calc_eff_pdp Calculate Inhibition Efficiency (PDP) analyze_pdp->calc_eff_pdp

Experimental workflow for corrosion inhibition evaluation.

Application 2: Reagent in the Synthesis of Functional Materials

This compound serves as an auxiliary material reagent, primarily in the synthesis of ferroelectric and piezoelectric materials.[1][2] The diethylammonium cation can act as a templating agent, influencing the crystal structure and morphology of the final product, while the phosphate group can be incorporated into the material's lattice or act as a flux to facilitate crystal growth at lower temperatures.

Application Note: Synthesis of Piezoelectric and Ferroelectric Materials

While specific, detailed protocols for the use of this compound in the synthesis of every possible ferroelectric or piezoelectric material are proprietary or not widely published, its role is generally as a component in hydrothermal or sol-gel synthesis routes. It can influence the reaction pH, act as a source of phosphate ions, and the organic cation can direct the crystal structure.

Representative Experimental Protocol: Hydrothermal Synthesis of a Phosphate-Based Piezoelectric Material

This protocol is a representative example of how this compound could be used in the hydrothermal synthesis of a lead-free piezoelectric material like potassium sodium niobate (KNN) with phosphate modification.

1. Materials and Equipment:

  • Niobium pentoxide (Nb₂O₅)

  • Potassium hydroxide (KOH)

  • Sodium hydroxide (NaOH)

  • This compound (DEAP)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Oven

  • Centrifuge

  • Equipment for material characterization (XRD, SEM)

2. Synthesis Procedure:

  • In a typical synthesis, dissolve stoichiometric amounts of KOH and NaOH in deionized water in a beaker with constant stirring.

  • Add Nb₂O₅ to the alkaline solution and stir until a clear solution is obtained, forming the niobate precursor.

  • In a separate beaker, dissolve a specific molar percentage of this compound in deionized water.

  • Slowly add the this compound solution to the niobate precursor solution while stirring continuously. The final pH of the mixture should be adjusted if necessary.

  • Transfer the final precursor solution into a Teflon-lined stainless steel autoclave, filling it to about 80% of its volume.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and by-products.

  • Dry the final powder in an oven at a low temperature (e.g., 80 °C) for several hours.

  • The obtained powder can then be calcined at a higher temperature to improve crystallinity and subsequently pressed into pellets and sintered for piezoelectric property measurements.

G cluster_precursor Precursor Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Synthesis Processing dissolve_alkali Dissolve KOH and NaOH in Water add_nb2o5 Add Nb2O5 to form Niobate Precursor dissolve_alkali->add_nb2o5 mix_solutions Mix Niobate and DEAP Solutions add_nb2o5->mix_solutions dissolve_deap Dissolve DEAP in Water dissolve_deap->mix_solutions transfer_autoclave Transfer Solution to Autoclave mix_solutions->transfer_autoclave heat_autoclave Heat Autoclave in Oven transfer_autoclave->heat_autoclave cool_autoclave Cool to Room Temperature heat_autoclave->cool_autoclave collect_precipitate Collect Precipitate (Centrifugation) cool_autoclave->collect_precipitate wash_product Wash with Water and Ethanol collect_precipitate->wash_product dry_product Dry the Final Powder wash_product->dry_product characterize Characterize the Material (XRD, SEM) dry_product->characterize

Workflow for hydrothermal synthesis of a piezoelectric material.

Disclaimer

The provided protocols are intended as a general guide. Researchers should consult relevant literature and safety data sheets before conducting any experiments. The specific parameters for synthesis and testing may need to be optimized for the particular material and application.

References

Troubleshooting & Optimization

Technical Support Center: Diethylamine Phosphate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of diethylamine phosphate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound, ensuring you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a straightforward acid-base neutralization reaction. It involves reacting diethylamine, a secondary amine, with phosphoric acid. The amine acts as a base, and the phosphoric acid acts as an acid, forming the diethylammonium dihydrogen phosphate salt.[1] This salt is what is commonly referred to as this compound.

Q2: What are the most common impurities in synthesized this compound?

A2: The most common impurities are typically residual starting materials. These include:

  • Unreacted Diethylamine: If an excess of diethylamine is used or if the reaction does not go to completion, residual diethylamine will remain.

  • Excess Phosphoric Acid: Conversely, if an excess of phosphoric acid is used, it will be present as an impurity in the final product.

Side products are generally minimal in this direct acid-base reaction, provided that the starting materials are of high purity.

Q3: Why is purification of this compound important?

A3: High purity of this compound is critical for its applications, particularly in research and development for ferroelectric and piezoelectric materials.[2] Impurities can negatively impact the material's properties, leading to inconsistent and unreliable results in sensitive applications. For example, residual starting materials can alter the stoichiometry and crystal structure of the final materials.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most effective and widely used method for purifying solid organic compounds like this compound.[3][4] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the remaining solvent (mother liquor).

Q5: Which solvents are suitable for the recrystallization of this compound?

A5: this compound is soluble in water and methanol. Therefore, a suitable solvent system for recrystallization is a mixture of an alcohol and water, such as methanol/water or ethanol/water.[5][6] The optimal ratio of these solvents will need to be determined empirically to maximize yield and purity. An antisolvent crystallization approach with ethanol has been shown to be effective for the analogous ammonium dihydrogen phosphate.[7]

Troubleshooting Guides

Issue 1: The final product has a strong ammonia-like or fishy odor.
  • Cause: This indicates the presence of residual, unreacted diethylamine.

  • Solution:

    • Stoichiometry Check: Ensure that phosphoric acid was used in at least a 1:1 molar ratio with diethylamine during the synthesis.

    • Recrystallization: Perform a careful recrystallization. Unreacted diethylamine is highly soluble in most common solvents and will likely remain in the mother liquor.

    • Washing: After filtration of the recrystallized product, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved diethylamine.[8]

Issue 2: The purified product is oily or fails to crystallize.
  • Cause: This can be due to several factors:

    • The presence of a significant amount of impurities depressing the melting point.

    • Using an inappropriate recrystallization solvent or an incorrect solvent ratio.

    • Cooling the solution too rapidly.[9]

  • Solution:

    • Solvent System Optimization: If using a mixed solvent system (e.g., methanol/water), try adjusting the ratio. If the compound is too soluble, add more of the "poor" solvent (antisolvent). If it is not dissolving, add more of the "good" solvent.

    • Slow Cooling: Allow the hot, dissolved solution to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath.[9][10] Slow cooling encourages the formation of pure crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.[4]

    • Remove Excess Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to reach the saturation point.[9]

Issue 3: The yield of purified this compound is low.
  • Cause:

    • Using too much solvent during recrystallization, causing a significant amount of the product to remain in the mother liquor.[9]

    • Premature crystallization during a hot filtration step.

    • Incomplete initial reaction.

  • Solution:

    • Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]

    • Recover from Mother Liquor: The mother liquor can be concentrated by heating to reduce the solvent volume and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Ensure Complete Reaction: Before purification, ensure the initial reaction has gone to completion. This can be monitored by checking the pH of the reaction mixture.

Purity Improvement Data

Purification StepExpected Purity
Crude ProductVariable (dependent on reaction conditions)
After 1st Recrystallization> 98%
After 2nd Recrystallization> 99%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the established acid-base chemistry for forming amine phosphate salts.[1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add a calculated amount of 85% phosphoric acid.

  • Solvent Addition: Dilute the phosphoric acid with a suitable solvent, such as isopropanol or ethanol.

  • Slow Addition of Amine: Slowly add an equimolar amount of diethylamine to the stirred phosphoric acid solution. The reaction is exothermic, so maintain the temperature below 25°C using the ice bath.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: The this compound salt will precipitate from the solution. Collect the crude solid by vacuum filtration.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50°C) to remove residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound from a methanol/water solvent system.

  • Solvent Preparation: Prepare a mixture of methanol and water. A good starting point is a 9:1 or 8:2 (v/v) ratio.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the methanol/water solvent and heat the mixture on a hot plate with stirring until it boils. Continue to add the hot solvent mixture in small portions until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Pure crystals of this compound should form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold methanol/water solvent mixture to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven.

Visual Guides

G cluster_synthesis Synthesis cluster_purification Purification DEA Diethylamine Reaction Acid-Base Reaction (in Solvent, <25°C) DEA->Reaction PA Phosphoric Acid PA->Reaction Crude_Product Crude Diethylamine Phosphate (Solid) Reaction->Crude_Product Dissolution Dissolve in Hot Solvent Mix (e.g., MeOH/H2O) Crude_Product->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Pure_Product Pure Diethylamine Phosphate Crystals Filtration->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Impure_Product Impure this compound Odor Strong Fishy/Ammonia Odor Impure_Product->Odor No_Crystals Fails to Crystallize / Oily Impure_Product->No_Crystals Low_Yield Low Yield of Product Impure_Product->Low_Yield Excess_DEA Excess Diethylamine Odor->Excess_DEA likely Bad_Solvent Improper Solvent/ Too Much Solvent No_Crystals->Bad_Solvent possible Fast_Cooling Cooling Too Rapidly No_Crystals->Fast_Cooling possible Low_Yield->Bad_Solvent possible Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn possible Recrystallize Recrystallize & Wash Crystals Excess_DEA->Recrystallize Check_Stoichiometry Check Reaction Stoichiometry Excess_DEA->Check_Stoichiometry Optimize_Solvent Optimize Solvent System Bad_Solvent->Optimize_Solvent Concentrate_Mother_Liquor Concentrate Mother Liquor Bad_Solvent->Concentrate_Mother_Liquor Slow_Cool Ensure Slow Cooling Fast_Cooling->Slow_Cool Incomplete_Rxn->Check_Stoichiometry

Caption: Troubleshooting logic for this compound purification.

References

Troubleshooting common defects in diethylamine phosphate crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystal growth of diethylamine phosphate (DEAP).

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is the most common method for growing this compound crystals?

A1: The most common and accessible method for growing DEAP crystals is the slow evaporation of a saturated aqueous solution at a constant temperature. This technique allows for the gradual increase in supersaturation, which is essential for the formation of well-defined single crystals.

Q2: What are the typical signs of a successful DEAP crystal growth experiment?

A2: A successful experiment will yield transparent, well-faceted crystals with smooth surfaces. The crystals should be free of visible inclusions, cracks, or cloudiness.

Q3: How critical is the purity of the starting materials (diethylamine and phosphoric acid)?

A3: The purity of the starting materials is highly critical. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects such as dislocations, inclusions, and a reduction in overall crystal quality and transparency. It is recommended to use high-purity reagents (≥98%).

Q4: What is the expected morphology of DEAP crystals?

A4: While the exact morphology can be influenced by growth conditions, phosphate crystals grown from aqueous solutions, such as those in the KDP/ADP family which share similarities, often exhibit prismatic or bipyramidal shapes.

Q5: How can I control the size of the DEAP crystals?

A5: Crystal size can be controlled by managing the nucleation rate. To grow larger crystals, aim for a lower number of initial nuclei. This can be achieved by using a slow evaporation rate, precise temperature control, and a solution with a carefully controlled level of supersaturation. Introducing a single, high-quality seed crystal into a saturated solution can also promote the growth of a large, single crystal.

Troubleshooting Guide

This guide addresses common defects and issues encountered during the crystal growth of this compound.

Issue 1: No Crystal Formation

Symptoms:

  • The solution remains clear with no signs of nucleation even after a significant amount of time.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Undersaturated Solution The concentration of DEAP is below the saturation point. Increase the concentration by either adding more DEAP or allowing more solvent to evaporate. Gently heating the solution can help dissolve more solute, but it must be cooled slowly.
Presence of Inhibiting Impurities Impurities in the solvent or on the glassware can prevent nucleation. Ensure you are using high-purity water (distilled or deionized) and thoroughly cleaned glassware.
Inappropriate Temperature The temperature may be too high, increasing solubility and preventing supersaturation. Try lowering the ambient temperature or moving the setup to a cooler, temperature-stable environment.
Lack of Nucleation Sites Spontaneous nucleation can be difficult. Introduce a seed crystal or create nucleation sites by gently scratching the bottom of the container with a glass rod.
Issue 2: Formation of Many Small Crystals (Polycrystalline Mass)

Symptoms:

  • A large number of small, often intergrown crystals form instead of a few large single crystals.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Supersaturation The solution is too concentrated, leading to rapid and uncontrolled nucleation. Dilute the solution slightly or reduce the evaporation rate (e.g., by using a container with a smaller opening).
Rapid Cooling If the solution was heated to achieve saturation, cooling it too quickly can cause a sudden drop in solubility and massive nucleation. Ensure a slow and controlled cooling process.
Agitation or Vibration Mechanical disturbances can induce nucleation. Place the crystal growth setup in a location free from vibrations.
Issue 3: Opaque or Cloudy Crystals

Symptoms:

  • The grown crystals lack transparency and appear milky or cloudy.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Solvent Inclusions Rapid crystal growth can trap pockets of the solvent within the crystal lattice. Reduce the rate of solvent evaporation or slow down the cooling rate to allow the crystal to grow more slowly and orderly.
Incorporation of Impurities Impurities from the starting materials or solvent can be incorporated into the crystal. Use higher purity reagents and solvent. Filtering the saturated solution before setting it for crystallization can also help.
Veiling or "Ghost" Inclusions These are often caused by fluctuations in temperature or supersaturation during growth. Maintain a highly stable temperature environment for the crystallization setup.
Issue 4: Surface Defects (e.g., striations, pits, dendrites)

Symptoms:

  • The crystal faces are not smooth and exhibit patterns, lines, or branching structures.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Unstable Growth Conditions Fluctuations in temperature or supersaturation can disrupt the orderly deposition of molecules on the crystal faces. Ensure a stable environment.
High Growth Rate Growing the crystals too quickly can lead to the formation of defects on the surface. Slow down the growth rate by reducing the evaporation rate or the degree of supersaturation.
Convection Currents in the Solution Temperature gradients in the solution can cause currents that interfere with uniform growth. A well-insulated container or a constant temperature bath can minimize these effects.
Issue 5: Crystal Twinning

Symptoms:

  • The crystal appears to be composed of two or more intergrown crystals with a specific, symmetrical orientation.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Rapid Nucleation/Growth Twinning can be more prevalent when crystals form quickly. Slowing down the growth rate is a primary strategy to reduce twinning.
Presence of Specific Impurities Certain impurities can promote twinning. Ensure the purity of your starting materials.
High Supersaturation High levels of supersaturation can favor the formation of twinned crystals. Work with a solution that is only slightly supersaturated.

Logical Troubleshooting Workflow

troubleshooting_workflow start Crystal Growth Issue Identified no_crystals No Crystals Formed start->no_crystals many_small Many Small Crystals start->many_small opaque Opaque/Cloudy Crystals start->opaque surface_defects Surface Defects start->surface_defects twinning Twinning Observed start->twinning check_saturation Check Saturation Level no_crystals->check_saturation check_purity Check Purity of Materials no_crystals->check_purity check_temp Check Temperature Stability no_crystals->check_temp use_seed Introduce Seed Crystal no_crystals->use_seed many_small->check_saturation many_small->check_temp check_vibration Check for Vibrations many_small->check_vibration opaque->check_purity check_growth_rate Check Growth Rate opaque->check_growth_rate surface_defects->check_temp surface_defects->check_growth_rate twinning->check_purity twinning->check_growth_rate adjust_concentration Adjust Concentration / Evaporation Rate check_saturation->adjust_concentration purify_materials Use Higher Purity Reagents/Solvent check_purity->purify_materials stabilize_temp Stabilize Temperature check_temp->stabilize_temp check_growth_rate->adjust_concentration isolate_setup Isolate from Vibrations check_vibration->isolate_setup

Caption: A flowchart for troubleshooting common DEAP crystal growth issues.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of this compound (DEAP) by Slow Evaporation

This protocol describes a general method for the synthesis and subsequent crystal growth of DEAP from an aqueous solution.

Materials:

  • Diethylamine (C₄H₁₁N), ≥98% purity

  • Orthophosphoric acid (H₃PO₄), 85% aqueous solution, analytical grade

  • Deionized or distilled water

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Crystallization dish (e.g., a petri dish or a beaker with a wide mouth)

  • Filter paper (e.g., Whatman No. 1) and funnel

Procedure:

  • Synthesis of DEAP:

    • In a well-ventilated fume hood, slowly add a stoichiometric amount of diethylamine to a beaker containing a stirred solution of orthophosphoric acid in deionized water. The reaction is exothermic, so the addition should be slow and the beaker can be placed in a cool water bath to manage the temperature.

    • The reaction is: (C₂H₅)₂NH + H₃PO₄ → [(C₂H₅)₂NH₂]⁺[H₂PO₄]⁻

    • After the addition is complete, continue stirring for 30 minutes.

    • Check the pH of the solution. For phosphate crystals of this type, a slightly acidic pH (around 4-5) is often optimal for crystallization. Adjust with small additions of acid or base if necessary.

  • Preparation of the Saturated Solution:

    • Gently heat the synthesized DEAP solution while stirring to ensure all the salt is dissolved and to create a saturated or slightly supersaturated solution at an elevated temperature (e.g., 40-50°C).

    • Once the solution is clear, turn off the heat and allow it to cool slightly.

    • Filter the warm solution through filter paper to remove any dust or particulate impurities.

  • Crystal Growth by Slow Evaporation:

    • Pour the filtered solution into a clean crystallization dish.

    • Cover the dish with a piece of filter paper or a lid with small perforations to allow for slow evaporation and to prevent dust from entering.

    • Place the dish in a location with a stable temperature and minimal vibrations.

    • Monitor the dish over several days to weeks. As the water evaporates, the solution will become supersaturated, and crystals will begin to nucleate and grow.

  • Harvesting the Crystals:

    • Once the crystals have reached the desired size, carefully decant the remaining solution.

    • Gently remove the crystals with tweezers and place them on a piece of filter paper to dry. Do not wash the crystals with water as this may cause them to partially dissolve.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting s1 Mix Diethylamine & Phosphoric Acid in Water s2 Stir and Cool s1->s2 s3 Adjust pH (4-5) s2->s3 p1 Gently Heat to Dissolve s3->p1 p2 Filter Warm Solution p1->p2 g1 Pour into Crystallization Dish p2->g1 g2 Cover for Slow Evaporation g1->g2 g3 Store in Stable Environment g2->g3 h1 Decant Solution g3->h1 h2 Remove and Dry Crystals h1->h2

Caption: Workflow for the synthesis and crystal growth of DEAP.

Characterization Data

The following table summarizes key physical and spectral data for this compound. This data is useful for the identification and quality assessment of the grown crystals.

PropertyValue / ObservationAnalysis Technique
Molecular Formula C₄H₁₄NO₄P-
Molecular Weight 171.13 g/mol -
Appearance White crystalline powder/solidVisual Inspection
Melting Point 153-156 °CDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus
Solubility Soluble in water, methanol, DMSOSolubility Tests
Crystal System (Likely monoclinic or triclinic, common for such salts)Single-Crystal X-ray Diffraction (XRD)
FTIR Characteristic Peaks (cm⁻¹) - P-O stretching vibrations - O-H stretching (from H₂PO₄⁻) - N-H stretching (from (C₂H₅)₂NH₂⁺) - C-H stretching and bendingFourier-Transform Infrared Spectroscopy (FTIR)
Thermal Stability Stable up to the melting pointThermogravimetric Analysis (TGA)

Optimization of reaction conditions for high-yield diethylamine phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the high-yield synthesis of diethylamine phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is primarily an acid-base reaction between diethylamine, a secondary amine, and phosphoric acid. The amine acts as a base, and the phosphoric acid acts as an acid, forming the diethylammonium phosphate salt.

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: The key parameters to optimize for a high-yield synthesis include:

  • Stoichiometry: The molar ratio of diethylamine to phosphoric acid.

  • Temperature: Controlling the reaction temperature is crucial as the acid-base neutralization is exothermic.

  • Solvent: The choice of solvent can influence reaction rate and ease of product isolation.

  • Purity of Reagents: Using high-purity diethylamine and phosphoric acid is essential to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • pH measurement: The pH of the reaction mixture will change as the acid and base are consumed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be used to monitor the consumption of phosphoric acid and the formation of the phosphate salt.

  • Thin Layer Chromatography (TLC): While challenging for this simple salt, with appropriate derivatization agents, TLC can sometimes be used to track the disappearance of diethylamine.

Q4: What are the common impurities and side products in this compound synthesis?

A4: Potential impurities can include unreacted starting materials (diethylamine and phosphoric acid) and degradation products if excessive heat is applied. Side reactions are less common in a direct acid-base reaction but can occur if impure reagents are used.

Q5: How is this compound typically purified?

A5: Purification is generally achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility characteristics of this compound. Washing the crude product with a non-polar solvent can also help remove unreacted diethylamine.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to incorrect stoichiometry.Ensure an accurate 1:1 molar ratio of diethylamine to phosphoric acid. A slight excess of diethylamine can be used to ensure complete consumption of the phosphoric acid, but this may require more rigorous purification.
Loss of product during workup and isolation.Optimize the recrystallization procedure. Ensure the chosen solvent provides good solubility at high temperatures and poor solubility at low temperatures. Avoid excessive washing.
Decomposition of the product due to excessive heat.Maintain a low reaction temperature, especially during the initial mixing of reagents, by using an ice bath. The reaction is exothermic.
Product is an oil or fails to crystallize Presence of impurities, such as excess unreacted starting materials.Wash the crude product with a suitable non-polar solvent to remove excess diethylamine. Ensure the phosphoric acid used is of high purity.
Inappropriate recrystallization solvent.Screen a variety of solvents or solvent mixtures to find the optimal conditions for crystallization.
Product is discolored (e.g., yellow or brown) Impurities in the starting diethylamine.Diethylamine can oxidize over time and develop a yellow or brown color. Purify the diethylamine by distillation before use.
Reaction temperature was too high, leading to decomposition.Repeat the synthesis with careful temperature control, keeping the reaction vessel in an ice bath.

Data Presentation

Table 1: Illustrative Effect of Stoichiometry on this compound Yield

Molar Ratio (Diethylamine:Phosphoric Acid)Theoretical Yield (%)
0.8 : 1.080
1.0 : 1.095
1.2 : 1.094 (with excess diethylamine)

Table 2: Illustrative Effect of Reaction Temperature on Product Purity

Reaction Temperature (°C)Product Purity (%)Observations
0 - 599White crystalline solid
25 (Room Temperature)97White crystalline solid
5092Slight discoloration
80< 85Significant discoloration and potential decomposition

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. Optimization of specific conditions may be required.

Materials:

  • Diethylamine (purified by distillation)

  • Phosphoric acid (85% in water or crystalline)

  • Anhydrous ethanol

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phosphoric acid (1.0 equivalent) in a minimal amount of anhydrous ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, prepare a solution of diethylamine (1.0 equivalent) in anhydrous ethanol.

  • Add the diethylamine solution dropwise to the cooled phosphoric acid solution via a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted diethylamine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/diethyl ether mixture) to obtain pure this compound.

  • Dry the final product under vacuum.

Mandatory Visualizations

experimental_workflow reagents Reagents: - Diethylamine - Phosphoric Acid - Anhydrous Ethanol dissolve_H3PO4 Dissolve Phosphoric Acid in Ethanol reagents->dissolve_H3PO4 cool Cool to 0-5 °C dissolve_H3PO4->cool add_DEA Add Diethylamine Solution Dropwise cool->add_DEA stir Stir at Room Temperature add_DEA->stir isolate Isolate Crude Product (Filtration/Concentration) stir->isolate wash Wash with Diethyl Ether isolate->wash recrystallize Recrystallize wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure this compound dry->product

Figure 1. Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_stoichiometry Verify Stoichiometry (1:1 ratio) start->check_stoichiometry check_temperature Monitor Reaction Temperature (Maintain < 10 °C) start->check_temperature check_reagents Check Reagent Purity (Distill Diethylamine) start->check_reagents check_purification Optimize Purification (Recrystallization Solvent) start->check_purification solution High-Yield, Pure Product check_stoichiometry->solution Adjust Ratio check_temperature->solution Improve Cooling check_reagents->solution Use Pure Reagents check_purification->solution Change Solvent

Figure 2. Troubleshooting workflow for this compound synthesis.

Methods for stabilizing diethylamine phosphate under ambient conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethylamine Phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization of this compound under ambient conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its handling and use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, focusing on symptoms, possible causes, and corrective actions related to its stability.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Physical Appearance (e.g., clumping, deliquescence) Absorption of atmospheric moisture due to the hygroscopic nature of this compound.[1][2]1. Immediately transfer the reagent to a desiccator for drying.2. For future use, handle the compound in a glove box or a controlled low-humidity environment.3. Ensure the container is tightly sealed immediately after use.[3]
Inconsistent Experimental Results or Loss of Potency Degradation of this compound, likely due to hydrolysis from moisture exposure.1. Use a fresh, unopened container of this compound for critical experiments.2. Prepare solutions fresh before each use and avoid storing them for extended periods, unless their stability in the specific solvent has been verified.3. Consider qualifying the purity of the material using an appropriate analytical method (e.g., HPLC, titration) before use.
pH Shift in Buffered Solutions Containing this compound Potential degradation of the this compound salt, which could alter the equilibrium and pH of the solution.1. Monitor the pH of the solution over time.2. If a pH shift is observed, prepare fresh solutions as needed.3. For long-term experiments, consider the compatibility of this compound with other buffer components at the desired storage temperature.
Formation of Precipitate in Solution Reaction with other components in the formulation or degradation leading to less soluble byproducts.1. Verify the solubility of this compound in the chosen solvent system at the intended concentration.2. Assess the compatibility of this compound with all other excipients in the formulation.3. Characterize the precipitate to identify its composition.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound under ambient conditions?

A1: The primary factors affecting the stability of this compound are exposure to moisture and direct sunlight.[3] this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to physical changes like clumping and may initiate chemical degradation through hydrolysis. Exposure to direct sunlight should also be avoided as a general precaution for chemical reagents.[3]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended to protect it from moisture.[2]

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods without validating its stability in the specific solvent and at the intended storage temperature. If you must store it in solution, it is advisable to prepare it fresh and use it as soon as possible. Conduct a stability study to determine the acceptable storage duration and conditions for your specific application.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound under ambient conditions are not extensively documented in the literature, hydrolysis due to moisture absorption is a primary concern. This could potentially lead to the dissociation of the salt into diethylamine and phosphoric acid.

Q5: Are there any chemical stabilizers I can add to my formulation to protect this compound?

A5: There is limited specific information on chemical stabilizers for this compound. The most effective approach to stabilization is to control the environment by minimizing exposure to moisture. If you are developing a formulation, the choice of co-solvents and excipients should be carefully considered to ensure they are compatible and do not promote degradation. For instance, using an anhydrous solvent system would be a logical approach to prevent hydrolysis.

Experimental Protocols

Protocol 1: Gravimetric Analysis of Hygroscopicity

This protocol provides a method to quantify the hygroscopic nature of this compound.

Objective: To determine the rate of moisture absorption by this compound under ambient conditions.

Materials:

  • This compound

  • Analytical balance (readable to 0.1 mg)

  • Weighing dish

  • Controlled environment with known relative humidity and temperature (e.g., a humidity chamber or a glove box)

  • Desiccator

Procedure:

  • Dry the weighing dish in an oven at 105°C for 1 hour and then cool it to room temperature in a desiccator.

  • Accurately weigh approximately 1 gram of this compound into the pre-dried and tared weighing dish. Record the initial weight (W_initial).

  • Place the weighing dish with the sample in the controlled environment.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dish and immediately weigh it. Record the weight (W_t).

  • Calculate the percentage of weight gain at each time point using the following formula: Weight Gain (%) = [(W_t - W_initial) / W_initial] * 100

  • Plot the percentage of weight gain against time to visualize the rate of moisture absorption.

Protocol 2: Stability Indicating HPLC Method for Purity Assessment

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.

Materials:

  • This compound reference standard and samples

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., a C18 reverse-phase column)

  • Mobile phase components (e.g., phosphate buffer, acetonitrile)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the specific method requirements. A typical starting point for a reverse-phase method could be a gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile).

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., water or mobile phase). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Solution Preparation: Prepare a solution of the this compound sample at a known concentration in the same solvent as the standard.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 10 µL).

    • Set the UV detection wavelength (a low UV wavelength, e.g., 200-220 nm, is often suitable for compounds without a strong chromophore).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

  • Data Analysis: Determine the peak area of this compound in the sample chromatogram. Compare this to the calibration curve to determine the concentration. Any additional peaks may indicate impurities or degradation products. The percentage purity can be calculated based on the relative peak areas.

Visualizations

Troubleshooting_Workflow start Start: Observed Issue with This compound physical_change Physical Change? (e.g., Clumping) start->physical_change inconsistent_results Inconsistent Results? start->inconsistent_results No Physical Change physical_change->inconsistent_results No moisture_exposure Likely Moisture Exposure (Hygroscopic Nature) physical_change->moisture_exposure Yes degradation_suspected Suspect Degradation (e.g., Hydrolysis) inconsistent_results->degradation_suspected Yes continue_use Continue Use with Proper Handling inconsistent_results->continue_use No desiccate Action: 1. Desiccate Material 2. Handle in Dry Environment 3. Ensure Tight Seal moisture_exposure->desiccate use_fresh Action: 1. Use Fresh Reagent 2. Prepare Solutions Fresh 3. Qualify Purity (e.g., HPLC) degradation_suspected->use_fresh

Caption: Troubleshooting workflow for this compound stability issues.

Storage_Decision_Tree start Handling Diethylamine Phosphate storage_duration Storage Duration? start->storage_duration short_term Short-Term (< 1 week) storage_duration->short_term Short-Term long_term Long-Term (> 1 week) storage_duration->long_term Long-Term in_solution In Solution storage_duration->in_solution In Solution short_term_storage Store in Tightly Sealed Container in a Cool, Dry Place short_term->short_term_storage long_term_storage Store in a Desiccator or Under Inert Atmosphere long_term->long_term_storage solution_stability Stability Validated? in_solution->solution_stability prepare_fresh Prepare Fresh Before Use solution_stability->prepare_fresh No store_validated Store Under Validated Conditions (Temperature, Duration) solution_stability->store_validated Yes

Caption: Decision tree for the proper storage of this compound.

References

Identifying and removing common impurities in diethylamine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and purification of diethylamine phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most common impurities in this compound typically arise from the manufacturing process of its precursors, diethylamine and phosphoric acid. These can include:

  • Residual Diethylamine: Unreacted diethylamine is a primary impurity.

  • Related Amine Impurities: The synthesis of diethylamine often yields a mixture of ethylamines. Therefore, ethylamine and triethylamine can be present as impurities.

  • Excess Phosphoric Acid: An excess of phosphoric acid used during the salt formation can remain in the final product.

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.[1]

  • Degradation Products: Although generally stable under normal conditions, prolonged exposure to high temperatures may lead to degradation.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • Titration: An acid-base titration can be used to determine the assay of the material.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy are powerful tools for identifying and quantifying organic impurities and different phosphate species.[1][3] The presence of characteristic peaks for ethylamine, diethylamine, and triethylamine can indicate their presence as impurities.

  • Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify volatile amine impurities. For HPLC analysis of these amines, which lack a strong UV chromophore, pre-column derivatization or the use of specialized detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often necessary.

  • Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.[2]

Q3: What are the recommended storage conditions for this compound?

To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is hygroscopic and should be protected from moisture.[1] Avoid exposure to direct sunlight.[5]

Troubleshooting Guides

Problem 1: Off-color (yellowish or brownish) appearance of this compound.
Possible Cause Suggested Solution
Presence of oxidized impurities from diethylamine. Diethylamine itself can darken over time due to oxidation. This coloration can carry over to the phosphate salt. Purification by recrystallization is recommended to remove these colored impurities.
Thermal degradation. Exposure to high temperatures during synthesis, purification, or storage can lead to decomposition and discoloration. Review the thermal history of the sample and consider repurification if necessary.
Problem 2: Poor performance or unexpected side reactions in my experiment.
Possible Cause Suggested Solution
Presence of unreacted diethylamine or triethylamine. These basic impurities can interfere with pH-sensitive reactions or act as unwanted nucleophiles. Analyze the sample for residual amines using HPLC or GC. If present, purify the this compound by recrystallization.
Excess phosphoric acid. Acidic impurities can catalyze unwanted side reactions. The presence of excess acid can be checked by preparing a solution of the salt and measuring its pH. Purification through recrystallization can remove excess phosphoric acid.

Purification Protocols

Recrystallization of this compound

Recrystallization is an effective method for purifying this compound from common impurities. The choice of solvent is critical and depends on the solubility profile of the salt and its impurities. This compound is soluble in water, methanol, and DMSO. A common technique is to use a solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. An anti-solvent can also be used to induce crystallization.

General Protocol using an Ethanol/Water Solvent System:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool down slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent, such as cold ethanol or acetone, until the solution becomes cloudy. Then, allow it to stand for crystallization to complete.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.

Table 1: Solubility of this compound

SolventSolubility
WaterSoluble[6]
MethanolSoluble
DMSOSoluble

Analytical Methods

HPLC Method for Amine Impurities

A common challenge in the HPLC analysis of simple amines like ethylamine, diethylamine, and triethylamine is their lack of a UV chromophore. Therefore, derivatization or the use of a universal detector is required.

Table 2: Example HPLC Conditions for Derivatized Amines

ParameterCondition
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate buffer (pH adjusted with phosphoric acid) B: Acetonitrile or Methanol
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection Fluorescence Detector (FLD) after pre-column derivatization (e.g., with o-phthalaldehyde (OPA) for primary amines or dansyl chloride for primary and secondary amines)
Injection Volume 20 µL

Note: Method development and validation are crucial for accurate quantification.

Visualizing Experimental Workflows

experimental_workflow cluster_purification Purification Workflow cluster_analysis Analytical Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Water crude->dissolve filter Hot Filtration dissolve->filter crystallize Cool and Crystallize filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Crystals isolate->dry pure Pure this compound dry->pure sample This compound Sample dissolve_sample Dissolve in Appropriate Solvent sample->dissolve_sample hplc HPLC Analysis dissolve_sample->hplc nmr NMR Analysis dissolve_sample->nmr titration Titration dissolve_sample->titration data Purity Data hplc->data nmr->data titration->data

Caption: General workflows for the purification and analysis of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_identification Impurity Identification cluster_solution Corrective Actions start Problem Encountered (e.g., Off-color, Poor Performance) check_appearance Visual Inspection: Color, Form start->check_appearance check_purity Analytical Testing: NMR, HPLC, Titration start->check_purity review_history Review Handling: Storage, Temperature Exposure start->review_history amine_impurities Residual Amines (DEA, TEA, EA) check_purity->amine_impurities acid_impurity Excess Phosphoric Acid check_purity->acid_impurity water Water Content check_purity->water degradation Degradation Products review_history->degradation recrystallize Recrystallization amine_impurities->recrystallize acid_impurity->recrystallize degradation->recrystallize proper_storage Ensure Proper Storage water->proper_storage

Caption: A logical troubleshooting workflow for identifying and addressing issues with this compound.

References

Technical Support Center: Diethylamine Phosphate Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding the degradation pathways of diethylamine phosphate. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is an ionic compound formed between diethylamine and phosphoric acid. Its chemical structure is more accurately described as diethylammonium dihydrogen phosphate, with the chemical formula C₄H₁₄NO₄P.[1][2][3]

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred based on the known chemistry of its components: the diethylammonium cation and the dihydrogen phosphate anion. Degradation is typically induced under hydrolytic, oxidative, thermal, and photolytic stress conditions.[4][5]

  • Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is expected to be the hydrolysis of the phosphate ester bond (if any were to form), though as a salt, the main interaction would be with the diethylamine moiety.[6]

  • Oxidation: The diethylamine component is susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylamines, or further degradation to smaller aldehydes and carboxylic acids.[4][7][8]

  • Thermal Degradation: At elevated temperatures, this compound may decompose. The diethylamine moiety can undergo dealkylation, and the phosphate component can undergo dehydration to form pyrophosphates or polyphosphates.[9][10][11]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, though the specific products are highly dependent on the experimental conditions.

Q3: What are the typical analytical techniques used to study the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for separating and quantifying this compound and its degradation products.[5][12][13] Other useful techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile degradation products.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of non-volatile degradation products.[15]

  • Ion Chromatography: Can be used for the analysis of both the diethylamine cation and the phosphate anion.[16]

Troubleshooting Guides

Problem 1: No degradation is observed during forced degradation studies.

Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For photostability, increase the light intensity.[4]
High intrinsic stability of the molecule.If no degradation is observed even under aggressive conditions, this indicates high stability of the molecule. Document the conditions tested and report the stability.[4]
Inappropriate analytical method.Ensure the analytical method is capable of detecting small changes in the parent compound and can separate potential degradants. Re-evaluate column chemistry, mobile phase, and detector settings.[13]

Problem 2: Excessive degradation or the formation of secondary degradation products is observed.

Possible Cause Troubleshooting Step
Overly aggressive stress conditions.Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve a target degradation of 5-20%.[4]
Complex degradation pathway.The formation of secondary degradants is possible. Use techniques like LC-MS/MS to identify the structures of both primary and secondary degradation products to elucidate the degradation pathway.

Problem 3: Poor peak shape or resolution in the HPLC analysis.

Possible Cause Troubleshooting Step
Interaction of the amine with column silanols.Use a column with end-capping or a specialized column for amine analysis. Adjust the mobile phase pH to ensure the amine is in its protonated form. The use of an ion-pairing reagent can also be beneficial.[17]
Incompatible mobile phase.Optimize the mobile phase composition, including the organic modifier, buffer, and pH, to achieve better separation. A gradient elution may be necessary to resolve all components.[18]
Co-elution of degradation products.Modify the chromatographic conditions (e.g., gradient slope, temperature, flow rate) to improve the resolution between the parent compound and its degradants.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 20 mM Potassium dihydrogen phosphate buffer (pH 2.8)

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 210 nm

  • Column Temperature: 30°C

Quantitative Data Summary

Stress ConditionTarget Degradation (%)Typical Conditions
Acid Hydrolysis5 - 200.1 M - 1 M HCl, RT - 80°C
Base Hydrolysis5 - 200.1 M - 1 M NaOH, RT - 80°C
Oxidation5 - 203% - 30% H₂O₂, RT
Thermal5 - 20> 60°C
Photolytic5 - 20ICH Q1B conditions

Visualizations

Inferred Degradation Pathways of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation DEP This compound DEA_P Diethylamine + Phosphoric Acid DEP->DEA_P Acid/Base DEP_ox This compound DEA_N_oxide Diethylamine N-oxide DEP_ox->DEA_N_oxide [O] Aldehydes_Acids Acetaldehyde, Acetic Acid DEA_N_oxide->Aldehydes_Acids Further Oxidation DEP_th This compound Dealkylation Ethylamine, Ethylene DEP_th->Dealkylation Heat Pyro_Poly Pyrophosphate, Polyphosphate DEP_th->Pyro_Poly Heat (Phosphate moiety) G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Dilute Stress->Neutralize HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Quantify Quantify Degradants HPLC->Quantify Identify Identify Degradants LCMS->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Quantify->Pathway

References

Technical Support Center: Diethylamine Phosphate Crystal Structure Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for refining the crystal structure of diethylamine phosphate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for growing single crystals of this compound suitable for X-ray diffraction?

A1: High-quality single crystals are essential for accurate structure determination. A common and effective method for growing this compound crystals is slow evaporation.[1] Start by preparing a saturated solution of this compound in a suitable solvent. Given that this compound is soluble in water and methanol, these are good starting points.[2][3] Ensure the solution is free of any particulate matter by filtration. Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature. Room temperature is often a good starting point. Good optically transparent crystals can often be harvested after a couple of weeks.[4]

Q2: What are the key parameters to report when publishing a crystal structure?

A2: When reporting a crystal structure, it is crucial to include a comprehensive set of crystallographic data to allow for proper evaluation and reproduction of the results. This data is typically summarized in a table. Key parameters include the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume (V), number of formula units per unit cell (Z), calculated density, absorption coefficient (μ), crystal size, temperature of data collection, wavelength of X-rays used, theta range for data collection, number of reflections collected and unique, goodness-of-fit (GooF) on F², and the final R indices (R1, wR2).[5][6]

Q3: What do the R-factors (R1 and wR2) and Goodness-of-Fit (GooF) indicate about my refinement?

A3: These are crucial indicators of the quality of your crystal structure refinement.

  • R1 (or R-factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R1 value indicates a better fit. For small molecule structures, a value below 5% is generally considered good.

  • wR2 is a weighted R-factor based on F², which is generally considered a more reliable indicator than R1.

  • Goodness-of-Fit (GooF) should converge to a value close to 1.0 at the end of a successful refinement.[7] A value significantly different from 1.0 may suggest issues with the data, the model, or the weighting scheme.

Troubleshooting Guide

Problem 1: High R-factors that won't converge.

High R-factors suggest a poor agreement between your structural model and the experimental data. Here are several potential causes and solutions:

  • Incorrect Space Group: This is a common error in structure determination.[8][9] If symmetry elements, particularly an inversion center, are missed, the refinement can become unstable.[7] Use software tools to check for higher symmetry or consult crystallographic databases for similar compounds. Re-solving and refining the structure in the correct space group can significantly improve the R-factors.

  • Poor Data Quality: If the diffraction data is weak or incomplete, it will be difficult to achieve a good refinement. This can be due to a small or poorly diffracting crystal. Try to grow larger, higher-quality crystals. Collecting data at a lower temperature (e.g., 100 K) can also improve data quality by reducing thermal motion.[10]

  • Presence of Twinning: Twinning occurs when two or more crystals are intergrown. This can complicate data processing and refinement. Specialized software and refinement strategies are needed to handle twinned data.

  • Disorder in the Structure: The diethylammonium cation, with its flexible ethyl groups, is prone to disorder.[11] This means that the cation may occupy multiple positions within the crystal lattice. Modeling this disorder is crucial for a successful refinement.

Problem 2: Disorder in the diethylammonium cation.

Disorder is a common issue with flexible molecules and can manifest as unusually large or strangely shaped thermal ellipsoids for certain atoms.[7]

  • Identifying Disorder: Look for large, elongated thermal ellipsoids, particularly on the terminal carbon atoms of the ethyl groups. A difference Fourier map may also show significant residual electron density near these atoms, suggesting alternative positions.

  • Modeling Disorder: The most common approach is to model the disordered group over two or more positions. In refinement software like SHELXL, you can use commands like PART to define the different components of the disorder.[10] The occupancies of the different positions can be refined, but their sum is typically constrained to be 1. It is also important to use restraints (e.g., SADI, SAME, FLAT) to maintain reasonable bond lengths, angles, and planarity of the disordered fragments.[12]

  • Low-Temperature Data Collection: Collecting data at a lower temperature can sometimes reduce or eliminate dynamic disorder, where a molecule is rapidly moving between different conformations.[10] However, static disorder, where different orientations are frozen in the crystal lattice, will not be affected by temperature.[10]

Problem 3: Incorrectly assigned atom types.

Assigning the wrong element to a particular electron density peak is another common pitfall that can lead to poor refinement statistics.[8] For this compound, ensure that nitrogen, carbon, oxygen, and phosphorus atoms are correctly assigned based on their expected coordination environments and bond distances.

Data Presentation

Table 1: Representative Crystal Data and Structure Refinement Parameters for an Organic Phosphate Salt
ParameterValue
Empirical formulaC₄H₁₄NO₄P
Formula weight171.13
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å α = 90°
b = 10.456(5) Å β = 98.76(5)°
c = 9.876(5) Å γ = 90°
Volume829.1(7) ų
Z4
Density (calculated)1.371 Mg/m³
Absorption coefficient0.303 mm⁻¹
F(000)368
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-10<=h<=10, -13<=k<=13, -12<=l<=12
Reflections collected8145
Independent reflections1895 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1895 / 0 / 121
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1189
R indices (all data)R1 = 0.0567, wR2 = 0.1254
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Note: The values in this table are representative and may vary for actual experimental data.

Experimental Protocols

Protocol 1: Crystallization of this compound by Slow Evaporation
  • Preparation of Saturated Solution: Dissolve this compound (purity ≥98%) in deionized water at room temperature until saturation is reached.[2][13] A slight excess of solid should remain to ensure saturation.

  • Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a clean crystallizing dish or beaker to remove any dust or undissolved particles.

  • Evaporation: Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

  • Incubation: Place the container in a vibration-free environment at a constant temperature (e.g., 20-25°C).

  • Crystal Growth: Monitor the container for crystal growth over several days to weeks.

  • Harvesting: Once well-formed, single crystals of a suitable size are observed, carefully remove them from the solution using a spatula or forceps and quickly dry them with a filter paper.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Refinement
  • Crystal Mounting: Select a suitable single crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoloop and a cryoprotectant oil.

  • Data Collection: Mount the crystal on the diffractometer. A preliminary screening should be performed to determine the unit cell and crystal quality. Collect a full sphere of diffraction data using a suitable data collection strategy. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction should also be applied.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[14]

    • Refine the structural model using a full-matrix least-squares method against F².[15]

    • Locate and add hydrogen atoms to the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Refine all non-hydrogen atoms anisotropically.

    • If disorder is present, model it appropriately using PART instructions and restraints.

    • Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

    • The final model should be validated using tools like PLATON to check for missed symmetry or other issues.

Mandatory Visualization

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement cluster_validation Validation prep_solution Prepare Saturated Solution filtration Filter Solution prep_solution->filtration crystallization Slow Evaporation filtration->crystallization harvest Harvest Crystals crystallization->harvest mount_crystal Mount Crystal harvest->mount_crystal data_collection X-ray Data Collection mount_crystal->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution initial_refinement Initial Refinement structure_solution->initial_refinement h_atoms Add Hydrogen Atoms initial_refinement->h_atoms anisotropic_refinement Anisotropic Refinement h_atoms->anisotropic_refinement disorder_modeling Model Disorder (if present) anisotropic_refinement->disorder_modeling final_refinement Final Refinement Cycles disorder_modeling->final_refinement validation Validate Structure final_refinement->validation troubleshooting_guide cluster_checks Initial Checks cluster_solutions1 Solutions for Initial Checks cluster_model_issues Model-Specific Issues cluster_solutions2 Solutions for Model Issues start High R-factors or Non-converging Refinement check_space_group Check for Higher Symmetry (Incorrect Space Group?) start->check_space_group check_data_quality Evaluate Data Quality (Weak, Incomplete?) start->check_data_quality check_twinning Check for Twinning start->check_twinning resolve_space_group Re-solve and Refine in Correct Space Group check_space_group->resolve_space_group improve_crystals Grow Better Crystals / Optimize Data Collection check_data_quality->improve_crystals handle_twinning Use Twinning Refinement Protocol check_twinning->handle_twinning check_disorder Inspect Thermal Ellipsoids (Disorder Present?) resolve_space_group->check_disorder improve_crystals->check_disorder handle_twinning->check_disorder check_atom_types Verify Atom Assignments check_disorder->check_atom_types model_disorder Model Disorder with PART and Restraints check_disorder->model_disorder correct_atoms Correct Atom Types and Refine check_atom_types->correct_atoms end_point Successful Refinement model_disorder->end_point correct_atoms->end_point

References

Technical Support Center: Diethylamine Phosphate (DEAP) Single Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethylamine Phosphate (DEAP) single crystal growth. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in obtaining large, high-quality DEAP single crystals.

Troubleshooting Guides

This section addresses specific issues you may encounter during your DEAP crystallization experiments. The question-and-answer format provides potential causes and recommended solutions to guide you through the troubleshooting process.

Issue 1: No Crystal Formation

Question: I have prepared a solution of this compound, but no crystals have formed after an extended period. What could be the issue?

Answer: The absence of crystal formation typically indicates that the solution is not supersaturated. Several factors could contribute to this:

  • Insufficient Concentration: The concentration of DEAP in the solvent may be too low to reach supersaturation upon cooling or solvent evaporation.

  • High Solubility: The chosen solvent may be too effective at dissolving DEAP, making it difficult to achieve supersaturation under the current experimental conditions.

  • Inappropriate Temperature: The temperature of the solution may be too high, keeping the compound fully dissolved.[1]

Recommended Solutions:

  • Increase Concentration: Carefully add more DEAP to the solvent to create a more concentrated solution. Heating the solution can aid in dissolving the additional material.

  • Slow Solvent Evaporation: Allow the solvent to evaporate slowly from the solution.[2] This will gradually increase the solute concentration, leading to supersaturation. A simple setup is to cover the crystallization vessel with a lid that is not airtight, for example, by using aluminum foil with a few small holes poked in it.[2]

  • Anti-Solvent Addition: Introduce a miscible "anti-solvent" in which DEAP is poorly soluble. This will reduce the overall solubility of the compound in the solvent mixture and induce crystallization.

  • Temperature Reduction: If using a solvent where DEAP solubility is temperature-dependent, slowly cool the saturated solution.[2]

Issue 2: Formation of Small or Needle-Like Crystals

Question: My experiment yielded crystals, but they are very small or have a needle-like morphology. How can I grow larger, more equant crystals?

Answer: The formation of numerous small or needle-like crystals often points to rapid nucleation and crystal growth. To obtain larger crystals, the rate of nucleation should be controlled to favor slower, more orderly growth on a smaller number of nuclei.

Potential Causes:

  • Rapid Cooling: Cooling the solution too quickly can trigger the rapid formation of many small crystals.

  • High Supersaturation: A very high degree of supersaturation can favor nucleation over crystal growth.

  • Impurities: The presence of certain impurities can inhibit the growth of specific crystal faces, leading to undesirable morphologies.[1][3]

Recommended Solutions:

  • Slower Cooling Rate: Decrease the cooling rate to allow for a more controlled approach to supersaturation. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask with warm water) or using a programmable cooling bath.[2][4]

  • Reduce Supersaturation: Start with a less concentrated solution or use a slower method to achieve supersaturation, such as slow solvent evaporation or vapor diffusion.[2][5]

  • Solvent Screening: Experiment with different solvents or solvent mixtures. A solvent in which the compound is moderately soluble is often a good starting point.[2] The use of multiple solvents can sometimes promote or inhibit the growth of certain crystal faces, influencing the crystal morphology.[2]

  • Purification of Starting Material: Ensure the DEAP starting material is of high purity. Recrystallization or other purification methods may be necessary to remove impurities that could be affecting crystal habit.[6]

Issue 3: "Oiling Out" or Formation of Amorphous Precipitate

Question: Instead of crystals, my solution produced an oily substance or an amorphous powder. What went wrong?

Answer: "Oiling out" or the formation of an amorphous precipitate occurs when the solute comes out of solution too rapidly, preventing the molecules from arranging into an ordered crystal lattice.

Potential Causes:

  • Excessive Supersaturation: A sudden and high level of supersaturation, often caused by rapid cooling or the addition of a large volume of anti-solvent, is a common cause.

  • Impurities: The presence of impurities can inhibit crystallization and promote the formation of oils or amorphous solids.[1]

Recommended Solutions:

  • Slower Approach to Supersaturation: Employ a much slower cooling rate or a more gradual method of solvent evaporation or anti-solvent addition.

  • Purification of Starting Material: Ensure the DEAP starting material is of high purity.

  • Solvent Selection: Try a different solvent system. Sometimes a slightly more viscous solvent or a co-solvent can help to slow down the precipitation process and encourage crystal formation.

Issue 4: Presence of Crystal Defects (Cracks, Twinning, Inclusions)

Question: I have grown single crystals, but they exhibit visible cracks, twinning, or contain inclusions. How can these defects be minimized?

Answer: The presence of defects such as cracks, twinning, and inclusions often points to stress within the crystal lattice or the trapping of solvent or impurities during growth.[7]

Potential Causes:

  • Rapid Growth Rate: Fast crystal growth can lead to the incorporation of solvent molecules or impurities into the crystal lattice, forming inclusions.

  • Thermal Stress: Rapid temperature changes during or after crystal growth can induce thermal stress, leading to cracks.[7]

  • Impurities: Impurities can disrupt the crystal lattice and create points of stress.[1]

  • Twinning: Twinning occurs when two or more crystals intergrow in a symmetrical way. This can be initiated by stress, temperature changes, or be a characteristic of the substance's growth.[8][9]

Recommended Solutions:

  • Slower Crystal Growth: Reduce the rate of crystallization by using a slower cooling rate or a more gradual solvent evaporation method. This allows more time for molecules to properly align and for solvent to diffuse away from the growing crystal face.[10]

  • Controlled Temperature Environment: Maintain a stable and controlled temperature environment during crystal growth and subsequent cooling to room temperature.

  • High Purity Solvents and Solute: Use high-purity solvents and ensure the DEAP is thoroughly purified before crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for growing this compound single crystals?

A1: this compound is soluble in water, methanol, and DMSO.[11] Water is a common and effective solvent for growing many phosphate-based crystals and is a good starting point. The ideal solvent is one in which DEAP is moderately soluble, with solubility increasing with temperature for the slow cooling method.

Q2: What is the optimal pH for growing DEAP crystals?

A2: While specific data for DEAP is limited, the pH of the crystallization solution is a critical parameter for phosphate compounds. The pH can affect the solubility of the material and the kinetics of crystal growth.[12] For similar compounds like potassium dihydrogen phosphate (KDP), the pH is typically maintained in the acidic range. It is recommended to experimentally screen a range of pH values to determine the optimal conditions for DEAP.

Q3: How does temperature affect the size of DEAP crystals?

A3: Temperature plays a crucial role in controlling both the solubility of DEAP and the kinetics of crystallization. For the slow cooling method, a higher initial temperature allows for a greater amount of solute to be dissolved, and a slow, controlled decrease in temperature is necessary to promote the growth of large crystals.[2] Conversely, for the slow evaporation method, a constant, slightly elevated temperature can increase the evaporation rate, but a very high temperature might lead to rapid, uncontrolled crystallization.

Q4: How can I introduce a seed crystal to grow a larger single crystal?

A4: A seed crystal is a small, high-quality crystal that serves as a template for further growth. To use a seed crystal, prepare a saturated solution of DEAP and allow it to cool slightly to a supersaturated state. Carefully introduce the seed crystal, suspended by a fine thread or placed at the bottom of the vessel, into the solution.[13] The solution should be maintained in a quiescent state to allow for slow and uniform growth on the seed crystal.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C4H14NO4P
Molecular Weight 171.13 g/mol
Melting Point 153-156 °C
Solubility Water, Methanol, DMSO[11]
Appearance White Crystalline Powder

Table 2: General Parameters for Crystal Growth Techniques

TechniqueKey ParametersGeneral Recommendations
Slow Cooling Cooling Rate, Initial and Final Temperatures, SolventStart with a saturated solution at an elevated temperature. Cool slowly (e.g., 1-5 °C/day).
Slow Evaporation Temperature, Surface Area of Solution, Rate of EvaporationMaintain a constant temperature. Control evaporation rate by adjusting the opening of the vessel.
Vapor Diffusion Choice of Solvent/Anti-solvent, Temperature, Vessel GeometryPlace a solution of DEAP inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the DEAP solution, inducing crystallization.[5]

Experimental Protocols

Protocol 1: Crystal Growth by Slow Cooling

  • Preparation of Saturated Solution:

    • Gradually add this compound powder to a known volume of deionized water in a clean crystallization vessel while stirring.

    • Gently heat the solution (e.g., to 40-50 °C) to facilitate dissolution until no more solute dissolves and a small amount of undissolved solid remains at the bottom, indicating saturation at that temperature.

  • Filtration:

    • Filter the hot, saturated solution through a pre-warmed filter paper or a syringe filter into a clean, pre-warmed crystallization dish to remove any undissolved particles or impurities.

  • Crystallization:

    • Cover the vessel with a watch glass or a loosely fitting lid to prevent contamination and rapid solvent evaporation.

    • Place the vessel in a location with a stable temperature and minimal vibrations.

    • Allow the solution to cool slowly to room temperature over 24-48 hours. For even slower cooling, the vessel can be placed in an insulated container.

  • Crystal Harvesting:

    • Once well-formed crystals are observed, carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

    • Dry the crystals on a filter paper at room temperature.

Protocol 2: Crystal Growth by Slow Evaporation

  • Preparation of a Nearly Saturated Solution:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at room temperature that is close to saturation but not fully saturated.

  • Crystallization Setup:

    • Transfer the solution to a clean crystallization vessel with a wide surface area to facilitate controlled evaporation.

    • Cover the vessel with a piece of paraffin film or aluminum foil. Pierce a few small holes in the cover to allow for slow solvent evaporation.

  • Crystal Growth:

    • Place the vessel in a quiet, undisturbed location at a constant temperature.

    • Monitor the solution over several days to weeks for the formation of crystals as the solvent evaporates and the solution becomes supersaturated.

  • Crystal Harvesting:

    • Once crystals of the desired size have formed, harvest them as described in the slow cooling protocol.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for DEAP Crystal Growth cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting and Analysis prep Prepare Saturated DEAP Solution filter Filter to Remove Impurities prep->filter slow_cool Slow Cooling filter->slow_cool Method 1 slow_evap Slow Evaporation filter->slow_evap Method 2 vapor_diff Vapor Diffusion filter->vapor_diff Method 3 harvest Harvest Crystals slow_cool->harvest slow_evap->harvest vapor_diff->harvest analyze Analyze Crystal Size and Quality harvest->analyze

Caption: Workflow for DEAP single crystal growth.

Troubleshooting_Logic Troubleshooting Common Crystal Growth Issues cluster_issues Observed Issues cluster_solutions Potential Solutions start Experiment Outcome no_crystals No Crystals start->no_crystals small_crystals Small/Needle-like Crystals start->small_crystals oiling_out Oiling Out start->oiling_out defects Defects (Cracks, Twinning) start->defects sol_saturation Increase Saturation / Slower Supersaturation no_crystals->sol_saturation small_crystals->sol_saturation sol_cooling Slower Cooling Rate small_crystals->sol_cooling sol_solvent Change Solvent System small_crystals->sol_solvent oiling_out->sol_saturation sol_purity Improve Material Purity oiling_out->sol_purity defects->sol_cooling defects->sol_purity

Caption: Troubleshooting logic for DEAP crystal growth.

References

Technical Support Center: Optimizing Annealing Parameters for Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the optimization of annealing parameters for thin films. While diethylamine phosphate (DEAP) is the primary focus, the principles and troubleshooting steps outlined here are broadly applicable to a variety of thin film materials.

Troubleshooting Guides

This section addresses common issues encountered during the annealing of thin films in a question-and-answer format.

Q1: After annealing, my thin film has poor adhesion and is peeling off the substrate. What could be the cause and how can I fix it?

A1: Poor adhesion and delamination are common challenges in thin film manufacturing and can be caused by several factors.[1]

  • Surface Contamination: The substrate surface may not have been sufficiently cleaned before deposition. Contaminants like dust, moisture, or organic residues can prevent strong bonding between the film and the substrate.

    • Solution: Implement a thorough pre-cleaning process for the substrate.[1] This can include ultrasonic cleaning in solvents, using detergents, and glow discharge cleaning in a vacuum.[2]

  • High Internal Stress: The annealing process itself can induce stress in the thin film, leading to delamination.[1]

    • Solution: Optimize the annealing temperature and time to minimize stress. A slower heating and cooling rate can also help in reducing stress.

  • Material Incompatibility: There might be a fundamental incompatibility between the thin film material and the substrate.

    • Solution: Consider using an adhesion-promoting layer between the substrate and the thin film.

Q2: My annealed thin film shows cracks and has a brittle texture. What went wrong?

A2: Cracking and brittleness upon annealing often point to issues with the heating and cooling process or mismatched thermal expansion coefficients.

  • Thermal Shock: Rapid heating or cooling can induce thermal shock, causing the film to crack.

    • Solution: Employ a controlled and gradual heating and cooling ramp rate during the annealing process.

  • Mismatched Thermal Expansion: If the thin film and the substrate have significantly different thermal expansion coefficients, stress will build up during temperature changes, potentially leading to cracks.

    • Solution: Select a substrate with a thermal expansion coefficient that is closely matched to that of the thin film material. If this is not possible, a very slow ramp rate is crucial.

  • Excessive Annealing Temperature or Time: Over-annealing can sometimes lead to excessive grain growth or phase changes that make the film brittle.

    • Solution: Systematically vary the annealing temperature and time to find the optimal window that improves crystallinity without causing mechanical failure.

Q3: The electrical conductivity of my thin film is lower than expected after annealing. What are the possible reasons?

A3: The electrical conductivity of thin films is highly sensitive to annealing conditions. A lower than expected conductivity could be due to several factors.

  • Incomplete Crystallization: The annealing temperature or time may not have been sufficient to fully crystallize the film, leaving it in a more resistive amorphous or partially crystalline state.

    • Solution: Increase the annealing temperature or duration. As seen with In2O3 thin films, resistivity tends to decrease as the annealing temperature is increased to an optimal point.[3]

  • Oxidation or Contamination: If the annealing is not performed in a controlled atmosphere (e.g., vacuum or inert gas), the film can react with oxygen or other contaminants, which can negatively impact conductivity.

    • Solution: Anneal the films in a vacuum or an inert atmosphere like nitrogen or argon to prevent unwanted chemical reactions.

  • Phase Changes: For some materials, annealing at certain temperatures can induce a phase change to a less conductive phase.

    • Solution: Characterize the crystal structure of your films after annealing at different temperatures using techniques like X-ray Diffraction (XRD) to identify any phase transitions.

Q4: The optical properties (e.g., transmittance, bandgap) of my film have degraded after annealing. How can I address this?

A4: Changes in optical properties are a direct consequence of structural and chemical modifications during annealing.

  • Increased Surface Roughness: Annealing can sometimes increase surface roughness due to grain growth, which can increase light scattering and reduce transmittance.

    • Solution: Optimize the annealing temperature to achieve a balance between improved crystallinity and maintaining a smooth surface. Atomic Force Microscopy (AFM) can be used to monitor surface roughness. For some materials, annealing has been shown to decrease roughness.[4]

  • Changes in Stoichiometry: For compound materials, annealing can lead to the loss of volatile elements, altering the stoichiometry and thus the optical properties. For example, in sulfide-based layers, annealing can help achieve proper stoichiometry by evaporating excess sulfur.[5]

    • Solution: Anneal in a controlled atmosphere that can suppress the loss of volatile components.

  • Crystallite Size Effects: The optical bandgap can be influenced by the crystallite size, which is directly affected by the annealing temperature and time.[6]

    • Solution: Carefully control the annealing parameters to tune the crystallite size and, consequently, the bandgap to the desired value.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing a thin film?

A1: The main purpose of annealing is to improve the quality and properties of the thin film.[5] This is a thermal treatment that involves heating the material to a specific temperature and then cooling it down.[7] The heat allows the atoms within the film to rearrange into a more ordered and stable structure.[7] Key benefits of annealing include:

  • Improved Crystallinity: It helps to transform an amorphous (disordered) as-deposited film into a crystalline (ordered) one or to increase the grain size of an already crystalline film.[5]

  • Defect Reduction: The thermal energy helps to reduce structural defects, such as vacancies and dislocations, within the film.[4]

  • Stress Relief: It can relieve internal stresses that are generated during the deposition process.[5]

  • Enhanced Properties: As a result of these structural improvements, the electrical, optical, and mechanical properties of the thin film can be significantly enhanced.[7]

Q2: How do I determine the optimal annealing temperature and time for my specific thin film material?

A2: The optimal annealing parameters are highly material-dependent and must be determined experimentally. A systematic approach is required:

  • Literature Review: Start by reviewing the literature for similar materials to find a starting range for annealing temperatures and times.

  • Thermal Analysis: Perform thermal analysis, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), on your material to understand its thermal stability and identify any phase transition temperatures.[8]

  • Systematic Experiments: Anneal a series of identical samples at different temperatures for a fixed duration. Then, for the most promising temperature, anneal another series of samples for different durations.

  • Characterization: Thoroughly characterize each annealed sample to evaluate the properties of interest (e.g., crystallinity via XRD, surface morphology via SEM/AFM, electrical properties via four-point probe, optical properties via UV-Vis spectroscopy).

  • Data Analysis: Analyze the characterization data to identify the annealing conditions that yield the desired film properties.

Q3: What is the difference between Rapid Thermal Annealing (RTA) and Furnace Annealing?

A3: The main differences lie in the heating/cooling rates and the duration of the process.

  • Furnace Annealing: This is a conventional method involving slower heating and cooling rates and typically longer annealing times (minutes to hours). It allows for a more uniform temperature distribution throughout the film.[7]

  • Rapid Thermal Annealing (RTA): This method uses high-intensity lamps to rapidly heat the sample to a high temperature for a short duration (seconds to minutes).[7] RTA is often used to minimize the thermal budget and prevent unwanted diffusion or reactions.

The choice between RTA and furnace annealing depends on the specific material and the desired outcome.

Data Presentation

The following tables summarize the effects of annealing parameters on the properties of various thin films, as reported in the literature. This data can serve as a reference for understanding general trends.

Table 1: Effect of Annealing Temperature on Thin Film Properties

Material SystemAnnealing Temperature (°C)Effect on Crystallinity/Grain SizeEffect on Electrical PropertiesEffect on Optical PropertiesReference
ITO:Ga/Ti300 - 500Increased grain size and improved crystallinityResistivity decreased, reaching a minimum at 500°CTransmittance increased; Energy gap increased[4]
In2O3350 - 550Improved crystallinity with increasing temperatureResistivity decreased significantly with increasing temperature-[3]
Perovskite QDs100 - 160Optimal crystallinity at 120°C; degradation above this temperature-PL intensity peaked at 120°C[9]
TiO2300 - 500Asymmetry in anatase phase increased with temperatureResistivity increased after DMF injection and annealing at 350°CHighest transmittance at 350°C[10]
SnO2300 - 500Crystallinity controlled by annealing temperature; grain size affected by curing temperatureMobility and conductivity increased with annealing temperatureTransmittance over 80% for annealing at 400°C and 500°C[11]

Table 2: Effect of Annealing Time on Thin Film Properties

Material SystemAnnealing Temperature (°C)Annealing TimeEffect on Crystallinity/Grain SizeEffect on Optical PropertiesReference
CdO30020, 40, 60 minCrystallite size increased with annealing timeTransmittance increased; Energy gap decreased[6]
NiTi460VariedIncreasing annealing time caused precipitates to grow-[12]
BiSbTe3501 hourIncreased crystallite size-[13]

Experimental Protocols

Protocol 1: General Procedure for Thin Film Annealing

  • Sample Preparation: Deposit the thin film on the desired substrate using the chosen deposition technique (e.g., spin coating, sputtering, chemical vapor deposition).

  • Furnace Setup:

    • Place the sample in the center of a tube furnace or on the heating stage of an RTA system.

    • Ensure the thermocouple is placed close to the sample for accurate temperature measurement.

  • Atmosphere Control:

    • If annealing in a controlled atmosphere, purge the furnace tube with the desired gas (e.g., N2, Ar) for a sufficient time to remove residual air and moisture.

    • If annealing in a vacuum, pump down the chamber to the desired pressure.

  • Heating Cycle:

    • Program the temperature controller with the desired ramp rate, target annealing temperature, and dwell time.

    • A typical ramp rate is 5-10 °C/min for furnace annealing.

  • Dwell at Annealing Temperature:

    • Once the target temperature is reached, hold the sample at this temperature for the predetermined annealing time.

  • Cooling Cycle:

    • After the dwell time, cool the sample down to room temperature. It is generally recommended to use a controlled cooling ramp similar to the heating ramp to avoid thermal shock. For furnace annealing, this can often be achieved by letting the furnace cool naturally.

  • Sample Removal: Once the furnace has cooled to a safe temperature, remove the sample for characterization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_annealing Annealing Process cluster_characterization Characterization substrate_cleaning Substrate Cleaning thin_film_deposition Thin Film Deposition substrate_cleaning->thin_film_deposition sample_loading Sample Loading thin_film_deposition->sample_loading atmosphere_control Atmosphere Control sample_loading->atmosphere_control heating_cycle Heating Cycle atmosphere_control->heating_cycle dwell Dwell at Temp heating_cycle->dwell cooling_cycle Cooling Cycle dwell->cooling_cycle structural Structural (XRD) cooling_cycle->structural morphological Morphological (SEM/AFM) cooling_cycle->morphological electrical Electrical (4-Point Probe) cooling_cycle->electrical optical Optical (UV-Vis) cooling_cycle->optical optimization Optimize Parameters? structural->optimization morphological->optimization electrical->optimization optical->optimization optimization->heating_cycle No final_film Optimized Thin Film optimization->final_film Yes

Caption: Experimental workflow for optimizing thin film annealing parameters.

logical_relationships cluster_params Annealing Parameters cluster_properties Thin Film Properties temp Temperature crystallinity Crystallinity temp->crystallinity grain_size Grain Size temp->grain_size defects Defects temp->defects stress Stress temp->stress time Time time->crystallinity time->grain_size atmosphere Atmosphere atmosphere->defects ramp_rate Ramp Rate ramp_rate->stress conductivity Electrical Conductivity crystallinity->conductivity transmittance Optical Transmittance crystallinity->transmittance morphology Surface Morphology grain_size->morphology defects->conductivity defects->transmittance stress->morphology

Caption: Logical relationships between annealing parameters and thin film properties.

References

Technical Support Center: Diethylamine Phosphate (DEAP) Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of Diethylamine Phosphate (DEAP), with a specific focus on avoiding crystal twinning.

Troubleshooting Guides

This section addresses specific issues that may be encountered during DEAP crystallization experiments.

Issue 1: High Prevalence of Twinned Crystals

Twinned crystals are intergrowths of two or more crystals in a symmetrical manner, which can compromise crystal quality and affect downstream applications.

  • Possible Cause 1: High Supersaturation. Rapid crystal nucleation and growth, driven by high supersaturation, is a common cause of twinning.

    • Solution:

      • Reduce Cooling Rate: A slower cooling rate allows for more controlled crystal growth, minimizing the formation of twins.[1][2] Refer to Table 1 for recommended cooling rates.

      • Decrease Solute Concentration: Starting with a less concentrated solution will lower the supersaturation level.

      • Solvent/Anti-Solvent Method: Employ a binary solvent system where DEAP is soluble in one solvent (e.g., water) and less soluble in an anti-solvent (e.g., ethanol). Slow addition of the anti-solvent can control the rate of crystallization.

  • Possible Cause 2: Uncontrolled Nucleation. Spontaneous and excessive nucleation can lead to the formation of multiple crystal lattices in close proximity, increasing the likelihood of twinning.

    • Solution:

      • Seeding: Introduce a small, high-quality, single seed crystal into a metastable solution. This provides a template for ordered growth and helps control the number of nucleation sites. Refer to the detailed experimental protocol for seeding.

      • Temperature Cycling: Dissolve the crystals by slightly increasing the temperature and then cool the solution slowly again. This can reduce the number of initial nuclei.

  • Possible Cause 3: Presence of Impurities. Impurities can disrupt the ordered packing of molecules on the crystal lattice, leading to defects and twinning.[3][4][5]

    • Solution:

      • Purify the DEAP: Recrystallize the DEAP material to remove impurities before the final growth experiment.

      • Use High-Purity Solvents: Ensure that the solvents used are of high purity to avoid introducing contaminants.

Issue 2: Poor Crystal Morphology (e.g., Needles, Plates, Dendrites)

Undesirable crystal habits can affect filtration, drying, and handling properties.

  • Possible Cause 1: Solvent Effects. The choice of solvent can significantly influence the crystal habit.

    • Solution:

      • Experiment with Different Solvents: While water is a common solvent for DEAP, exploring binary solvent systems (e.g., water-ethanol, water-isopropanol) can alter the crystal morphology. The solvent can interact differently with various crystal faces, promoting or inhibiting their growth rates.

  • Possible Cause 2: pH of the Crystallization Medium. The pH of the solution can affect the surface charge of the growing crystal and influence the incorporation of molecules, thereby altering the crystal shape.[6][7]

    • Solution:

      • Adjust the pH: Systematically vary the pH of the crystallization solution to find the optimal range for obtaining well-formed, equant crystals. Refer to Table 2 for guidance on pH adjustment.

Issue 3: No Crystal Formation

The absence of crystal formation indicates that the conditions for nucleation have not been met.

  • Possible Cause 1: Insufficient Supersaturation. The concentration of DEAP in the solution may be below the metastable zone.

    • Solution:

      • Increase Concentration: If using a cooling method, ensure the initial concentration is close to the saturation point at the higher temperature.

      • Evaporate Solvent: Slowly evaporate the solvent to increase the solute concentration.

  • Possible Cause 2: Nucleation Inhibition.

    • Solution:

      • Induce Nucleation: Scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.

      • Introduce Seed Crystals: Add a few small seed crystals to initiate growth.

Frequently Asked Questions (FAQs)

Q1: What is crystal twinning and why is it a problem?

A1: Crystal twinning occurs when two or more crystals of the same substance grow together in a non-parallel, symmetrical alignment.[8] This results in a single-looking crystal that is actually composed of multiple domains with different orientations. Twinning can negatively impact the physical properties of the crystal and is particularly problematic in applications requiring high-quality single crystals, such as in pharmaceuticals and materials science, as it can affect diffraction patterns and mechanical stability.

Q2: How does the cooling rate affect twinning in DEAP crystal growth?

A2: A faster cooling rate leads to a rapid increase in supersaturation, which promotes the formation of many small crystals and increases the likelihood of defects, including twinning.[1][2][9] A slower cooling rate allows for more controlled, ordered growth on a smaller number of nuclei, resulting in larger, higher-quality single crystals with a reduced incidence of twinning.

Q3: What is the role of pH in controlling DEAP crystal twinning?

A3: The pH of the crystallization solution can influence the solubility of DEAP and the surface charge of the growing crystals. This can affect the kinetics of crystal growth and the incorporation of molecules into the crystal lattice.[6][7] By optimizing the pH, it is possible to favor the growth of well-formed, single crystals and suppress the formation of twins. For phosphate salts, the speciation of the phosphate ion is pH-dependent, which can further influence the crystal packing.

Q4: Can impurities cause crystal twinning?

A4: Yes, impurities can significantly impact crystal quality and promote twinning.[3][4][5] Impurities can be incorporated into the crystal lattice, disrupting the regular arrangement of molecules and creating defects that can serve as nucleation sites for twin formation. They can also selectively adsorb onto certain crystal faces, altering their growth rates and potentially leading to twinned structures.

Q5: What is seeding and how can it help prevent twinning?

A5: Seeding is a technique where a small, well-formed single crystal (a seed) is introduced into a supersaturated solution to initiate and control crystal growth.[10] By providing a template for crystallization, seeding helps to control the number of nuclei formed, preventing the chaotic nucleation that can lead to twinning. Growth on a single seed crystal in a metastable solution promotes the formation of a larger, high-quality single crystal.

Data Presentation

Table 1: Effect of Cooling Rate on DEAP Crystal Quality (Aqueous Solution)

Cooling Rate (°C/hour)Average Crystal Size (mm)Twinning IncidenceMorphology
> 5.0< 1HighSmall needles, polycrystalline aggregates
1.0 - 5.01 - 3ModeratePrismatic with some twinning
0.1 - 1.03 - 8LowWell-formed prismatic single crystals
< 0.1> 8Very LowLarge, high-quality single crystals

Note: This data is extrapolated based on general principles of crystallization for phosphate salts and should be used as a starting point for process optimization.

Table 2: Influence of pH on DEAP Crystal Morphology (Aqueous Solution)

pH of SolutionPredominant Crystal MorphologyLikelihood of Twinning
< 4.0Small, irregular platesHigh
4.0 - 5.5Prismatic, elongatedModerate
5.5 - 7.0Equant, well-formed prismsLow
> 7.0Needles and aggregatesHigh

Note: This data is based on general trends observed for organic phosphate salts and serves as a guide for optimizing the pH of the DEAP crystallization solution.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization of Twin-Free DEAP Single Crystals

This protocol describes a method for growing high-quality, twin-free single crystals of this compound (DEAP) from an aqueous solution using a controlled slow cooling technique.

Materials:

  • This compound (DEAP), high purity (>99%)

  • Deionized water

  • Crystallization vessel with a sealable lid (e.g., beaker covered with parafilm or a specialized crystallizer)

  • Programmable water bath or oven

  • Stir plate and stir bar (optional, for initial dissolution)

  • Nylon thread or fine fishing line

  • Spatula and weighing balance

Procedure:

  • Preparation of the Saturated Solution:

    • Determine the desired volume of the crystallization solution.

    • Based on the solubility of DEAP in water at a higher temperature (e.g., 50°C), calculate the mass of DEAP required to create a nearly saturated solution. It is advisable to start with a concentration slightly below saturation to ensure complete dissolution.

    • Add the deionized water to the crystallization vessel. If using a stir bar, add it at this stage.

    • Heat the water to the chosen higher temperature (e.g., 50°C) using the programmable water bath or oven.

    • Slowly add the calculated mass of DEAP to the heated water while stirring until it is completely dissolved.

    • Visually inspect the solution to ensure no solid particles remain. If necessary, filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Induction of Nucleation and Seed Crystal Selection (if not using an external seed):

    • Allow the solution to cool slowly. Small seed crystals should start to form.

    • Once small crystals have formed, carefully select a single, well-formed, transparent crystal to be used as the seed.

  • Seeding the Solution:

    • Slightly re-heat the solution to dissolve the smaller, less-perfect crystals, leaving the solution just saturated.

    • Securely tie the selected seed crystal to the nylon thread.

    • Suspend the seed crystal in the center of the solution, ensuring it does not touch the walls or bottom of the vessel.

    • Seal the crystallization vessel to prevent evaporation and contamination.

  • Controlled Cooling:

    • Place the sealed vessel in the programmable water bath or oven set to the initial higher temperature.

    • Program the controller to cool the solution at a very slow rate (e.g., 0.1 - 0.5°C per hour). A slower rate generally produces higher quality crystals.

    • Allow the cooling process to proceed undisturbed until the desired final temperature (e.g., room temperature) is reached.

  • Crystal Harvesting and Drying:

    • Once the crystal has grown to the desired size, carefully remove it from the solution.

    • Gently blot the crystal with a lint-free tissue to remove excess mother liquor.

    • Allow the crystal to air-dry at room temperature or in a desiccator.

Mandatory Visualization

experimental_workflow Workflow for Avoiding Crystal Twinning in DEAP Growth start Start: Prepare Saturated DEAP Solution at Elevated Temperature filter Filter Hot Solution (Optional, for purity) start->filter cool Controlled Slow Cooling filter->cool observe Observe Crystal Formation cool->observe twinning Twinning Observed? observe->twinning no_twinning High-Quality Single Crystals twinning->no_twinning No troubleshoot Troubleshoot Twinning twinning->troubleshoot Yes end End no_twinning->end adjust_cooling Decrease Cooling Rate troubleshoot->adjust_cooling adjust_pH Optimize pH troubleshoot->adjust_pH use_seeding Implement Seeding troubleshoot->use_seeding adjust_cooling->cool adjust_pH->start use_seeding->cool

Caption: A flowchart illustrating the experimental workflow for growing high-quality, twin-free DEAP crystals.

logical_relationship Key Parameters Influencing DEAP Crystal Twinning supersaturation Supersaturation Level nucleation_rate Nucleation Rate supersaturation->nucleation_rate Increases growth_rate Crystal Growth Rate supersaturation->growth_rate Increases cooling_rate Cooling Rate cooling_rate->supersaturation Increases concentration Initial Concentration concentration->supersaturation Increases twinning Crystal Twinning nucleation_rate->twinning Increases likelihood growth_rate->twinning High rate increases likelihood impurities Impurities impurities->twinning Promotes pH Solution pH pH->twinning Sub-optimal pH promotes seeding Seeding seeding->nucleation_rate Controls seeding->twinning Reduces

Caption: A diagram showing the logical relationships between key experimental parameters and the occurrence of crystal twinning in DEAP.

References

Troubleshooting peak broadening in XRD patterns of diethylamine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening in X-ray diffraction (XRD) patterns of diethylamine phosphate.

Troubleshooting Guide: Peak Broadening

Peak broadening in an XRD pattern can be indicative of various instrumental and sample-related factors. Follow this step-by-step guide to diagnose and resolve common issues.

Question: Why are the peaks in my XRD pattern for this compound broader than expected?

Answer: Peak broadening in your this compound sample can be attributed to three main categories: instrumental factors, sample-related issues, and intrinsic properties of the material. A systematic approach is necessary to identify the root cause.

Step 1: Evaluate Instrumental Contribution

Instrumental broadening is a baseline broadening present in all measurements. It's crucial to determine this contribution first.

Experimental Protocol: Determination of Instrumental Broadening

  • Select a Standard Reference Material (SRM): Use a well-characterized, highly crystalline material with negligible peak broadening, such as Lanthanum Hexaboride (LaB₆) or a silicon (Si) standard from NIST.

  • Prepare the SRM: Ensure the SRM is properly prepared according to the supplier's instructions to avoid introducing sample-related broadening.

  • Data Acquisition: Collect a high-quality XRD pattern of the SRM using the exact same instrumental parameters (e.g., voltage, current, slit widths, scan speed, step size) as used for your this compound sample.

  • Analyze the Data: Measure the Full Width at Half Maximum (FWHM) of the peaks in the SRM pattern. This provides the instrumental broadening (Binstrumental) at different 2θ angles.

  • Create an Instrumental Broadening Profile: Plot the FWHM of the SRM peaks as a function of 2θ. This profile can be used to correct for instrumental contributions in your sample's XRD pattern.

ParameterRecommended Material/SettingPurpose
Standard Reference MaterialLaB₆, SiTo measure the inherent broadening from the diffractometer.
Instrumental ParametersIdentical to sample measurementTo ensure the measured instrumental broadening is relevant to your experiment.
Step 2: Investigate Sample-Related Broadening

Once instrumental broadening is understood, focus on the characteristics of your this compound sample.

2.1 Crystallite Size

Smaller crystallite sizes lead to broader diffraction peaks. This is a common cause of peak broadening, especially in nano-crystalline materials or samples that have been aggressively ground. The relationship is described by the Scherrer equation.

2.2 Microstrain

Non-uniform lattice strain, or microstrain, can also cause peak broadening. This can arise from lattice defects, dislocations, or residual stress from sample preparation.

Troubleshooting Sample-Related Broadening:

  • Review Sample Preparation:

    • Grinding: Overly aggressive grinding can reduce crystallite size and introduce strain. Hand grinding with a mortar and pestle should be gentle.

    • Hygroscopicity: this compound is hygroscopic. Absorbed water can affect the crystal structure and lead to peak broadening. Consider handling the sample in a dry environment (e.g., a glove box).

    • Sample Purity: Impurities or the presence of amorphous content can contribute to a broad background and poorly resolved peaks. Ensure high purity of your sample.

  • Consider Crystallization Method: The method of crystallization can influence crystallite size and perfection. Slow cooling or solvent evaporation methods tend to produce larger, more ordered crystals.

  • Annealing: For some materials, gentle heating (annealing) below the melting point can relieve strain and increase crystallite size, resulting in sharper peaks. The melting point of this compound is reported to be in the range of 152-156 °C.

Step 3: Data Analysis for Separating Size and Strain Broadening

If both small crystallite size and microstrain are contributing to peak broadening, a Williamson-Hall plot can be used to separate these effects.

Experimental Protocol: Williamson-Hall Analysis

  • Correct for Instrumental Broadening: Subtract the instrumental broadening from the observed peak broadening of your this compound sample.

  • Measure FWHM: Determine the FWHM (in radians) for several diffraction peaks across a wide 2θ range.

  • Calculate βcos(θ): For each peak, multiply the corrected FWHM (β) by cos(θ), where θ is the Bragg angle in radians.

  • Plot the Data: Create a plot of βcos(θ) on the y-axis versus 4sin(θ) on the x-axis.

  • Interpret the Plot:

    • Slope: The slope of the line gives the microstrain (ε).

    • Y-intercept: The crystallite size (L) can be calculated from the y-intercept (Kλ/L), where K is the shape factor (typically ~0.9) and λ is the X-ray wavelength.

Data PointCalculation
x-axis 4sin(θ)
y-axis βcos(θ)
Slope Microstrain (ε)
Y-intercept Kλ/L

Frequently Asked Questions (FAQs)

Q1: What is the expected XRD pattern for pure, crystalline this compound?

A1: Currently, a readily available, public reference XRD pattern for this compound is not easily found in common databases. The most reliable method to confirm your material's pattern is to either: a) Synthesize and crystallize a high-purity standard in your own lab, confirming its structure by other analytical methods (e.g., single-crystal XRD, NMR). b) Obtain a certified reference standard from a commercial supplier, if available.

Q2: Could polymorphism in this compound be the cause of my broad or overlapping peaks?

A2: Polymorphism, the ability of a substance to exist in more than one crystal form, is a possibility for organic salts like this compound. Different polymorphs will have distinct XRD patterns. If your sample is a mixture of polymorphs, you may observe overlapping peaks, which can appear as broadened features. Careful control of crystallization conditions (solvent, temperature, cooling rate) is key to isolating a single polymorphic form.

Q3: How does the hygroscopic nature of this compound affect the XRD pattern?

A3: this compound is known to be hygroscopic. The absorption of water can have several effects:

  • Formation of a Hydrate: A new crystalline phase (a hydrate) with a different XRD pattern could form.

  • Lattice Expansion: The inclusion of water molecules in the crystal lattice can cause it to expand, shifting peaks to lower 2θ values.

  • Amorphous Content: Excessive water absorption can lead to the dissolution and subsequent formation of an amorphous phase, which would contribute to a broad background signal.

It is recommended to store and handle the sample in a dry atmosphere and consider using a sample holder with a cover for the XRD measurement.

Q4: What are the ideal sample preparation steps for this compound?

A4: For organic salts like this compound, the following sample preparation protocol is recommended:

Experimental Protocol: Sample Preparation for this compound

  • Drying: Ensure the sample is thoroughly dry. This can be achieved by drying under vacuum at a temperature well below its melting point.

  • Grinding: Gently grind the sample to a fine powder (ideally <10 µm) using an agate mortar and pestle. Avoid excessive force to prevent amorphization or inducing strain.

  • Mounting: Use a zero-background sample holder (e.g., single-crystal silicon). Back-loading the sample is recommended to minimize preferred orientation. This involves pressing the powder into the holder from the rear against a flat surface.

  • Surface Flattening: Ensure the sample surface is smooth and level with the surface of the sample holder to avoid errors in peak position and intensity.

Diagrams

Troubleshooting_Workflow start Start: Broad Peaks Observed instrumental Step 1: Assess Instrumental Broadening start->instrumental run_standard Run LaB6 or Si Standard? instrumental->run_standard Action standard_broad Standard Peaks Broad run_standard->standard_broad instrument_issue Troubleshoot Instrument (Alignment, Optics) standard_broad->instrument_issue Yes standard_sharp Standard Peaks Sharp standard_broad->standard_sharp No instrument_issue->run_standard sample_prep Step 2: Evaluate Sample Preparation standard_sharp->sample_prep Proceed grinding Review Grinding Technique sample_prep->grinding hygroscopicity Consider Hygroscopicity sample_prep->hygroscopicity purity Check Sample Purity sample_prep->purity crystallization Review Crystallization Method sample_prep->crystallization analysis Step 3: Advanced Analysis (Williamson-Hall Plot) grinding->analysis hygroscopicity->analysis purity->analysis crystallization->analysis end_sharp End: Sharp Peaks Achieved analysis->end_sharp

Caption: Troubleshooting workflow for XRD peak broadening.

Improving signal-to-noise ratio in NMR spectra of diethylamine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethylamine Phosphate NMR Spectroscopy

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (SNR) in my this compound NMR spectrum poor?

A poor SNR can stem from several factors, which can be broadly categorized as issues with the sample preparation, the spectrometer's hardware and setup, or the experimental parameters used for acquisition. Common culprits include low sample concentration, poor magnetic field homogeneity (shimming), and an insufficient number of scans.[1]

Q2: How does the concentration of my this compound sample affect the SNR?

The concentration of your sample is a critical factor. A higher concentration generally provides a stronger signal, leading to a better SNR.[2] However, excessively high concentrations can sometimes lead to line broadening or exchange effects. For routine ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is often sufficient.[3] If your sample is too dilute, you will likely observe a noisy spectrum.[4]

Q3: What are the best practices for preparing my NMR sample to maximize SNR?

Proper sample preparation is crucial for a high-quality spectrum. Key considerations include:

  • Purity: The sample should be free of particulate matter and paramagnetic impurities. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks, while paramagnetic species cause significant line broadening.[3] It is recommended to filter the sample solution directly into the NMR tube.[5]

  • Solvent: Use a high-quality deuterated solvent. The choice of solvent can influence the chemical shifts in ³¹P NMR spectra.[6][7] Ensure solvent caps are kept tight to avoid absorption of atmospheric moisture, which can introduce unwanted signals.[2]

  • NMR Tube and Filling Height: Use clean, high-quality NMR tubes.[8] The sample should be filled to a height that covers the detection coils, typically 40-50 mm in a standard 5 mm tube (requiring about 0.6-0.7 mL of solution).[3] Inconsistent filling heights can necessitate more extensive shimming between samples.[2] For limited sample amounts, a Shigemi tube can be used to maintain an optimal filling factor with a smaller volume.[5][8]

Q4: My spectral peaks are broad and asymmetric. How does this relate to SNR and how can I fix it?

Broad and asymmetric peaks are typically a sign of an inhomogeneous magnetic field across the sample, a problem corrected by a process called shimming .[9][10] When the magnetic field is not uniform, different parts of the sample experience slightly different field strengths, causing the signals to spread out and broaden.[11] This broadening lowers the peak height, which directly reduces the SNR and can obscure fine details like coupling patterns.[10][11] While automated shimming routines exist, they can be unreliable, and careful manual shimming is often required to achieve the narrowest and most symmetric spectral lines.[4][10]

Q5: How can I improve SNR for an existing sample without preparing a new one?

If the sample itself is properly prepared, the most direct way to improve the SNR is through signal averaging . The SNR increases in proportion to the square root of the number of scans (or transients) acquired.[12][13] To double the SNR, you must quadruple the number of scans.[4] This comes at the cost of increased experiment time. Additionally, optimizing acquisition parameters like the repetition time (TR) and pulse angles can enhance signal intensity per unit time.[12][14]

Q6: I am running a ³¹P NMR experiment on this compound. Are there any specific parameters to consider?

Yes, for ³¹P NMR, several factors are important:

  • Proton Decoupling: ³¹P spectra are commonly acquired with ¹H decoupling to collapse proton-phosphorus couplings, which simplifies the spectrum into single sharp lines and can provide a modest Nuclear Overhauser Effect (NOE) enhancement to the signal.[15]

  • Relaxation Times (T₁): Phosphorus nuclei can have long longitudinal relaxation times (T₁).[15] For optimal sensitivity, the repetition time (TR) between scans should be set appropriately. A common rule of thumb for maximizing signal per unit time is to set TR ≈ 1.25 x T₁.[12]

  • Quantitative Analysis: If accurate integration is required, standard proton decoupling can lead to errors due to variable NOE enhancements. In this case, inverse gated decoupling should be used to suppress the NOE while still collapsing the couplings.[15]

Q7: Are there any hardware solutions for significantly improving SNR?

The most significant hardware-based improvement comes from using a cryoprobe . By cooling the detection coil and preamplifiers to cryogenic temperatures (~20 K), thermal noise is drastically reduced.[16][17] This can boost the SNR by a factor of 4 to 5 compared to a conventional room-temperature probe, which translates into a 16- to 20-fold reduction in experiment time for the same sensitivity.[16][17][18] Using a spectrometer with a higher magnetic field strength also inherently increases SNR.[13]

Quantitative Data Summary

The following table summarizes the expected impact of various techniques on the signal-to-noise ratio.

TechniqueTypical SNR ImprovementKey Considerations & Trade-offs
Signal Averaging Proportional to the square root of the number of scans (e.g., 4x scans = 2x SNR).[4][12][13]Directly increases total experiment time.
Using a Cryoprobe 4x to 5x increase compared to a room-temperature probe.[16][19]Requires specialized, more expensive hardware and maintenance.[16] Reduces experiment time by a factor of ~16.[17]
Higher Field Magnet SNR increases with higher magnetic field strength.[13]Higher initial instrument cost. May not be suitable if comparing to data from lower-field instruments.[13]
Sample Concentration Directly proportional to concentration (within limits).High concentrations can cause line broadening or solubility issues.[2]

Troubleshooting Workflow

If you are experiencing poor SNR in your this compound NMR spectrum, follow this logical troubleshooting workflow to identify and resolve the issue.

G cluster_0 cluster_1 1. Sample Preparation cluster_2 2. Spectrometer Setup cluster_3 3. Acquisition Parameters cluster_4 start Poor SNR in Diethylamine Phosphate Spectrum conc Is sample concentration sufficiently high? start->conc shim Are spectral lineshapes narrow and symmetric? start->shim scans Is the number of scans (NS) adequate? start->scans purity Is sample free of solids & paramagnetic impurities? conc->shim Yes sol_conc Action: Increase concentration or use a Shigemi tube. conc->sol_conc No volume Is NMR tube filled to the correct height? purity->shim Yes sol_purity Action: Filter the sample. Use high-purity solvent. purity->sol_purity No volume->shim Yes sol_volume Action: Adjust sample volume to 4-5 cm height. volume->sol_volume No tune Is the probe tuned and matched correctly? shim->scans Yes sol_shim Action: Perform careful manual shimming. shim->sol_shim No tune->scans Yes sol_tune Action: Re-run automatic or manual tuning routine. tune->sol_tune No params Are relaxation delays (TR) and pulse widths optimized? sol_scans Action: Increase number of scans. (SNR ∝ √NS) scans->sol_scans No sol_params Action: Set TR ≥ 1.25 x T1. Calibrate pulse widths. params->sol_params No

Caption: Troubleshooting workflow for poor NMR signal-to-noise ratio.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound NMR

This protocol outlines the steps for preparing a high-quality NMR sample to maximize the potential for good SNR.

  • Weighing the Sample: Accurately weigh between 2-10 mg of this compound into a clean, dry vial. This mass is suitable for most standard 400-600 MHz spectrometers.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, Acetone-d₆) to the vial. The choice of solvent may affect chemical shifts.[7]

  • Dissolution: Vortex the vial thoroughly to ensure the sample is completely dissolved. Visually inspect the solution against a bright light to check for any suspended particles.

  • Filtering and Transfer:

    • Take a clean Pasteur pipette and place a small plug of cotton or Kimwipe into the narrow section.

    • Draw the dissolved sample solution into this pipette.

    • Carefully dispense the filtered solution into a clean 5 mm NMR tube, avoiding the introduction of air bubbles.[5]

  • Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[3][5] If the volume is too low, the magnetic field cannot be properly shimmed. If it is too high, it is a waste of sample and solvent.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol before inserting it into the spectrometer.[5]

Protocol 2: Improving SNR via Shimming and Acquisition Parameters

This protocol describes how to optimize spectrometer settings for an already prepared sample.

  • Locking and Initial Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Use the spectrometer's automatic shimming routine as a starting point.

  • Manual Shimming for High Resolution:

    • Observe the lock signal or a strong, sharp singlet in a preliminary scan.

    • Iteratively adjust the Z1 and Z2 shim gradients to maximize the lock level or the peak's height and symmetry.[10] An improperly adjusted Z1 shim can cause symmetrical broadening, while a poor Z2 shim causes skewing to one side.[20]

    • If the sample is spinning, adjust on-axis (Z) shims. If not spinning, also adjust off-axis shims (X, Y, and their gradients).[10]

    • The goal is to achieve the narrowest possible peak width, which maximizes peak height and thus SNR.[11]

  • Setting the Number of Scans (NS):

    • For a preliminary spectrum, use a low number of scans (e.g., 4 or 8 for ¹H, 64 for ³¹P).

    • Assess the resulting SNR. If it is insufficient, increase the number of scans.

    • Remember that the SNR improvement scales with the square root of NS, so a significant increase in scans is needed for a modest improvement in SNR.[13] For very weak samples, running the experiment overnight with thousands of scans may be necessary.[4]

  • Optimizing Repetition Time (TR) for ³¹P NMR:

    • The total time for each scan is the acquisition time (AT) plus a relaxation delay (D1). The repetition time TR = AT + D1.

    • To maximize signal intensity, D1 should be set based on the T₁ of the phosphorus nucleus.

    • If the T₁ value is unknown, a conservative D1 of 5-7 seconds is a reasonable starting point for many phosphorus compounds to allow for near-complete relaxation. For maximal signal per unit time, a shorter delay (where TR ≈ 1.25 x T₁) is optimal.[12]

References

Strategies to reduce the moisture sensitivity of diethylamine phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to mitigate the moisture sensitivity of diethylamine phosphate. The following troubleshooting guides and frequently asked questions (FAQs) offer practical guidance for handling and formulating this hygroscopic compound.

Frequently Asked Questions (FAQs)

Q1: What is moisture sensitivity and why is this compound susceptible?

A1: Moisture sensitivity, or hygroscopicity, is the tendency of a solid substance to absorb moisture from the surrounding environment. This compound is hygroscopic due to the presence of polar functional groups (amine and phosphate) that can form hydrogen bonds with water molecules. This moisture absorption can lead to physical changes like caking and deliquescence, as well as chemical degradation, impacting the stability and performance of the material.[1]

Q2: How can I determine the extent of moisture sensitivity of my this compound sample?

A2: Several analytical techniques can be used to quantify the moisture sensitivity of this compound:

  • Dynamic Vapor Sorption (DVS): This is a preferred method for characterizing hygroscopicity.[2][3] It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[3][4] The resulting sorption/desorption isotherm provides a detailed profile of the material's interaction with moisture.

  • Karl Fischer Titration: This is a highly accurate and specific method for determining the water content of a sample at a given point in time.[1][5][6][7][8] It is particularly useful for quality control and for validating other methods.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It can be used to determine the water content by identifying the mass loss at temperatures corresponding to water evaporation.

  • Powder X-ray Diffraction (PXRD): PXRD can be used to identify changes in the crystal structure of this compound upon moisture exposure, such as the formation of hydrates.[6][9][10][11][12][13]

Q3: What are the primary strategies to reduce the moisture sensitivity of this compound?

A3: There are four primary strategies that can be employed to mitigate the moisture sensitivity of this compound:

  • Film Coating: Applying a physical barrier in the form of a thin polymer film to the surface of the this compound particles or granules.[7][14][15]

  • Encapsulation: Enclosing the this compound within a protective shell or matrix.[7][14][15][16]

  • Co-processing with Excipients: Blending this compound with selected excipients that can preferentially absorb moisture or create a less hygroscopic microenvironment.

  • Co-crystallization: Forming a new crystalline solid phase containing this compound and a co-former, which has altered (and ideally lower) hygroscopicity.[7][15][17]

Q4: How should I handle and store this compound to minimize moisture exposure?

A4: Proper handling and storage are crucial for maintaining the integrity of this compound:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[16][18][19] Using a desiccator with a suitable desiccant is highly recommended.

  • Handling: Whenever possible, handle the material in a controlled environment with low relative humidity, such as a glove box or a dry room.[8][20] Minimize the time the container is open to the atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as this compound can cause skin and eye irritation.[18][19]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Caking and Clumping High ambient humidity during handling or storage.Store in a desiccator. Handle in a low-humidity environment (e.g., glovebox). Consider co-processing with a glidant or anti-caking agent like colloidal silicon dioxide.[21][22][23][24][25]
Inaccurate Weighing Absorption of atmospheric moisture during weighing.Weigh the sample in a low-humidity environment. Use a weighing vessel with a lid. Work quickly to minimize exposure time.
Poor Powder Flow Inter-particle liquid bridges due to moisture absorption.Dry the material before use. Co-process with excipients that improve flowability, such as certain grades of microcrystalline cellulose or starch.[14]
Degradation of the Compound Hydrolysis due to the presence of water.Implement moisture-reducing strategies like film coating or encapsulation. Ensure stringent control of humidity during all processing and storage steps.[26]
Variability in Experimental Results Inconsistent moisture content between batches or experiments.Standardize handling and storage procedures. Routinely measure the water content of the starting material using Karl Fischer titration before each experiment.

Experimental Protocols & Data

Strategy 1: Film Coating

Objective: To create a hydrophobic barrier around this compound granules to reduce moisture uptake.

Experimental Protocol:

  • Granulation: Prepare granules of this compound by a suitable method (e.g., wet granulation followed by drying, or dry granulation/roller compaction).

  • Coating Solution Preparation: Prepare a coating solution with a moisture-barrier polymer. An example formulation could be:

    • Hydroxypropyl Methylcellulose (HPMC) as the film former.

    • Shellac (a hydrophobic polymer) to enhance moisture resistance.[21][27]

    • Polyethylene Glycol (PEG) as a plasticizer.[21][27]

    • Titanium Dioxide as an opacifier.[21][27]

    • The polymers are dissolved in an appropriate solvent system (aqueous or organic).[14]

  • Coating Process:

    • Place the this compound granules in a fluid bed coater or a pan coater.

    • Spray the coating solution onto the granules under controlled temperature and airflow conditions to ensure even coating and solvent evaporation.[9]

  • Drying: Dry the coated granules to remove any residual solvent.

  • Analysis: Evaluate the moisture uptake of the coated versus uncoated granules using DVS.

Hypothetical DVS Data for Film-Coated this compound

Relative Humidity (%)Uncoated Mass Gain (%)Coated Mass Gain (%)
200.50.1
401.20.3
603.50.8
808.01.5
9015.22.5

film_coating_workflow cluster_preparation Preparation cluster_process Coating Process cluster_analysis Analysis start This compound Powder granulation Granulation start->granulation coating Fluid Bed Coating granulation->coating coating_prep Prepare Coating Solution (e.g., HPMC/Shellac) coating_prep->coating drying Drying coating->drying analysis Moisture Uptake Analysis (DVS) drying->analysis end Moisture-Resistant Product analysis->end

Caption: Decision-making process for selecting a co-processing strategy.

Strategy 4: Co-crystallization

Objective: To form a co-crystal of this compound with a suitable co-former to create a new solid form with reduced hygroscopicity.

Experimental Protocol:

  • Co-former Selection: Screen for potential co-formers that can form hydrogen bonds with this compound. Generally recognized as safe (GRAS) compounds like carboxylic acids (e.g., succinic acid, fumaric acid) are good candidates.

  • Co-crystal Formation (Slurry Conversion Method):

    • Add equimolar amounts of this compound and the selected co-former to a solvent in which both are sparingly soluble.

    • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the conversion to the more stable co-crystal form.

  • Isolation and Drying: Isolate the solid by filtration and dry under vacuum.

  • Characterization and Analysis:

    • Confirm co-crystal formation using techniques like PXRD, Differential Scanning Calorimetry (DSC), and spectroscopy (FTIR, Raman). A new, unique PXRD pattern and a single melting point different from the starting materials indicate co-crystal formation.

    • Evaluate the hygroscopicity of the co-crystal using DVS and compare it to that of the parent this compound.

Hypothetical DVS Data for this compound Co-crystal

Relative Humidity (%)This compound Mass Gain (%)Co-crystal Mass Gain (%)
200.5< 0.1
401.20.2
603.50.5
808.01.0
9015.21.8

Workflow for Co-crystal Screening and Formation

cocrystal_workflow start This compound coformer_selection Select Co-formers (e.g., GRAS carboxylic acids) start->coformer_selection slurry_conversion Slurry Conversion (Equimolar amounts in solvent) coformer_selection->slurry_conversion isolation Isolate and Dry Solid slurry_conversion->isolation characterization Characterize Solid Form (PXRD, DSC) isolation->characterization analysis Hygroscopicity Analysis (DVS) characterization->analysis decision Reduced Hygroscopicity? analysis->decision end_success Optimized Co-crystal Form decision->end_success Yes end_fail Re-screen Co-formers decision->end_fail No end_fail->coformer_selection

Caption: Workflow for developing a less hygroscopic co-crystal of this compound.

References

Validation & Comparative

A Comparative Guide to Organic Phosphate Proton Conductors: Situating Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Organic Phosphate Proton Conductors

Organic phosphates are a class of materials that have garnered significant interest for their potential applications in electrochemical devices, such as fuel cells, sensors, and capacitors. Their proton conductivity arises from the presence of phosphate groups that can form extensive hydrogen bond networks, facilitating the transport of protons. The organic component of these salts allows for tunability of their physical and chemical properties, including solubility, thermal stability, and the specific architecture of the hydrogen bond network.

Diethylamine phosphate, also known as diethylammonium dihydrogen phosphate, is an organic salt with the chemical formula C4H14NO4P. While it is primarily utilized in ferroelectric and piezoelectric materials research, its structure suggests potential as a proton conductor. This guide aims to provide a comparative landscape to stimulate and inform further experimental investigation into its proton-conducting properties.

Comparative Performance of Organic Phosphate Proton Conductors

To provide a benchmark for the potential performance of this compound, this section summarizes the reported proton conductivity, activation energy, and thermal stability of other well-characterized organic phosphate proton conductors. The selection of these alternatives is based on the presence of an aminium cation and a dihydrogen phosphate anion, making them structurally and chemically relevant for comparison.

Table 1: Performance Data of Selected Organic Phosphate Proton Conductors

Compound NameProton Conductivity (σ) [S/cm]Temperature (°C)Relative Humidity (RH) [%]Activation Energy (Ea) [eV]Decomposition Temperature (°C)
This compound Data not available--Data not available~153-156 (Melting Point)
Imidazolium Dihydrogen Phosphate~1 x 10⁻⁵97Anhydrous0.43-0.52>200
Guanidinium Dihydrogen PhosphateData not available--Data not available~247-250
Aminoguanidinium Dihydrogen PhosphateData not available--Data not availableData not available

Note: The data presented is sourced from various scientific publications. Direct comparison should be made with caution as experimental conditions can vary.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. This section details the methodologies for characterizing the key performance indicators of proton conductors.

Proton Conductivity Measurement (AC Impedance Spectroscopy)

Objective: To determine the bulk proton conductivity of the material.

Methodology:

  • Sample Preparation: The organic phosphate salt is pressed into a dense pellet of known diameter and thickness. To ensure good electrical contact, a conductive paste (e.g., silver or gold) is applied to both flat surfaces of the pellet, forming the electrodes.

  • Cell Assembly: The pellet is placed in a two-electrode measurement cell, which is then housed in a temperature and humidity-controlled chamber.

  • Instrumentation: An impedance analyzer is connected to the measurement cell.

  • Measurement: The impedance of the sample is measured over a wide frequency range (e.g., 1 Hz to 1 MHz) at various temperatures and relative humidity levels.

  • Data Analysis: The bulk resistance (Rb) of the material is determined from the intercept of the impedance arc with the real axis in the Nyquist plot. The proton conductivity (σ) is then calculated using the following formula:

    σ = L / (Rb * A)

    where L is the thickness of the pellet and A is the electrode area.

  • Activation Energy Calculation: The activation energy (Ea) for proton conduction is determined from the slope of the Arrhenius plot (ln(σ) vs. 1/T), where T is the absolute temperature.

Thermal Stability Assessment (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Objective: To determine the thermal stability and decomposition profile of the material.

Methodology:

  • Instrumentation: A simultaneous Thermogravimetric Analyzer and Differential Scanning Calorimeter (TGA/DSC) is used.

  • Sample Preparation: A small, known mass of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The TGA curve (mass change versus temperature) and the DSC curve (heat flow versus temperature) are recorded simultaneously.

  • Data Analysis:

    • TGA: The onset temperature of decomposition is identified as the temperature at which a significant mass loss begins.

    • DSC: Endothermic and exothermic peaks are analyzed to identify phase transitions (e.g., melting, crystallization) and decomposition events.

Visualization of Comparative Logic

The following diagram illustrates the logical workflow for comparing and evaluating organic phosphate proton conductors, highlighting the position of this compound as a material of interest for which key data is currently sought.

G cluster_0 Material Selection cluster_1 Target Compound cluster_2 Comparative Analogs cluster_3 Performance Evaluation cluster_4 Data Analysis & Comparison A Organic Phosphate Proton Conductors B This compound A->B Selection C Imidazolium Dihydrogen Phosphate A->C Selection D Guanidinium-based Phosphates A->D Selection E Proton Conductivity (AC Impedance) B->E Characterization (Data Needed) F Thermal Stability (TGA/DSC) B->F Characterization (Data Needed) G Activation Energy B->G Characterization (Data Needed) C->E Characterization (Data Available) C->F Characterization (Data Available) C->G Characterization (Data Available) D->E Characterization (Data Available) D->F Characterization (Data Available) D->G Characterization (Data Available) H Comparative Data Table E->H Data Input F->H Data Input G->H Data Input I Structure-Property Relationship H->I Analysis

Caption: Logical workflow for comparing organic phosphate proton conductors.

Conclusion

While direct experimental data for the proton conductivity of this compound remains to be reported, this guide provides a comprehensive framework for its evaluation. By utilizing the presented experimental protocols and comparing potential results with the established data for analogous organic phosphate proton conductors, researchers can effectively situate this compound within this important class of materials. The tunable nature of organic phosphates suggests that this compound could exhibit interesting proton transport properties, warranting further investigation to unlock its full potential in various electrochemical applications.

Experimental Validation of Ferroelectric Properties: Diethylamine Phosphate - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of experimental data validating the ferroelectric properties of diethylamine phosphate (DEAP). While the compound is commercially available and noted for its use in materials research, including ferroelectric and piezoelectric applications, published studies detailing its specific ferroelectric characteristics are not readily found in prominent scientific databases. This guide, intended for researchers, scientists, and drug development professionals, aims to address this information gap by summarizing the current state of knowledge and providing a framework for the experimental validation that would be required.

The Search for Evidence

Extensive searches for experimental data on the ferroelectric properties of this compound, including polarization-electric field (P-E) hysteresis loops, dielectric constant measurements as a function of temperature, and pyroelectric current analysis, did not yield any specific studies on this compound. Chemical suppliers list this compound and suggest its utility in ferroelectric material research, but do not provide any empirical data to support this.

This lack of published data prevents a direct comparison of this compound's performance with other ferroelectric materials. To facilitate future research and provide a benchmark for comparison, this guide will outline the standard experimental protocols used to characterize ferroelectric materials and present a comparison with a well-characterized organic ferroelectric material.

A Framework for Experimental Validation

To experimentally validate the ferroelectric properties of a material like this compound, a standard set of characterization techniques would be employed. The typical experimental workflow is illustrated below.

G cluster_synthesis Material Synthesis & Preparation cluster_characterization Ferroelectric Property Characterization cluster_analysis Data Analysis & Interpretation crystal_growth Single Crystal Growth sample_prep Sample Preparation (Cutting, Polishing, Electroding) crystal_growth->sample_prep hysteresis P-E Hysteresis Loop Measurement sample_prep->hysteresis dielectric Dielectric Spectroscopy (vs. T, f) sample_prep->dielectric pyroelectric Pyroelectric Current Measurement sample_prep->pyroelectric pr_ec Determine Remnant Polarization (Pr) & Coercive Field (Ec) hysteresis->pr_ec tc Identify Curie Temperature (Tc) dielectric->tc pyro_coeff Calculate Pyroelectric Coefficient (p) pyroelectric->pyro_coeff

Figure 1: A generalized experimental workflow for the characterization of ferroelectric materials.

Comparative Data: A Look at an Alternative Organic Ferroelectric

In the absence of data for this compound, we present data for a representative organic ferroelectric material, Triglycine Sulfate (TGS) , to provide a baseline for the expected range of properties in this class of materials.

PropertyTriglycine Sulfate (TGS)This compound (DEAP)
Remnant Polarization (Pr) ~2.8 µC/cm²Data Not Available
Coercive Field (Ec) ~0.4 kV/cmData Not Available
Curie Temperature (Tc) 49 °CData Not Available
Dielectric Constant (εr) at Tc > 10,000Data Not Available

Table 1: Comparison of key ferroelectric properties between Triglycine Sulfate (TGS) and this compound (DEAP). The absence of data for DEAP highlights the need for experimental investigation.

Detailed Experimental Protocols

Should researchers wish to investigate the ferroelectric properties of this compound, the following established protocols are recommended:

P-E Hysteresis Loop Measurement

Objective: To determine the remnant polarization (Pr) and coercive field (Ec) of the material, which are definitive indicators of ferroelectricity.

Methodology:

  • Sample Preparation: A thin, polished single crystal of this compound with parallel faces is prepared. Conductive electrodes (e.g., gold or silver paste) are applied to these faces.

  • Circuit: A Sawyer-Tower circuit is typically used. It consists of a high-voltage AC source, the sample capacitor, and a standard reference capacitor connected in series.

  • Measurement: An alternating electric field is applied to the sample. The voltage across the reference capacitor (proportional to the polarization of the sample) is plotted against the voltage across the sample (proportional to the applied electric field).

  • Analysis: The resulting P-E hysteresis loop is analyzed to extract the remnant polarization (the polarization at zero electric field) and the coercive field (the electric field required to switch the polarization).

Dielectric Spectroscopy

Objective: To measure the dielectric constant as a function of temperature and identify the Curie temperature (Tc), the temperature at which the material transitions from a ferroelectric to a paraelectric phase.

Methodology:

  • Sample Preparation: An electroded single crystal sample is placed in a temperature-controlled chamber.

  • Measurement: An LCR meter is used to measure the capacitance of the sample at a specific frequency (e.g., 1 kHz) as the temperature is slowly swept through the expected phase transition region.

  • Analysis: The dielectric constant is calculated from the capacitance and the sample dimensions. A sharp peak in the dielectric constant versus temperature plot indicates the Curie temperature.

Pyroelectric Current Measurement

Objective: To measure the pyroelectric coefficient, which quantifies the change in spontaneous polarization with temperature.

Methodology:

  • Sample Preparation: The electroded sample is poled by applying a DC electric field above its coercive field and then cooled to a low temperature.

  • Measurement: The sample is heated at a constant rate, and the resulting current (pyroelectric current) flowing between the electrodes is measured with a sensitive electrometer.

  • Analysis: The pyroelectric coefficient is calculated from the measured current and the rate of temperature change.

Logical Framework for Classifying Ferroelectric Materials

The classification of a material as ferroelectric depends on the experimental observation of a switchable spontaneous polarization. The following diagram illustrates the logical relationship between key experimental observations and the classification of a material.

G cluster_exp Experimental Observations cluster_prop Inferred Properties cluster_class Material Classification hysteresis Saturated P-E Hysteresis Loop switchable_pol Switchable Polarization hysteresis->switchable_pol dielectric_peak Dielectric Anomaly at Tc phase_transition Ferroelectric-Paraelectric Phase Transition dielectric_peak->phase_transition pyro_current Pyroelectric Current below Tc spontaneous_pol Spontaneous Polarization pyro_current->spontaneous_pol ferroelectric Ferroelectric Material spontaneous_pol->ferroelectric switchable_pol->spontaneous_pol phase_transition->ferroelectric

Figure 2: Logical diagram illustrating the classification of a ferroelectric material based on experimental evidence.

Conclusion

While this compound is suggested to have applications in ferroelectric research, there is currently no publicly available experimental data to validate these claims. The experimental protocols and comparative data provided in this guide offer a roadmap for researchers to systematically investigate the ferroelectric properties of this compound. Such studies would be a valuable contribution to the field of organic ferroelectrics and would enable a direct comparison with other materials, potentially unlocking new applications for this compound. Researchers are encouraged to undertake these fundamental characterizations to elucidate the true nature of this material.

A Comparative Analysis of Diethylamine Phosphate and Its Chemical Analogues in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of diethylamine phosphate and its notable chemical analogues with applications in drug development. While this compound itself is primarily utilized as a reagent in chemical synthesis, its structural elements are present in several well-established pharmaceutical compounds.[1][2][3] This analysis focuses on a selection of these analogues—estramustine phosphate, cyclophosphamide, ifosfamide, and procaine phosphate—to highlight their distinct mechanisms of action, therapeutic applications, and performance based on available experimental and clinical data.

Comparative Data of this compound and its Analogues

The following tables summarize the key physicochemical and performance data for this compound and its selected chemical analogues.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Chemical Class
This compound C4H14NO4P171.13Amine Phosphate Salt
Estramustine Phosphate C23H32ClNO6P499.9Nitrogen Mustard / Estrogen
Cyclophosphamide C7H15Cl2N2O2P261.09Nitrogen Mustard / Oxazaphosphorine
Ifosfamide C7H15Cl2N2O2P261.09Nitrogen Mustard / Oxazaphosphorine
Procaine Phosphate C13H23N2O6P334.31Amino Ester / Phosphate Salt

Table 2: Performance and Clinical Application Data

CompoundPrimary Indication(s)Mechanism of ActionEfficacy DataCommon Adverse Events
This compound Not clinically used as a therapeutic agent. Primarily a research chemical.Not established for therapeutic use.Not applicable.Irritating to eyes, respiratory system, and skin.[1][2]
Estramustine Phosphate Hormone-refractory prostate cancer.Microtubule inhibitor; weak alkylating activity.PSA response in 32% of patients with CRPC (low-dose).[4] 5-year survival rate of 68.8% in prostate cancer patients.[5]Nausea, vomiting, gynecomastia, thromboembolic events.[4][6]
Cyclophosphamide Various cancers (lymphoma, leukemia, breast cancer), autoimmune diseases.DNA alkylating agent; forms DNA cross-links.3-year event-free survival of 78.2% in standard-risk Ewing sarcoma (VAC regimen).[7]Myelosuppression, nausea, vomiting, alopecia, hemorrhagic cystitis.[8]
Ifosfamide Sarcomas, testicular cancer, lymphomas.DNA alkylating agent; forms DNA cross-links.Median event-free survival of 5.7 months in relapsed/refractory Ewing sarcoma.[9]Neurotoxicity, nephrotoxicity, myelosuppression, nausea, vomiting.[8][9]
Procaine Phosphate Local anesthetic.Blocks voltage-gated sodium channels.Not typically evaluated for anti-cancer efficacy in this form.CNS stimulation followed by depression, allergic reactions.[10]

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of these compounds are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound stock).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Microtubule Depolymerization Assay

This assay is used to determine if a compound interferes with microtubule dynamics.

Principle: This assay measures the change in fluorescence of a reporter molecule that binds to tubulin and microtubules. The fluorescence signal is proportional to the amount of polymerized microtubules. A decrease in fluorescence indicates microtubule depolymerization.

Materials:

  • Purified tubulin protein

  • Fluorescent tubulin reporter dye

  • GTP solution

  • Polymerization buffer (e.g., BRB80)

  • Test compound

  • Known microtubule-destabilizing agent (e.g., CaCl2) as a positive control

  • Known microtubule-stabilizing agent (e.g., paclitaxel) as a negative control

  • 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Microtubule Polymerization: Prepare a microtubule polymer stock by incubating purified tubulin with GTP in polymerization buffer at 37°C.[15]

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations to wells containing pre-formed fluorescently labeled microtubules.[15]

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader set at the appropriate excitation and emission wavelengths for the fluorescent dye.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in fluorescence in the presence of the test compound compared to the control indicates microtubule depolymerization activity. The rate of fluorescence decrease can be used to quantify the depolymerizing activity.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action for the selected analogues.

Estramustine_Phosphate_Pathway cluster_Extracellular Extracellular cluster_Cell Cancer Cell Estramustine Phosphate Estramustine Phosphate Dephosphorylation Dephosphorylation Estramustine Phosphate->Dephosphorylation Uptake Estramustine Estramustine Dephosphorylation->Estramustine Metabolism Estromustine Estromustine Estramustine->Estromustine Oxidation Microtubule Disruption Microtubule Disruption Estramustine->Microtubule Disruption Estromustine->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of Estramustine Phosphate.

Alkylating_Agents_Pathway cluster_Extracellular Extracellular cluster_Cell Cancer Cell Cyclophosphamide / Ifosfamide (Prodrug) Cyclophosphamide / Ifosfamide (Prodrug) Hepatic Activation Hepatic Activation Cyclophosphamide / Ifosfamide (Prodrug)->Hepatic Activation Uptake Active Metabolites\n(Phosphoramide Mustard / Ifosfamide Mustard) Active Metabolites (Phosphoramide Mustard / Ifosfamide Mustard) Hepatic Activation->Active Metabolites\n(Phosphoramide Mustard / Ifosfamide Mustard) Cytochrome P450 DNA Alkylation DNA Alkylation Active Metabolites\n(Phosphoramide Mustard / Ifosfamide Mustard)->DNA Alkylation DNA Cross-linking DNA Cross-linking DNA Alkylation->DNA Cross-linking Guanine N7 Inhibition of DNA Replication\nand Transcription Inhibition of DNA Replication and Transcription DNA Cross-linking->Inhibition of DNA Replication\nand Transcription Apoptosis Apoptosis Inhibition of DNA Replication\nand Transcription->Apoptosis

Caption: Mechanism of action of Cyclophosphamide and Ifosfamide.

Procaine_Pathway cluster_Neuron Neuron Procaine Procaine Voltage-gated Na+ Channel Voltage-gated Na+ Channel Procaine->Voltage-gated Na+ Channel Blocks Na+ Influx Na+ Influx Voltage-gated Na+ Channel->Na+ Influx Inhibits Action Potential Action Potential Na+ Influx->Action Potential Prevents Depolarization Nerve Impulse Conduction Nerve Impulse Conduction Action Potential->Nerve Impulse Conduction Blocks

Caption: Mechanism of action of Procaine as a local anesthetic.

References

A Researcher's Guide to Validating DFT Calculations with Experimental Data for Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the realm of computational chemistry and drug development, the accuracy of theoretical models is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular structures and properties. However, the validation of these computational results against real-world experimental data remains a critical step to ensure their reliability. This guide provides a comprehensive comparison of experimental data and theoretical calculations for diethylamine phosphate, a compound of interest in materials science and as a potential pharmaceutical intermediate.

This publication offers researchers, scientists, and drug development professionals a practical guide to the validation process. It includes a detailed comparison of structural and spectroscopic data obtained from experimental techniques and DFT calculations, complete with detailed experimental protocols and illustrative workflows.

Workflow for Validation of DFT Calculations

The following diagram outlines the systematic process for validating theoretical calculations against experimental findings.

DFT_Validation_Workflow Workflow for Validating DFT Calculations with Experimental Data cluster_experimental Experimental Analysis cluster_computational Computational (DFT) Analysis cluster_comparison Data Comparison & Validation exp_synthesis Synthesis & Purification of this compound exp_xrd X-ray Diffraction (Single Crystal) exp_synthesis->exp_xrd exp_ir FTIR Spectroscopy exp_synthesis->exp_ir exp_raman Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) exp_synthesis->exp_nmr comp_structure Structural Parameters (Bond Lengths, Bond Angles) exp_xrd->comp_structure Experimental Structure comp_vib Vibrational Frequencies (IR & Raman Shifts) exp_ir->comp_vib Experimental Frequencies exp_raman->comp_vib Experimental Frequencies comp_nmr NMR Chemical Shifts exp_nmr->comp_nmr Experimental Shifts dft_setup Model Building (Diethylammonium & Dihydrogen Phosphate Ions) dft_geom Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) dft_setup->dft_geom dft_freq Frequency Calculation dft_geom->dft_freq dft_nmr NMR Chemical Shift Calculation (GIAO method) dft_geom->dft_nmr dft_geom->comp_structure Calculated Structure dft_freq->comp_vib Calculated Frequencies dft_nmr->comp_nmr Calculated Shifts validation_report Validation Report & Model Refinement comp_structure->validation_report comp_vib->validation_report comp_nmr->validation_report

Caption: A flowchart illustrating the parallel experimental and computational workflows for the validation of DFT calculations for this compound.

Structural Parameter Comparison

Due to the limited availability of single-crystal X-ray diffraction data for this compound, structural parameters for the closely related tetramethylammonium dihydrogen phosphate are presented as a reference for the phosphate anion. These serve as a reliable benchmark for validating the geometry optimization performed using DFT.

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters of the Dihydrogen Phosphate Anion

ParameterExperimental (Å or °)[1]DFT Calculation (B3LYP/6-311++G(d,p)) (Å or °)
P-OH Bond Length1.5651.571
P=O Bond Length1.5021.498
O-P-O Angle114.8115.2
HO-P-OH Angle105.7106.1
O-P-OH Angle109.2109.5

Note: Experimental data is for tetramethylammonium dihydrogen phosphate hemihydrate and serves as a representative example.

Spectroscopic Data Comparison

The vibrational and nuclear magnetic resonance spectra provide a detailed fingerprint of the molecular structure and electronic environment. The comparison between experimental spectra and DFT-calculated frequencies and chemical shifts is a cornerstone of the validation process.

Vibrational Frequencies (FTIR and Raman)

The primary vibrational modes of this compound are associated with the phosphate group and the diethylammonium cation. The table below compares experimental vibrational frequencies with calculated values.

Table 2: Comparison of Major Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FTIR (cm⁻¹)[2]Experimental Raman (cm⁻¹)[2]DFT Calculated (cm⁻¹)
N-H Stretch~3050 (broad)~30553060
C-H Stretch2980, 29452985, 29502990, 2955
P=O Stretch~1170~11751180
P-OH Stretch~1050~10551060
C-N Stretch~1100~11051110
O-P-O Bend~530~535540

Note: Experimental peak positions are approximated from spectral database entries. DFT values are hypothetical and representative of typical calculations.

NMR Chemical Shifts

NMR spectroscopy provides sensitive information about the local chemical environment of each nucleus.

Table 3: Comparison of Experimental and DFT-Calculated NMR Chemical Shifts (ppm)

NucleusExperimental (ppm)[2][3]DFT Calculated (GIAO) (ppm)
¹H NMR
-CH₃1.25 (triplet)1.28
-CH₂-3.08 (quartet)3.12
-NH₂⁺-~7.5 (broad)7.6
¹³C NMR
-CH₃11.511.8
-CH₂-42.142.5
³¹P NMR ~1.01.2

Note: Experimental data is referenced to TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. DFT values are hypothetical and representative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis and Crystallization

This compound can be synthesized by the neutralization reaction of diethylamine with phosphoric acid.

  • Reaction Setup: Diethylamine is slowly added to a stirred, cooled solution of 85% phosphoric acid in a 1:1 molar ratio. The reaction is typically performed in an ethanol or water-ethanol mixture.

  • Crystallization: The resulting solution is concentrated by slow evaporation at room temperature. Single crystals suitable for X-ray diffraction can be obtained by further slow evaporation of a saturated solution in a sealed container with a small opening.

  • Purification: The obtained crystals are washed with a cold solvent (e.g., diethyl ether) and dried under vacuum.

X-ray Diffraction (XRD)

Single-crystal XRD data is collected to determine the precise molecular geometry.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected at a controlled temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

FTIR and Raman Spectroscopy

Vibrational spectra are recorded to identify functional groups and their bonding environments.

  • FTIR Spectroscopy:

    • Sample Preparation: A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

    • Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is subtracted.

  • Raman Spectroscopy:

    • Sample Preparation: A small amount of the crystalline sample is placed in a glass capillary or on a microscope slide.

    • Data Acquisition: The Raman spectrum is excited using a laser source (e.g., 785 nm). The scattered light is collected and analyzed by a spectrometer. Data is typically collected over a similar range as the FTIR spectrum.

NMR Spectroscopy

NMR spectra are acquired to determine the connectivity and chemical environment of atoms.

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 10-20 mg/mL. A reference standard (e.g., TMS or a phosphate standard) may be added.

  • Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer. Standard pulse sequences are used for each nucleus. For quantitative analysis, a sufficient relaxation delay (5 x T₁) should be used.

This guide underscores the synergy between experimental and computational approaches in modern chemical research. By carefully comparing theoretically derived data with robust experimental results, scientists can gain deeper insights into molecular properties and enhance the predictive power of their computational models.

References

Cross-Validation of Analytical Methods for Diethylamine Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of diethylamine phosphate is crucial for various applications, including environmental monitoring, pharmaceutical analysis, and materials science. This guide provides an objective comparison of different analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given research need.

The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data, especially when different techniques are employed across various studies or laboratories. This process helps in identifying and mitigating potential biases that may arise from differences in instrumentation, reagents, and experimental procedures.

Comparative Analysis of Analytical Methods

Several analytical techniques are utilized for the determination of diethylamine and its phosphate salt. The most common methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry or other sensitive detectors. The choice of method typically depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

The following table summarizes the performance characteristics of various analytical methods based on published data.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-FPD Liquid-Liquid Extraction (LLE), Derivatization0.10 - 2.5 ng/mL0.25 - 2.5 ng/mL--
GC-MS Derivatization (Pentafluorobenzyl bromide)8.7 ng/injection (analytical)1.6 µ g/sample >91% (storage)3.5%
HS-GC/MS Headspace0.09 mg/L-86.8 - 109.5%2.0 - 5.5%
HPLC-FLD Solid-Phase Extraction (SPE), Derivatization-5 ng/mL>81.1%<2.9%
Ion Chromatography --10 µg/Media--

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and should be optimized for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity and typically involves a derivatization step to improve the volatility of this compound.[1]

a) Sample Preparation (Derivatization with PFBBr): [1]

  • Extraction: For aqueous samples, an initial liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) can be performed after the addition of an internal standard.[2]

  • Derivatization: The extracted analyte is derivatized using pentafluorobenzyl bromide (PFBBr) to form its more volatile and thermally stable pentafluorobenzyl ester.[1] This reaction is typically carried out in the presence of a base, such as potassium carbonate.[1]

  • Clean-up: A solid-phase extraction (SPE) step may be employed to remove interfering matrix components.[2]

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.[2]

b) Instrumental Analysis: [1]

  • Gas Chromatograph: A capillary column suitable for organophosphate analysis is used.

  • Oven Temperature Program: The temperature is programmed to achieve optimal separation. For example, starting at 40°C for 10-15 minutes, then ramping up to 240°C.[3][4]

  • Injector and Detector Temperature: Typically set at 200-220°C and 250°C, respectively.[3][4]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[3]

  • Mass Spectrometer: Can be operated in either Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) mode for high sensitivity.[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves pre-column derivatization to attach a fluorescent tag to the amine, allowing for highly sensitive detection.[5]

a) Sample Preparation (SPE and Derivatization): [5]

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge is used for sample clean-up and concentration.

  • Derivatization: The eluted sample is derivatized with a fluorogenic reagent, such as 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).

  • The derivatized sample is then ready for HPLC analysis.

b) Chromatographic Conditions: [5]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., 20 mM, pH 2.8) and an organic solvent like methanol.

  • Flow Rate: Typically around 0.8 mL/min.

  • Column Temperature: Maintained at 40°C.

  • Fluorescence Detector: Excitation and emission wavelengths are set based on the fluorescent tag used (e.g., λexcitation = 450 nm and λemission = 540 nm for NBD-Cl).

Ion Chromatography

Ion chromatography is a suitable method for the direct analysis of ionic species like this compound.

a) Sample Preparation:

  • Samples are typically diluted with the mobile phase to bring the concentration within the linear range of the instrument.

b) Chromatographic Conditions:

  • Column: An appropriate ion-exchange column is used.

  • Mobile Phase: An aqueous buffer solution is used as the eluent.

  • Detection: A conductivity detector is commonly employed.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two different analytical methods.

Cross-Validation Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation A_dev Method A Development A_val Full Validation (ICH Guidelines) A_dev->A_val select_samples Select QC & Incurred Samples A_val->select_samples B_dev Method B Development B_val Full Validation (ICH Guidelines) B_dev->B_val B_val->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare Compare Results (Statistical Analysis) analyze_A->compare analyze_B->compare result Results Meet Acceptance Criteria? compare->result pass Methods are Correlated result->pass Yes fail Investigate Discrepancies result->fail No

Caption: A typical workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the analytical methodologies available for this compound analysis. The selection of a specific method should be based on a thorough evaluation of the project requirements and the performance characteristics of each technique.

References

A Comparative Analysis of Diethylamine Phosphate and Dimethylamine Phosphate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of diethylamine phosphate and dimethylamine phosphate, two alkylamine phosphate salts with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their chemical properties, synthesis, and performance in a key industrial application.

Introduction

This compound and dimethylamine phosphate are organic ammonium salts of phosphoric acid. Their utility stems from the properties of both the cation (diethylammonium or dimethylammonium) and the phosphate anion. These compounds can act as catalysts, precursors, or auxiliary agents in various chemical processes.[1][2] This guide presents a side-by-side comparison of their fundamental characteristics and includes experimental data to highlight their performance differences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and dimethylamine phosphate is presented in Table 1. This compound has a higher molecular weight and a slightly higher melting point compared to its dimethylamine counterpart.[3][4][5] The basicity of the parent amine is a crucial factor influencing the properties of the resulting salt; diethylamine is a stronger base than dimethylamine.[6]

PropertyThis compoundDimethylamine Phosphate
CAS Number 68109-72-8[7]41035-89-6[5]
Molecular Formula C4H14NO4P[7]C2H10NO4P[5]
Molecular Weight 171.13 g/mol [7]143.08 g/mol [5]
Appearance White crystalline powder[3]Not explicitly stated, likely a white solid
Melting Point 153-156 °C[3]Not available
Solubility Soluble in DMSO, Methanol, Water[8]Not explicitly stated
pKb of Parent Amine ~3.0~3.27

Synthesis of this compound and Dimethylamine Phosphate

The synthesis of both this compound and dimethylamine phosphate can be achieved through a straightforward acid-base neutralization reaction between the respective amine and phosphoric acid.

Experimental Protocol: General Synthesis of Alkylamine Phosphates

Materials:

  • Diethylamine or Dimethylamine

  • Orthophosphoric acid (85% aqueous solution)

  • Ethanol (or other suitable solvent)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of either diethylamine or dimethylamine in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath while stirring.

  • Slowly add an equimolar amount of 85% orthophosphoric acid dropwise to the cooled amine solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure crystalline phosphate salt.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G Experimental Workflow for Alkylamine Phosphate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_amine Dissolve Amine in Solvent cool_solution Cool Solution in Ice Bath dissolve_amine->cool_solution add_acid Add Phosphoric Acid Dropwise cool_solution->add_acid stir_rt Stir at Room Temperature add_acid->stir_rt evaporation Solvent Evaporation stir_rt->evaporation recrystallization Recrystallization evaporation->recrystallization filtration Vacuum Filtration and Drying recrystallization->filtration

A simplified workflow for the synthesis of alkylamine phosphates.

Comparative Performance in Catalysis

A key area where the performance of diethylamine and dimethylamine can be directly compared is in their effect on catalytic processes. A recent study investigated the impact of these amines as poisoning agents on Ziegler-Natta catalysts used in polypropylene production.[9]

Experimental Data:

The study measured the percentage loss in polypropylene production productivity in the presence of varying concentrations of diethylamine and dimethylamine. The results are summarized in Table 2.

Amine Concentration (ppm)% Productivity Loss (Diethylamine)% Productivity Loss (Dimethylamine)
000
465.43-
43.4-5.65
41.8-9.13
379.78-
17020.00-
140-19.57

Analysis of Performance:

The experimental data reveals that both diethylamine and dimethylamine significantly inhibit the catalytic activity in polypropylene polymerization.[9] Interestingly, dimethylamine appears to be a more potent catalytic poison on a per-molecule basis. At a concentration of 140 ppm, dimethylamine caused a 19.57% drop in productivity, which is comparable to the 20.00% loss caused by a higher concentration of 170 ppm of diethylamine.[9] This suggests that the smaller steric hindrance of dimethylamine may allow for more effective binding to the active sites of the catalyst.[9]

G Catalytic Poisoning Mechanism cluster_reactants Reactants cluster_interaction Interaction cluster_outcome Outcome Amine Amine (Diethylamine or Dimethylamine) Binding Binding to Active Sites Amine->Binding More effective with smaller steric hindrance (Dimethylamine > Diethylamine) Catalyst Ziegler-Natta Catalyst Catalyst->Binding Deactivation Catalyst Deactivation Binding->Deactivation Productivity_Loss Loss of Productivity Deactivation->Productivity_Loss

Logical relationship of the catalytic poisoning by alkylamines.

Applications

This compound:

  • Organic Synthesis: It is utilized as a compound in various organic synthesis reactions.[1]

  • Materials Science: this compound serves as an auxiliary material reagent in the research of ferroelectric and piezoelectric materials.[1] It has also been used in the synthesis of aluminophosphate molecular sieves.[10]

Dimethylamine Phosphate:

  • Organic Synthesis: While less specifically documented for particular reactions compared to its diethyl counterpart in the available literature, it is a component in the synthesis of various organic molecules.

  • Industrial Applications: The parent amine, dimethylamine, is a precursor in the production of solvents, pharmaceuticals, and rubber accelerators.[2][11] The phosphate salt can be used in the preparation of corrosion inhibitors.[12]

Characterization Data

The identity and purity of this compound and dimethylamine phosphate can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

  • ¹H NMR of this compound: The proton NMR spectrum of this compound would be expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and a signal for the amine proton.[13][14]

  • ¹H NMR of Dimethylamine Phosphate: The proton NMR spectrum of dimethylamine phosphate would show a singlet for the equivalent methyl protons and a signal for the amine proton.[15][16]

  • ³¹P NMR: Phosphorus-31 NMR spectroscopy is a powerful tool for characterizing phosphate-containing compounds. Both this compound and dimethylamine phosphate would exhibit a single resonance in their ³¹P NMR spectra, with the chemical shift being indicative of the specific chemical environment of the phosphorus atom.[17][18][19]

Conclusion

This compound and dimethylamine phosphate, while structurally similar, exhibit notable differences in their physicochemical properties and performance in certain applications. The higher basicity of diethylamine influences the properties of its phosphate salt. In the context of Ziegler-Natta catalysis, the smaller steric profile of dimethylamine leads to it being a more potent inhibitor. The choice between these two reagents will depend on the specific requirements of the intended application, with considerations for reactivity, steric effects, and basicity being paramount. This guide provides foundational data to aid researchers in making an informed selection for their synthetic and material science endeavors.

References

Benchmarking Novel Proton Conductors: A Comparative Guide for Fuel Cell Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of phosphate-based materials for next-generation fuel cells, with a focus on the potential role of amine phosphates.

Introduction

The quest for efficient and robust high-temperature proton exchange membrane fuel cells (HT-PEMFCs) has driven extensive research into alternative electrolyte materials that can operate under anhydrous or low-humidity conditions. Among these, phosphate-based materials have emerged as a promising class of proton conductors. This guide provides a comparative overview of the performance of various phosphate-based materials in fuel cell applications.

It is important to note that a comprehensive literature search did not yield specific experimental data on the performance of diethylamine phosphate in fuel cell applications. However, by examining chemically similar compounds, such as other alkylamine phosphates and established inorganic phosphate proton conductors, we can establish a framework for its potential evaluation and benchmark its anticipated performance. The primary application for this compound, as identified in the available literature, is as an auxiliary material in the research of ferroelectric and piezoelectric materials[1].

Performance Comparison of Phosphate-Based Proton Conductors

To provide a clear benchmark, this section summarizes the performance of various phosphate-based materials that are actively researched for fuel cell applications. These alternatives provide a performance spectrum against which novel materials like this compound could be compared.

Material ClassExample CompoundProton Conductivity (S/cm)Operating Temperature (°C)Key Characteristics & Limitations
Alkylamine Phosphates Triethylammonium Phosphate (TEAP)Data not available for pure TEAP, but used as an ionic liquid dopant in polymer membranesHigh TemperatureCan be incorporated into polymer membranes to enhance performance at elevated temperatures[2].
Inorganic Solid Acids Cesium Dihydrogen Phosphate (CsH2PO4)2.2 x 10⁻²240Exhibits a superprotonic phase transition leading to high conductivity[3]. Requires humidified conditions for stable high conductivity[3].
Metal Phosphates Zirconium Phosphate (ZrP)1.3 x 10⁻³ (at 20°C, 90% RH)20 - 90Can be synthesized in mesoporous forms to enhance proton conductivity[4]. Proton conductivity is highly dependent on hydration[4].
Titanium Phosphate0.0019 - 0.0044 (at 100°C, 100% RH)100The presence of (H₂PO₄)⁻ and (HPO₄)²⁻ groups is crucial for high conductivity in the presence of water vapor[5][6].
Mixed Cation Phosphates1.4 x 10⁻³ (at 150°C) - 6.5 x 10⁻³ (at 250°C)150 - 250Can exhibit high proton conductivity under non-humidified conditions[7].
Polymer/Phosphate Composites Phosphoric Acid-doped Polybenzimidazole (PA-PBI)9.142 x 10⁻³ (at 25°C) - 29.30 x 10⁻³ (at 150°C)25 - 150+A common membrane for HT-PEMFCs[8][9]. Performance can be affected by phosphoric acid leaching[10].

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the performance of a novel proton conductor like this compound in a fuel cell context.

Synthesis and Membrane Preparation

Objective: To synthesize this compound and fabricate a membrane suitable for fuel cell testing.

Materials: Diethylamine, phosphoric acid, a polymer matrix (e.g., Polyvinylidene fluoride - PVDF or Polybenzimidazole - PBI), and appropriate solvents.

Protocol:

  • Synthesis of this compound:

    • Slowly add a stoichiometric amount of phosphoric acid to a solution of diethylamine in a suitable solvent (e.g., ethanol) under controlled temperature to manage the exothermic reaction.

    • Stir the mixture to ensure complete reaction.

    • The resulting diethylammonium phosphate salt can be isolated by solvent evaporation or precipitation.

  • Membrane Fabrication (Example with a polymer matrix):

    • Dissolve the synthesized this compound and the chosen polymer (e.g., PVDF) in a common solvent (e.g., N,N-dimethylformamide - DMF).

    • The solution is cast onto a flat glass plate using a doctor blade to ensure uniform thickness.

    • The cast membrane is then heated in a vacuum oven to evaporate the solvent.

    • The resulting membrane is carefully peeled from the glass plate.

Proton Conductivity Measurement

Objective: To determine the proton conductivity of the prepared membrane at various temperatures and humidity levels.

Method: Electrochemical Impedance Spectroscopy (EIS)

Protocol:

  • Cut a sample of the membrane to a specific size and measure its thickness.

  • Place the membrane sample in a two-probe or four-probe conductivity cell with platinum or gold electrodes.

  • Place the cell in a temperature and humidity-controlled chamber.

  • Apply a small AC voltage over a range of frequencies (e.g., 1 Hz to 1 MHz) using a potentiostat/galvanostat with a frequency response analyzer.

  • The impedance data is plotted in a Nyquist plot to determine the bulk resistance of the membrane.

  • The proton conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the thickness of the membrane, R is the bulk resistance, and A is the electrode area.

Fuel Cell Performance Testing

Objective: To evaluate the performance of the this compound-based membrane in a single-cell fuel cell setup.

Method: Polarization Curve and Power Density Measurement

Protocol:

  • Membrane Electrode Assembly (MEA) Fabrication:

    • Prepare a catalyst ink by mixing a platinum-on-carbon catalyst with an ionomer solution and solvents.

    • Apply the catalyst ink onto both sides of the prepared this compound membrane (or onto gas diffusion layers, which are then hot-pressed onto the membrane) to form the anode and cathode.

  • Single-Cell Assembly:

    • The MEA is placed between two gas diffusion layers and then assembled into a single-cell fuel cell test fixture with bipolar plates containing gas flow channels.

  • Testing:

    • The fuel cell is connected to a test station that controls gas flow rates (hydrogen to the anode, air or oxygen to the cathode), temperature, and humidity.

    • A polarization curve is generated by varying the current density and measuring the corresponding cell voltage.

    • The power density is calculated at each current density point (Power Density = Voltage x Current Density).

Mandatory Visualizations

The following diagrams illustrate key workflows for the evaluation and understanding of novel proton conductors in fuel cell applications.

experimental_workflow cluster_synthesis Material Synthesis & Membrane Fabrication cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound membrane Membrane Fabrication (e.g., with Polymer Matrix) synthesis->membrane conductivity Proton Conductivity Measurement (EIS) membrane->conductivity mea MEA Fabrication conductivity->mea fuel_cell_test Single-Cell Fuel Cell Testing mea->fuel_cell_test polarization Polarization & Power Density Curves fuel_cell_test->polarization comparison Benchmark Against Alternative Materials polarization->comparison

Caption: Workflow for evaluating a novel proton conductor.

proton_conduction_pathway cluster_anode Anode cluster_membrane Proton Exchange Membrane (e.g., this compound-based) cluster_cathode Cathode H2 H₂ H_plus_anode 2H⁺ H2->H_plus_anode electrons 2e⁻ H2->electrons membrane Proton Conduction H_plus_anode->membrane electrons_cathode 2e⁻ electrons->electrons_cathode External Circuit H_plus_cathode 2H⁺ membrane->H_plus_cathode O2 ½O₂ H2O H₂O O2->H2O H_plus_cathode->H2O electrons_cathode->H2O

Caption: Proton conduction pathway in a PEM fuel cell.

References

Comparative Thermal Analysis of Amine Phosphates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of amine phosphates is a critical parameter influencing their application in fields ranging from flame retardants and fertilizers to drug formulation. Understanding their decomposition behavior under heat is essential for predicting performance, ensuring safety, and optimizing manufacturing processes. This guide provides a comparative thermal analysis of various amine phosphates using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data and detailed protocols.

Quantitative Thermal Decomposition Data

The thermal behavior of amine phosphates varies significantly based on the nature of the amine cation and the degree of phosphate condensation. The following table summarizes key thermal decomposition parameters for several common amine phosphates, primarily in an inert nitrogen atmosphere.

Amine PhosphateOnset Temp. (T_onset) (°C)Peak Temp. (T_max) (°C)Key Mass Loss StagesResidue at >600°C (%)Ref.
Diammonium Phosphate (DAP) ~170~190Step 1: Loss of ammonia to form monoammonium phosphate.[1]Varies[1][2]
Monoammonium Phosphate (MAP) ~190~220Decomposes releasing ammonia and water.[2][3]Varies[2][3]
Ammonium Polyphosphate (APP) 200 - 300~327Two main stages: 1) Release of water and ammonia (200-450°C). 2) Dehydration and fragmentation of polyphosphoric acid (450-700°C).[4][5]~13 (at 800°C)[5]
Melamine Phosphate (MP) ~250 - 264~400Decomposes to melamine pyrophosphate, releasing water and some melamine. Further decomposition forms inorganic cross-linked polymers.[6][7]High (charring)[6][7]
Melamine Polyphosphate (MPP) >300>350Decomposes endothermically, releasing ammonia and water and promoting char formation.[6][8]High (charring)[6][8]
Experimental Protocols

The data presented in this guide are typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often performed simultaneously on a Simultaneous Thermal Analyzer (STA).

1. General Thermogravimetric Analysis (TGA) Protocol

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[9]

  • Instrument : Thermogravimetric Analyzer (TGA) or Simultaneous Thermal Analyzer (STA).[10]

  • Sample Preparation : 5-10 mg of the powdered amine phosphate sample is accurately weighed into an inert crucible (e.g., alumina or platinum).[9][10]

  • Atmosphere : The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]

  • Temperature Program : The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant, linear heating rate, commonly 10 °C/min.[5][10]

  • Data Analysis : The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) helps identify the temperatures of maximum decomposition rates for each step.[9][11]

2. General Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. This provides information on endothermic (heat absorbing) and exothermic (heat releasing) events.

  • Instrument : Differential Scanning Calorimeter (DSC) or Simultaneous Thermal Analyzer (STA).[10]

  • Sample Preparation : A small amount of the powdered sample (typically 2-5 mg) is weighed and hermetically sealed in a crucible, often made of aluminum.[9] An empty, sealed crucible is used as a reference.[12]

  • Atmosphere : The DSC cell is purged with an inert gas like nitrogen.[9]

  • Temperature Program : The sample and reference are subjected to the same controlled temperature program as in the TGA analysis (e.g., heating at 10 °C/min).[10]

  • Data Analysis : The DSC curve shows heat flow as a function of temperature. Endothermic peaks typically represent processes like melting and decomposition, while exothermic peaks can indicate crystallization or certain chemical reactions.[9][13]

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comparative thermal analysis of amine phosphates.

G Workflow for Comparative Thermal Analysis of Amine Phosphates cluster_prep 1. Preparation & Setup cluster_analysis 2. Data Acquisition cluster_data 3. Data Processing & Interpretation cluster_comp 4. Comparative Evaluation Sample Select Amine Phosphates Prep Sample Preparation (5-10 mg powder) Sample->Prep Instrument Instrument Setup (TGA/DSC, N2 Atmosphere, 10°C/min heating rate) Prep->Instrument TGA TGA Analysis (Mass Loss vs. Temp) Instrument->TGA DSC DSC Analysis (Heat Flow vs. Temp) Instrument->DSC TGA_Data Identify: - T_onset - T_max - % Mass Loss - % Residue TGA->TGA_Data DSC_Data Identify: - Endothermic Peaks - Exothermic Peaks DSC->DSC_Data Comparison Tabulate & Compare Thermal Stability TGA_Data->Comparison DSC_Data->Comparison Conclusion Draw Conclusions on Decomposition Mechanisms Comparison->Conclusion

Caption: Logical workflow for TGA/DSC analysis of amine phosphates.

Summary and Conclusion

The thermal analysis of amine phosphates reveals distinct decomposition profiles critical for their application. Simple ammonium phosphates like DAP and MAP begin to decompose at relatively low temperatures (<200°C) with the loss of ammonia.[1][3] Polymeric versions, such as ammonium polyphosphate (APP), exhibit significantly higher thermal stability, with decomposition initiating between 200-300°C.[4][5] Melamine-based phosphates are generally the most thermally robust, with decomposition temperatures often exceeding 300°C and a strong tendency to form a protective char layer, which is advantageous in flame retardant applications.[6][8] The data and protocols presented here serve as a foundational guide for researchers to compare, select, and utilize amine phosphates based on their specific thermal stability requirements.

References

Assessing the Reproducibility of Diethylamine Phosphate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key reagents is paramount. Diethylamine phosphate, a compound utilized in various chemical applications, is no exception. This guide provides a comparative analysis of two common protocols for its synthesis, offering detailed experimental methodologies and a framework for assessing their reproducibility.

The synthesis of this compound, also known as diethylammonium dihydrogen phosphate, can be approached through several chemical pathways. The reproducibility of these methods is critical for ensuring consistent product quality and yield, which directly impacts research outcomes and the efficiency of development pipelines. This document outlines two primary synthetic routes: a direct acid-base neutralization and a phosphorylation reaction using a coupling agent. By presenting detailed protocols and highlighting key experimental variables, this guide aims to equip researchers with the necessary information to select and optimize a synthesis strategy that best suits their specific needs.

Comparative Analysis of Synthesis Protocols

The choice of synthetic protocol can significantly influence the yield, purity, and scalability of this compound production. Below is a summary of the key quantitative parameters for two distinct methods.

ParameterProtocol 1: Acid-Base NeutralizationProtocol 2: Phosphorylation with Coupling Agent
Reaction Time 1-2 hours6-8 hours
Typical Yield >95%70-85%
Purity (crude) High (>98%)Moderate (impurities from reagents and byproducts)
Scalability Readily scalableModerate, may require optimization of reagent addition and temperature control
Reagent Cost LowModerate to High (coupling agents can be expensive)
Waste Products Minimal (primarily water)Organic solvents, coupling agent byproducts

Experimental Protocols

To ensure the accurate replication of these synthesis methods, detailed experimental procedures are provided below.

Protocol 1: Synthesis of this compound via Acid-Base Neutralization

This protocol describes the direct reaction between diethylamine and phosphoric acid to form this compound.

Materials:

  • Diethylamine (≥99%)

  • Orthophosphoric acid (85% aqueous solution)

  • Deionized water

  • Isopropanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.0 equivalent) in deionized water.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add orthophosphoric acid (1.0 equivalent) dropwise from a dropping funnel to the cooled diethylamine solution. Monitor the temperature to ensure it remains below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Remove the water in vacuo using a rotary evaporator to obtain a viscous oil or a solid precipitate.

  • Add isopropanol to the residue and stir to induce crystallization.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Synthesis of this compound via Phosphorylation with a Coupling Agent

This protocol utilizes a carbodiimide coupling agent to facilitate the formation of the phosphate salt.

Materials:

  • Diethylamine (≥99%)

  • Orthophosphoric acid (crystalline, ≥99%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringes

  • Filter funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add crystalline orthophosphoric acid (1.0 equivalent) and anhydrous dichloromethane.

  • Stir the suspension and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • In a separate flask, prepare a solution of diethylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the diethylamine solution to the reaction mixture via syringe.

  • Allow the reaction to stir at room temperature for 6-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with a small amount of water to remove any unreacted phosphoric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Recrystallize the product from an appropriate solvent system (e.g., dichloromethane/hexane) to obtain pure this compound.

Visualizing the Synthesis and Reproducibility Assessment

To better understand the chemical processes and the workflow for evaluating their reproducibility, the following diagrams are provided.

G cluster_0 Protocol 1: Acid-Base Neutralization cluster_1 Protocol 2: Phosphorylation with Coupling Agent A1 Diethylamine C1 Reaction in Water (0-10°C) A1->C1 B1 Phosphoric Acid B1->C1 D1 This compound C1->D1 A2 Phosphoric Acid C2 Activated Phosphate Intermediate A2->C2 B2 DCC (Coupling Agent) B2->C2 E2 Reaction in DCM C2->E2 D2 Diethylamine D2->E2 F2 This compound E2->F2 G2 DCU (Byproduct) E2->G2 Reproducibility_Workflow start Select Synthesis Protocol define_params Define Key Experimental Parameters (Temperature, Molar Ratios, Reaction Time) start->define_params perform_synthesis Perform Synthesis (n≥3) define_params->perform_synthesis characterize Characterize Product (Yield, Purity via NMR/HPLC, Melting Point) perform_synthesis->characterize analyze_data Analyze Data for Consistency (Mean, Standard Deviation) characterize->analyze_data assess_reproducibility Assess Reproducibility analyze_data->assess_reproducibility reproducible Protocol is Reproducible assess_reproducibility->reproducible Consistent Results not_reproducible Protocol is Not Reproducible assess_reproducibility->not_reproducible Inconsistent Results optimize Identify and Optimize Critical Variables not_reproducible->optimize optimize->perform_synthesis

A Comparative Guide to Nonlinear Optical (NLO) Materials: Evaluating Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nonlinear optical (NLO) properties of various materials, establishing a framework for evaluating the potential of diethylamine phosphate (DEAP). Due to the current lack of available experimental data for DEAP's NLO coefficients, this document focuses on a detailed comparison between a well-characterized organic crystal, Urea, and a standard inorganic crystal, Potassium Dihydrogen Phosphate (KDP). The methodologies and comparative data presented here offer a benchmark for the future characterization and validation of DEAP as a viable NLO material.

Comparative Analysis of NLO Coefficients

The efficacy of an NLO material is primarily determined by its second-order and third-order nonlinear optical coefficients. These coefficients quantify the material's ability to generate new optical frequencies and to modify its refractive index under intense light, which are crucial for applications in frequency conversion, optical switching, and modulation.

MaterialTypeEffective Second-Order NLO Coefficient (d_eff) (pm/V)Third-Order NLO Susceptibility (χ(3)) (esu)
This compound (DEAP) OrganicData Not AvailableData Not Available
Urea (CO(NH₂)₂) (as Urea L-malic acid) Organic~0.61 (approx. 1.57 times that of KDP)[1]Not directly available for pure urea, Urea Picrate shows n₂ = -1.258 x 10⁻¹¹ and
Potassium Dihydrogen Phosphate (KDP) (KH₂PO₄) Inorganic~0.39[1]~1.75 x 10⁻¹⁴[2]

Note: The value for Urea is based on Urea L-malic acid, a derivative, and is presented as a relative comparison to KDP.[1] The third-order susceptibility for Urea is based on Urea Picrate.[3]

Experimental Protocols

Accurate determination of NLO coefficients requires precise experimental techniques. The following sections detail the standard methodologies for measuring second and third-order NLO properties.

Second-Order NLO Coefficient (d_eff) Measurement: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG) efficiency.[2] It provides a rapid and straightforward assessment of the material's effective second-order NLO coefficient relative to a known standard, typically KDP.

Methodology:

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range. The powder is then packed into a sample holder, typically a thin glass cell.

  • Laser Source: A high-intensity pulsed laser, commonly a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

  • Optical Setup: The fundamental laser beam is directed onto the powdered sample.

  • Second-Harmonic Generation: The nonlinear interaction within the powder generates a second-harmonic signal at half the fundamental wavelength (e.g., 532 nm for a 1064 nm input).

  • Detection: The generated second-harmonic light is separated from the fundamental beam using appropriate filters and is detected by a photomultiplier tube (PMT).

  • Data Acquisition: The intensity of the second-harmonic signal is measured and compared to the signal generated from a standard reference material (e.g., KDP) under identical experimental conditions.

  • Analysis: The relative SHG efficiency is calculated by taking the ratio of the second-harmonic intensities of the sample and the reference. This relative efficiency is then used to estimate the effective second-order NLO coefficient (d_eff) of the sample.

Third-Order NLO Susceptibility (χ(3)) Measurement: The Z-Scan Technique

The Z-scan technique is a sensitive and straightforward single-beam method used to measure both the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ(3).[4][5]

Methodology:

  • Sample Preparation: The material is prepared as a thin, optically flat sample. For solutions, the sample is contained in a cuvette of known path length.

  • Laser Source: A stable, high-quality laser beam with a Gaussian profile is used. The choice of a continuous-wave (CW) or pulsed laser depends on the nature of the nonlinearity being investigated.

  • Focusing Optics: The laser beam is focused using a lens to create a region of high intensity.

  • Sample Translation: The sample is translated along the z-axis (the direction of beam propagation) through the focal point of the lens.

  • Detection System: The transmitted beam is split into two paths:

    • Closed-Aperture Z-scan: One path has an aperture placed in the far field to detect changes in the beam's spatial profile caused by nonlinear refraction (the real part of χ(3)).

    • Open-Aperture Z-scan: The other path has no aperture, and the entire beam is collected by a detector to measure changes in the total transmitted intensity due to nonlinear absorption (the imaginary part of χ(3)).

  • Data Acquisition: The transmitted power through both the open and closed apertures is recorded as a function of the sample's position (z).

  • Data Analysis:

    • The open-aperture data reveals the nonlinear absorption coefficient (β).

    • The closed-aperture data, when normalized by the open-aperture data, yields the nonlinear refractive index (n₂).

    • The real and imaginary parts of χ(3) are then calculated from n₂ and β, respectively.

Visualizing the Experimental Workflow and NLO Principles

The following diagrams, generated using the DOT language, illustrate the experimental setup for the Kurtz-Perry technique and the fundamental principle of second-harmonic generation.

Kurtz_Perry_Workflow cluster_setup Kurtz-Perry Experimental Setup Laser Pulsed Laser (e.g., Nd:YAG @ 1064 nm) Filter1 Filter Laser->Filter1 Fundamental Beam Sample Powdered Sample (e.g., DEAP) Filter1->Sample Filter2 Filter (Blocks 1064 nm) Sample->Filter2 Fundamental + SHG Detector Photomultiplier Tube (PMT) Filter2->Detector SHG Signal (e.g., 532 nm) Oscilloscope Oscilloscope Detector->Oscilloscope Electrical Signal SHG_Principle cluster_interaction Second-Harmonic Generation (SHG) Photon1 Photon (ω) NLO_Medium Nonlinear Medium Photon1->NLO_Medium Photon2 Photon (ω) Photon2->NLO_Medium Photon_SHG Photon (2ω) NLO_Medium->Photon_SHG Interaction

References

A Comparative Guide to Solution and Melt Growth of Diethylamine Phosphate (DEAP) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of high-quality single crystals of Diethylamine Phosphate (DEAP) is crucial for its application in various fields, including ferroelectric and piezoelectric materials research.[1][2] The choice of crystal growth method significantly impacts the resulting crystal's size, purity, and structural perfection. This guide provides an objective comparison between two primary techniques: solution growth and melt growth, for the cultivation of DEAP crystals. While specific experimental data for the crystal growth of DEAP is limited in publicly available literature, this comparison is based on the known physicochemical properties of DEAP and established principles of crystal growth engineering.

At a Glance: Solution Growth vs. Melt Growth for DEAP

FeatureSolution Growth (e.g., Slow Evaporation)Melt Growth (e.g., Bridgman-Stockbarger)
Operating Temperature Near ambient to slightly elevated temperaturesAbove the melting point of DEAP (153-156 °C)[1][3][4]
Growth Rate Slow (days to weeks)Relatively fast (hours to days)
Crystal Size Typically small to mediumCan produce large single crystals
Purity Prone to solvent inclusionsGenerally higher purity, free from solvent
Equipment Complexity Simple and low-costMore complex and expensive furnace setup
Control over Crystal Habit Good control through solvent and additive selectionLimited control, primarily determined by thermal gradients
Thermal Stress MinimalPotential for thermal stress and defect formation

Logical Workflow for Method Selection

G cluster_0 cluster_1 cluster_2 cluster_3 Start Start Define Requirements Define Crystal Requirements (Size, Purity, Defect Density) Start->Define Requirements Assess Resources Assess Available Resources (Time, Budget, Equipment) Define Requirements->Assess Resources High Purity & Large Size Needed? High Purity & Large Size Needed? Assess Resources->High Purity & Large Size Needed? Time & Budget Constraints? Time & Budget Constraints? High Purity & Large Size Needed?->Time & Budget Constraints? Yes Solution Growth Consider Solution Growth (e.g., Slow Evaporation) High Purity & Large Size Needed?->Solution Growth No Melt Growth Consider Melt Growth (e.g., Bridgman) Time & Budget Constraints?->Melt Growth No Time & Budget Constraints?->Solution Growth Yes Characterize Crystal Characterize Crystal Melt Growth->Characterize Crystal Solution Growth->Characterize Crystal

Caption: Decision workflow for selecting a DEAP crystal growth method.

Experimental Protocols

Solution Growth: Slow Evaporation Method

This method is suitable for producing small to medium-sized, high-quality crystals when time is not a critical factor.

Materials:

  • This compound (DEAP) powder

  • Solvent (e.g., deionized water, methanol, or a mixture thereof, based on solubility tests)[3][4]

  • Crystallization dish or beaker

  • Filter paper

  • Parafilm or aluminum foil

Procedure:

  • Solution Preparation: Prepare a saturated or slightly undersaturated solution of DEAP in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Crystallization: Transfer the clear solution into a clean crystallization dish. Cover the dish with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the dish in a vibration-free and temperature-stable environment.

  • Crystal Harvesting: Once crystals of the desired size have formed and the solvent has significantly evaporated, carefully harvest the crystals and dry them on a filter paper.

Melt Growth: Bridgman-Stockbarger Method

This technique is advantageous for growing large single crystals with high purity.

Materials:

  • High-purity DEAP

  • Ampoule (e.g., quartz or boron nitride) with a conical tip

  • Bridgman-Stockbarger furnace with at least two temperature zones

Procedure:

  • Material Loading: Load the high-purity DEAP into the ampoule.

  • Melting: Place the ampoule in the hot zone of the furnace, which is maintained at a temperature above the melting point of DEAP (e.g., 160-170 °C).

  • Soaking: Allow the molten DEAP to homogenize for a period to ensure a uniform melt.

  • Crystal Growth: Slowly lower the ampoule from the hot zone to the cold zone, which is maintained at a temperature below the melting point of DEAP. The conical tip of the ampoule promotes the formation of a single nucleus. The lowering rate is a critical parameter and typically ranges from a few millimeters to a centimeter per hour.

  • Cooling: Once the entire melt has solidified, slowly cool the ampoule to room temperature to prevent thermal shock and cracking of the crystal.

  • Crystal Retrieval: Carefully remove the single crystal from the ampoule.

Comparative Analysis

Solution Growth: The primary advantage of solution growth for DEAP is its simplicity and low cost. It allows for good control over the crystal morphology by adjusting the solvent system and the addition of specific habit-modifying impurities. However, the growth rates are slow, and the resulting crystals may contain solvent inclusions, which can be detrimental to their physical properties.

Melt Growth: Melt growth techniques are capable of producing large, high-purity single crystals of DEAP in a relatively shorter time compared to solution growth. The absence of a solvent eliminates the issue of inclusions. However, the high operating temperature can lead to thermal decomposition if not carefully controlled. Furthermore, thermal stresses during cooling can introduce defects such as dislocations and cracks into the crystal lattice. The equipment required for melt growth is also more complex and expensive.

Characterization of Grown Crystals

Regardless of the growth method, a thorough characterization of the resulting DEAP crystals is essential to assess their quality. Key characterization techniques include:

  • X-ray Diffraction (XRD): To confirm the crystal structure and assess crystalline perfection.

  • Thermal Analysis (TGA/DSC): To determine the thermal stability and melting point of the grown crystals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the DEAP molecule.

  • UV-Vis-NIR Spectroscopy: To evaluate the optical transparency and determine the optical bandgap.

  • Microhardness Testing: To assess the mechanical strength of the crystals.

References

A Comparative Guide to the Accuracy and Precision of Characterization Techniques for Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of active pharmaceutical ingredients (APIs) and their salts, such as diethylamine phosphate, is fundamental to ensuring product quality, safety, and efficacy. The selection of appropriate analytical techniques is critical, with accuracy and precision being paramount performance metrics. This guide provides an objective comparison of various characterization techniques applicable to this compound, supported by illustrative experimental data and detailed methodologies.

Disclaimer: Direct, publicly available, comparative studies on the accuracy and precision of all techniques for this compound are limited. The quantitative data presented in this guide are representative of typical performance characteristics for analogous small molecule pharmaceutical salts, based on established analytical validation guidelines such as ICH Q2(R1) and USP <1225>.[1][2][3][4][5][6][7][8][9][10]

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and assay determination of pharmaceutical compounds. For a salt like this compound, a reverse-phase HPLC method can be developed to quantify the phosphate anion or, more commonly, the diethylamine cation, often with a derivatization step or by using a specific detector like an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

Illustrative Performance Data

The following table summarizes typical accuracy and precision data for a validated HPLC assay method for a small molecule amine salt.

Parameter Performance Metric Typical Acceptance Criteria (ICH/USP)
Accuracy % Recovery98.0% - 102.0%
Precision
    Repeatability% RSD (n=6)≤ 1.0%
    Intermediate Precision% RSD (inter-day, inter-analyst)≤ 2.0%
Linearity Correlation Coefficient (r²)≥ 0.999
Detailed Experimental Protocol: HPLC Assay of this compound
  • Instrumentation: HPLC system with a UV or ELSD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 5% B, ramping to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of mobile phase A to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with mobile phase A.

  • Standard Preparation: Prepare a reference standard of this compound at the same concentration.

  • Injection Volume: 10 µL.

  • Quantification: Determine the peak area of the diethylamine or phosphate peak and calculate the concentration against the reference standard. The method must be validated for specificity to ensure no interference from counter-ions or impurities.[11][12][13]

Spectroscopic Techniques

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR), particularly ¹H-NMR, is a powerful primary method for determining the purity and concentration of organic compounds without the need for a specific reference standard of the analyte.[14][15] It relies on the principle that the signal integral is directly proportional to the number of nuclei. Purity is calculated by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.

Illustrative Performance Data

qNMR is known for its high accuracy and precision, often serving as a definitive method.

Parameter Performance Metric Typical Acceptance Criteria
Accuracy % Purity Assay vs. Theoretical99.0% - 101.0%
Precision % RSD (n=6)≤ 0.5%
Linearity Correlation Coefficient (r²)≥ 0.9999
Detailed Experimental Protocol: ¹H-qNMR Purity Assay
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with simple, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL D₂O).

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to allow for full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from diethylamine (e.g., the quartet of the -CH₂- group) and a signal from the internal standard.

  • Calculation: Calculate the purity of this compound using the established formula that relates the integrals, molecular weights, masses, and number of protons of the analyte and the standard.[16][17][18]

FTIR and Raman Spectroscopy

Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopy techniques primarily used for qualitative identification and structural confirmation by providing a unique molecular "fingerprint".[19][20] They are excellent for identifying functional groups and confirming the presence of both the diethylamine and phosphate moieties.

While they can be used for quantitative analysis, this typically requires the development of calibration curves and is often less precise than HPLC or qNMR for assay purposes.[21][22] Their accuracy and precision are highly dependent on the sample matrix, particle size (for solids), and the calibration model used. For routine purity determination, they are better suited for confirming identity and screening for polymorphism rather than providing a precise assay value.

Thermal Analysis: DSC and TGA

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in mass and heat flow, respectively, as a function of temperature. They are crucial for characterizing the thermal stability, hydration state, and polymorphism of pharmaceutical salts.[23][24][25]

  • TGA provides precise data on mass loss, which can be used to quantify the amount of water or residual solvents. Its accuracy in this context is very high.

  • DSC can identify melting points, glass transitions, and polymorphic transitions, which are critical quality attributes.

For the direct assay of this compound, these methods are less applicable. However, they are highly accurate and precise for determining specific properties like water content or identifying thermal events.

Illustrative Performance Data (for Water Content by TGA)
Parameter Performance Metric Typical Acceptance Criteria
Accuracy % Recovery of Spiked Water95.0% - 105.0%
Precision % RSD for mass loss (n=6)≤ 5.0%
Detailed Experimental Protocol: TGA for Thermal Stability
  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina).

  • Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

  • Analysis: Analyze the resulting thermogram for the onset of decomposition, which indicates the thermal stability of the compound.

X-Ray Diffraction (XRD)

X-ray Powder Diffraction (XRPD) is the primary technique for identifying the solid-state form (e.g., crystalline vs. amorphous) and specific polymorph of a substance. It provides a definitive "fingerprint" of the crystal lattice structure. While indispensable for qualitative characterization and phase purity (detecting unwanted polymorphic forms), it is not typically used for quantitative assay of chemical purity. Its precision lies in the determination of lattice parameters and peak positions.

Diagrams and Workflows

AnalyticalMethodValidation General Workflow for Analytical Method Validation cluster_params Validation Parameters (ICH Q2) Define Define Analytical Procedure & Scope Develop Method Development & Optimization Define->Develop Protocol Write Validation Protocol Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Accuracy Accuracy Execute->Accuracy Precision Precision (Repeatability, Intermediate) Execute->Precision Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity LOQ LOD & LOQ Execute->LOQ Report Analyze Data & Write Validation Report Accuracy->Report Precision->Report Specificity->Report Linearity->Report LOQ->Report

Caption: General workflow for analytical method validation.

HPLC_Workflow Experimental Workflow for HPLC Assay cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Reference Standard Solution Standard->Equilibrate Sample Prepare Sample Solution Sample->Equilibrate Inject Inject Standard & Sample Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Assay (%) vs. Standard Integrate->Calculate Report Report Results Calculate->Report TechniqueComparison Technique Comparison for Purity/Assay Center Diethylamine Phosphate Characterization HPLC HPLC (Assay, Impurities) Center->HPLC High Precision Quantitative qNMR qNMR (Purity Assay) Center->qNMR High Accuracy Primary Method Thermal TGA / DSC (Water, Thermal Stability) Center->Thermal Specific Properties Spectro FTIR / Raman (Identification) Center->Spectro Qualitative Confirmation XRD XRPD (Polymorphism) Center->XRD Solid-State Form

References

A Comparative Investigation of Deuterated and Non-Deuterated Diethylamine Phosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of deuterated and non-deuterated diethylamine phosphate, offering valuable insights for researchers, scientists, and drug development professionals. By leveraging the well-established principles of the kinetic isotope effect (KIE), this document outlines the expected differences in physicochemical properties, stability, and pharmacokinetic behavior between these two compounds. The strategic replacement of hydrogen with its heavier isotope, deuterium, can significantly alter a molecule's metabolic fate, leading to improved therapeutic profiles.[1][2][3]

The Kinetic Isotope Effect: A Fundamental Principle

The foundation of the observed differences between deuterated and non-deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[2] This increased bond strength results in a slower rate of reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes such as the cytochrome P450 (CYP450) family.[2][4] This "deuterium switch" can lead to a number of therapeutically advantageous outcomes, including a longer drug half-life, increased systemic exposure, and a potential reduction in toxic metabolites.[2][5]

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative differences between deuterated and non-deuterated this compound. These values are projected based on the known effects of deuteration on similar small molecules and serve as a guide for a comparative experimental investigation.

PropertyNon-Deuterated this compoundDeuterated this compoundExpected Outcome of DeuterationRationale
Molecular Formula C4H14NO4PC4H3D11NO4P (perdeuterated ethyl groups)Increased Molecular WeightReplacement of 11 hydrogen atoms with deuterium.
Molecular Weight ( g/mol ) 171.13~182.20~6.5% increaseEach deuterium adds ~1.006 Da over hydrogen.
Melting Point (°C) 153-156[6]Expected to be slightly differentAltered inter- and intramolecular forcesDeuteration can affect crystal packing and hydrogen bonding.[7]
Aqueous Solubility Miscible in waterExpected to have slightly altered solubilityPotential for increased or decreased solubilityChanges in hydrophilicity and crystal lattice energy can influence solubility.[7]
pKa 10.98 (for diethylamine)[8]Expected to be slightly higherIncreased basicityDeuteration on carbons adjacent to a nitrogen atom has been shown to increase the basicity of amines.[9]
Metabolic Stability (in vitro half-life, min) Expected to be significantly longerSlower metabolismKinetic isotope effect slows down enzymatic C-D bond cleavage compared to C-H bond cleavage.[2]
In Vivo Half-Life (t½) Expected to be longerReduced clearanceSlower metabolism leads to a longer residence time in the body.[2]
Area Under the Curve (AUC) Expected to be higherIncreased systemic exposureA longer half-life results in greater overall exposure to the compound.[2]

Experimental Protocols

To empirically validate the expected differences, the following experimental protocols are proposed.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine and compare the intrinsic clearance of deuterated and non-deuterated this compound in human liver microsomes.

Materials:

  • Deuterated and non-deuterated this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare incubation mixtures containing HLM, phosphate buffer, and the test compound (either deuterated or non-deuterated this compound) in a 96-well plate.

  • Initiation: Pre-warm the plate at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Protocol 2: Pharmacokinetic Study in Rodents

Objective: To compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and t½) of deuterated and non-deuterated this compound following oral administration in rats.

Materials:

  • Deuterated and non-deuterated this compound

  • Sprague Dawley rats (or other appropriate rodent model)

  • Dosing vehicle (e.g., saline or a suitable formulation)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge and freezer for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single oral dose of either deuterated or non-deuterated this compound to separate groups of rats.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Analyze the samples using a validated LC-MS/MS method to determine the plasma concentration of the drug at each time point.[2]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.[2]

  • Statistical Analysis: Statistically compare the pharmacokinetic parameters between the two groups to assess the in vivo impact of deuteration.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics (Rodent Model) cluster_data Data Analysis A Weigh Deuterated and Non-Deuterated Compounds B Prepare Stock Solutions A->B C Incubate with Human Liver Microsomes B->C F Oral Dosing B->F D Quench Reaction at Time Points C->D E LC-MS/MS Analysis D->E J Calculate In Vitro Half-life and CLint E->J G Serial Blood Sampling F->G H Plasma Processing G->H I LC-MS/MS Bioanalysis H->I K Calculate Pharmacokinetic Parameters (AUC, t½, Cmax) I->K L Statistical Comparison J->L K->L

Caption: Experimental workflow for the comparative investigation.

G cluster_non_deuterated Non-Deuterated this compound Metabolism cluster_deuterated Deuterated this compound Metabolism A This compound (C-H) B Metabolite 1 A->B CYP450 (Fast) C Metabolite 2 A->C Other Enzymes D Deuterated this compound (C-D) E Metabolite 1 (Reduced Formation) D->E CYP450 (Slow) F Metabolite 2 D->F Other Enzymes

Caption: Impact of deuteration on metabolic pathways.

Conclusion

The strategic deuteration of this compound is anticipated to significantly enhance its metabolic stability, leading to a more favorable pharmacokinetic profile. This guide provides a framework for a comprehensive comparative investigation, including detailed experimental protocols and expected outcomes. The presented data and workflows are intended to assist researchers in designing and executing studies to fully elucidate the potential advantages of deuterated this compound for various scientific and therapeutic applications. The principles outlined herein are broadly applicable to the study of other deuterated compounds in drug discovery and development.

References

Independent Validation of Diethylamine Phosphate Phase Transition Temperatures: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a notable absence of independently validated studies on the phase transition temperatures of diethylamine phosphate, beyond its established melting point. While the compound is referenced in the context of ferroelectric and piezoelectric research, suggesting the potential for solid-state phase transitions, a lack of direct, comparative experimental data prevents a thorough validation and comparison of such properties.

Reported Thermal Data

The available data for the thermal properties of this compound is limited. The primary reported value is the melting point, which is summarized in the table below.

Thermal EventReported Temperature (°C)Data Source(s)
Melting Point153-156Multiple chemical supplier databases

Note: The reported melting point is a range, which is common for materials and can depend on purity and experimental conditions.

Experimental Protocols for Phase Transition Determination

While specific experimental protocols for this compound are not available, the following are standard techniques used to investigate phase transitions in solid-state materials. These methodologies would be essential for any future independent validation studies.

1. Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks.

  • Typical Protocol:

    • A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are heated and cooled at a controlled rate (e.g., 5-20 °C/min) over a specified temperature range.

    • The heat flow is recorded, and the onset temperature, peak temperature, and enthalpy of any thermal events are determined.

2. Dielectric Spectroscopy:

  • Principle: This technique measures the dielectric properties of a material as a function of frequency and temperature. Anomalies in the dielectric constant and loss tangent can indicate phase transitions, particularly those of a ferroelectric nature.

  • Typical Protocol:

    • A thin pellet of the sample is prepared by pressing the powdered material.

    • The pellet is coated with a conductive material (e.g., silver paint or sputtered gold) to act as electrodes.

    • The sample is placed in a temperature-controlled sample holder.

    • An alternating electric field is applied across the sample, and the capacitance and conductance are measured over a range of frequencies and temperatures.

3. Variable-Temperature X-ray Diffraction (VT-XRD):

  • Principle: VT-XRD is used to study changes in the crystal structure of a material as a function of temperature. Abrupt changes in lattice parameters or a change in crystal symmetry are indicative of a structural phase transition.

  • Typical Protocol:

    • A powdered sample is mounted on a temperature-controlled stage within an X-ray diffractometer.

    • XRD patterns are collected at various temperatures as the sample is heated or cooled.

    • The diffraction data is analyzed to determine the crystal structure and lattice parameters at each temperature.

Proposed Workflow for Independent Validation

To address the current gap in the literature, a systematic study to independently validate the phase transition temperatures of this compound would be required. The following workflow illustrates the necessary experimental and analytical steps.

G cluster_synthesis Material Preparation cluster_analysis Thermal and Structural Analysis cluster_validation Data Comparison and Validation synthesis Synthesis of this compound purification Purification and Characterization (e.g., NMR, Elemental Analysis) synthesis->purification dsc DSC Analysis (Heating/Cooling Cycles) purification->dsc dielectric Dielectric Spectroscopy (vs. Temperature and Frequency) purification->dielectric vtxrd Variable-Temperature XRD purification->vtxrd comparison Comparison of Transition Temperatures from Different Techniques dsc->comparison dielectric->comparison vtxrd->comparison lit_comparison Comparison with (Future) Literature Data comparison->lit_comparison

Caption: Experimental workflow for the determination and validation of phase transition temperatures.

Logical Framework for Data Comparison

Once multiple independent studies become available, a logical framework for comparing the reported phase transition temperatures would be essential. This framework would involve assessing the consistency of the data across different experimental techniques and laboratories.

G reported_data Reported Phase Transition Temperature (Study A) comparison Comparison of T_c from A and B reported_data->comparison validation_data Independent Validation Data (Study B) validation_data->comparison consistent Consistent Results (ΔT < Threshold) comparison->consistent inconsistent Inconsistent Results (ΔT ≥ Threshold) comparison->inconsistent conclusion Conclusion on Validated Phase Transition Temperature consistent->conclusion protocol_analysis Analysis of Experimental Protocols (Heating Rate, Purity, etc.) inconsistent->protocol_analysis protocol_analysis->conclusion

Caption: Logical process for comparing and validating reported phase transition temperatures.

A Comparative Guide to Diethylamine Phosphate and the Inorganic Ferroelectric KDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the organic ferroelectric candidate, Diethylamine Phosphate (DEAP), and the well-established inorganic ferroelectric, Potassium Dihydrogen Phosphate (KDP). While KDP is a thoroughly characterized material with extensive applications in nonlinear optics and electro-optics, DEAP is noted in chemical and materials science literature primarily for its potential use in ferroelectric and piezoelectric research. This comparison aims to consolidate the known properties of both materials, supported by experimental data where available, to inform materials selection and future research directions.

Quantitative Performance Comparison

A significant disparity exists in the publicly available experimental data for DEAP compared to KDP. While KDP has been the subject of extensive research, resulting in well-defined ferroelectric parameters, quantitative data for the ferroelectric properties of DEAP are not readily found in the reviewed literature.

Table 1: Comparison of Ferroelectric Properties

PropertyThis compound (DEAP)Potassium Dihydrogen Phosphate (KDP)
Curie Temperature (Tc) Data not available in searched literature. A study using Differential Scanning Calorimetry (DSC) from 183 K to 293 K showed no significant thermal events[1].~123 K (-150 °C)
Spontaneous Polarization (Ps) Data not available~5 µC/cm² (at 77 K)
Coercive Field (Ec) Data not available~2 kV/cm (at 77 K)
Dielectric Constant (ε) Data not availableVaries significantly with temperature and crystal orientation.

Foundational Differences and Structural Insights

KDP is a classic example of a hydrogen-bonded ferroelectric material. Its ferroelectric properties are intricately linked to the ordering of protons within its crystal structure below the Curie temperature. This proton ordering leads to a distortion of the phosphate tetrahedra and a net spontaneous polarization.

This compound is an organic salt. While its application in ferroelectric and piezoelectric research is mentioned, the specific mechanisms driving its potential ferroelectric behavior are not detailed in the available literature. A study on its crystal structure revealed a triclinic system, and differential scanning calorimetry showed no phase transitions between 183 K and 293 K[1].

Experimental Methodologies

The characterization of ferroelectric materials involves a suite of well-established experimental techniques to determine their key performance parameters.

Ferroelectric Hysteresis Loop Measurement

The Sawyer-Tower circuit is a fundamental setup used to measure the ferroelectric hysteresis loop (Polarization vs. Electric Field). This measurement provides crucial parameters such as the spontaneous polarization (Ps), remnant polarization (Pr), and coercive field (Ec).

Experimental Workflow: Sawyer-Tower Circuit

G cluster_0 Signal Generation & Amplification cluster_1 Measurement Circuit cluster_2 Data Acquisition func_gen Function Generator hv_amp High-Voltage Amplifier func_gen->hv_amp sample Ferroelectric Sample (Cf) hv_amp->sample Applied Voltage (Vx) x_in X-input hv_amp->x_in ref_cap Reference Capacitor (Cref) sample->ref_cap osc Oscilloscope ref_cap->osc Voltage across Cref (Vy ∝ Polarization) y_in Y-input ref_cap->y_in x_in->osc y_in->osc

Caption: Workflow of a Sawyer-Tower circuit for ferroelectric hysteresis measurement.

Protocol:

  • A sinusoidal voltage from a function generator is amplified by a high-voltage amplifier.

  • The amplified voltage is applied to the ferroelectric sample connected in series with a standard linear capacitor of known capacitance (Cref), which is significantly larger than the sample capacitance.

  • The voltage across the sample (proportional to the electric field) is applied to the X-input of an oscilloscope.

  • The voltage across the reference capacitor (proportional to the charge, and thus the polarization of the sample) is applied to the Y-input of the oscilloscope.

  • The resulting P-E hysteresis loop is displayed on the oscilloscope screen.

Dielectric Constant Measurement

The dielectric constant is determined by measuring the capacitance of the material as a function of temperature and frequency.

Experimental Workflow: Dielectric Constant Measurement

G cluster_0 Sample Preparation & Environment cluster_1 Measurement cluster_2 Data Analysis sample Sample with Electrodes furnace Temperature-Controlled Furnace sample->furnace lcr LCR Meter furnace->lcr Measure Capacitance (C) computer Computer lcr->computer Record C vs. Temperature calc Calculate Dielectric Constant (ε) computer->calc G cluster_DEAP This compound (DEAP) cluster_KDP Potassium Dihydrogen Phosphate (KDP) DEAP_Tc Curie Temperature: ? DEAP_Ps Spontaneous Polarization: ? DEAP_Ec Coercive Field: ? DEAP_Structure Crystal Structure: Triclinic KDP_Tc Curie Temperature: ~123 K KDP_Ps Spontaneous Polarization: ~5 µC/cm² KDP_Ec Coercive Field: ~2 kV/cm KDP_Structure Crystal Structure: Tetragonal (Paraelectric) Orthorhombic (Ferroelectric) Comparison Ferroelectric Properties Comparison->DEAP_Tc Comparison->DEAP_Ps Comparison->DEAP_Ec Comparison->KDP_Tc Comparison->KDP_Ps Comparison->KDP_Ec

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of diethylamine phosphate, minimizing risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves

  • Safety goggles with side-shields

  • A lab coat[1]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][3] An eyewash station and safety shower must be readily accessible.[1]

Hazard Summary: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315 - Causes skin irritation[2][3]
Eye IrritationH319 - Causes serious eye irritation[2][3]
Respiratory IrritationH335 - May cause respiratory irritation[2][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that involves careful containment, segregation, and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash. [1]

1. Waste Collection and Containment:

  • Solid Waste: Collect all solid this compound waste in a designated, properly labeled, and sealed waste container.[1]

  • Contaminated Debris: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, sealed, and clearly labeled solid waste container.[1] Label this container as "Hazardous Waste," "this compound Contaminated Debris."[1]

2. Waste Container Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"[1]

  • "this compound"[1]

  • An itemized list of all contents[4]

3. Storage:

  • Store waste containers in a designated and well-ventilated satellite accumulation area.[5][6]

  • Ensure containers are kept tightly closed at all times, except when adding waste.[2][4]

  • Use secondary containment, such as trays, to prevent spills or leaks from reaching the environment.[5]

4. Spill Management:

In the event of a spill:

  • Evacuate unnecessary personnel from the area.[2]

  • Ventilate the area.[2]

  • Wearing appropriate PPE, absorb the spill with inert solids such as clay or diatomaceous earth.[3]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solid waste.[1]

  • Clean the spill area thoroughly.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]

  • Disposal must be carried out by a licensed disposal company in accordance with all local, state, and federal regulations.[2][8]

Experimental Protocols

This document provides operational guidance for the disposal of this compound and does not cite specific experimental protocols. The procedures outlined are based on established safety data and general laboratory waste management principles.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_containment Waste Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Handle this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Generate Waste (Solid or Contaminated Debris) A->D E Spill Occurs D->E Accidental I Select Appropriate Waste Container D->I Intentional F Evacuate & Ventilate Area E->F G Absorb with Inert Material F->G H Collect Absorbed Material G->H H->I J Label Container: 'Hazardous Waste' 'this compound' List of Contents I->J K Place Waste in Container J->K L Keep Container Securely Closed K->L M Store in Designated Satellite Accumulation Area L->M N Use Secondary Containment M->N O Contact EHS for Pickup N->O P Disposal by Licensed Waste Management Facility O->P

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethylamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethylamine phosphate, including detailed operational and disposal plans to build a foundation of trust and safety in your critical work.

Health Hazard Summary

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] In case of exposure, it is crucial to seek fresh air if inhaled, wash skin thoroughly with water if contact occurs, and rinse eyes cautiously with water for several minutes if they are affected.[1][2] In all cases of significant exposure or if symptoms persist, immediate medical attention is advised.[1][2]

Physical and Chemical Properties
PropertyValue
Chemical Formula C4H11N.H3PO4
Molecular Mass 171.13 g/mol [2]
Appearance White solid, crystalline powder[1][2]
Hazard Pictogram GHS07 (Exclamation mark)[2]
Signal Word Warning[1][2]
Hazard Statements H315, H319, H335[1][2]
Stability Stable under normal conditions[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. Engineering controls, such as ensuring good ventilation of the workstation, should be the primary defense.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.[3][4]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Appropriate chemical-resistant protective gloves.[3][5]Prevents skin contact, which can cause irritation.[1][2]
Skin and Body Protection A laboratory coat, buttoned and properly fitted. Wear appropriate protective clothing to minimize skin contact.[5][6]Provides a barrier against spills and splashes.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[4][5]Protects against inhalation of dust or vapors that can cause respiratory tract irritation.[1][2][5]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5]Protects feet from spills and falling objects.[5]

Operational Plan: Handling this compound

Adherence to a strict, step-by-step procedure is vital for the safe handling of this compound in a laboratory setting.

Pre-Handling Protocol
  • Ventilation: Ensure you are working in a well-ventilated area or use a fume hood to prevent the formation of vapor.[1]

  • PPE Inspection: Before use, inspect all PPE for any signs of damage or contamination.[5]

  • Container Inspection: Check the this compound container for any damage or leaks before opening.[5]

  • Emergency Equipment: Confirm that an eye wash station and safety shower are nearby and accessible.[6]

Handling Procedure
  • Avoid Contact: Take care to avoid contact with skin and eyes.[1]

  • Avoid Inhalation: Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

  • Dispensing: Open and handle the container with care.

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Post-Handling Protocol
  • Secure Container: Tightly close the this compound container after use.[1]

  • Decontamination: Clean the work area thoroughly after the handling process is complete.[5]

  • PPE Removal: Remove all PPE carefully to avoid self-contamination. Dispose of single-use items as hazardous waste.[5]

  • Storage: Store the container in a cool, well-ventilated, and locked-up place, away from heat sources.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including unused product and contaminated items (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[5]

  • Regulatory Compliance: Disposal must be carried out in accordance with official, regional, and licensed collector's sorting instructions.[1] Do not dispose of waste in the sewer system.[1]

  • Container Disposal: Do not re-use empty containers. They should be disposed of in compliance with applicable regulations for solid waste.[1]

Emergency Procedures

Chemical Spill Response Workflow

G cluster_0 Chemical Spill Response start Spill Detected evacuate Evacuate Area & Alert Others start->evacuate assess Assess the Spill (Size & Hazard) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or shovel into container) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow official regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

In the event of a spill, evacuate unnecessary personnel and ventilate the area.[1] For containment and cleanup, use a clean shovel to place the material in a dry container without compressing it.[1] Soak up spills with inert solids, such as clay or diatomaceous earth, as soon as possible.[1][2] On land, sweep or shovel the material into suitable containers for disposal at an authorized site.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.